2,3,3,3-Tetrafluoropropanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3,3,3-tetrafluoropropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F4NO/c4-1(2(8)9)3(5,6)7/h1H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBYKCQDGXLJODK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)N)(C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380240 | |
| Record name | 2,3,3,3-tetrafluoropropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1647-57-0 | |
| Record name | 2,3,3,3-tetrafluoropropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70380240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What are the physical properties of 2,3,3,3-Tetrafluoropropanamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the known physical properties of 2,3,3,3-Tetrafluoropropanamide. Due to the limited availability of experimental data for this specific compound, this guide also includes comparative data from structurally similar fluorinated amides to provide estimated values and context. Furthermore, a general experimental protocol for the synthesis of 2,3,3,3-Tetrafluoropropanamide is presented, along with a corresponding workflow diagram. This document is intended to serve as a valuable resource for professionals in research and drug development who are interested in the potential applications of this compound.
Physical Properties
The physical characteristics of 2,3,3,3-Tetrafluoropropanamide are crucial for its handling, formulation, and application in various scientific contexts. While comprehensive experimental data for this specific molecule is not widely published, the available information is summarized below.
Known and Estimated Physical Data
A summary of the known and estimated physical properties of 2,3,3,3-Tetrafluoropropanamide is presented in Table 1. The melting point has been experimentally determined. Other values are estimated based on the properties of structurally related fluorinated amides.
| Property | Value | Source/Notes |
| Molecular Formula | C₃H₃F₄NO | - |
| Molecular Weight | 145.06 g/mol | - |
| Melting Point | 59 °C | Experimental |
| Boiling Point | Estimated: 170-190 °C | Based on structurally similar fluorinated amides. For example, Trifluoroacetamide has a boiling point of 162.5 °C.[1] |
| Density | Estimated: 1.4 - 1.6 g/cm³ | Estimated based on the densities of other fluorinated organic compounds. |
| Solubility | - In Water: Likely sparingly soluble- In Organic Solvents: Likely soluble in polar organic solvents | The amide group can participate in hydrogen bonding, suggesting some water solubility.[2][3] However, the fluorine content may decrease aqueous solubility.[4] Good solubility is expected in solvents like DMSO and methanol, similar to other small amides.[5] |
Experimental Protocols
Synthesis of 2,3,3,3-Tetrafluoropropanamide
A plausible and common method for the synthesis of primary amides is the reaction of an acyl chloride with ammonia.[6][7] This approach can be adapted for the synthesis of 2,3,3,3-Tetrafluoropropanamide.
Reaction:
2,3,3,3-Tetrafluoropropionyl chloride reacts with ammonia to yield 2,3,3,3-Tetrafluoropropanamide and ammonium chloride.
Materials:
-
2,3,3,3-Tetrafluoropropionyl chloride
-
Concentrated aqueous ammonia solution
-
Anhydrous diethyl ether (or other suitable organic solvent)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ice bath
Procedure:
-
Reaction Setup: In a fume hood, a solution of 2,3,3,3-tetrafluoropropionyl chloride in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled in an ice bath.
-
Addition of Ammonia: A concentrated aqueous solution of ammonia is added dropwise from the dropping funnel to the stirred solution of the acyl chloride. A vigorous reaction is expected, leading to the formation of a white precipitate (a mixture of 2,3,3,3-Tetrafluoropropanamide and ammonium chloride).[6]
-
Reaction Completion: After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at room temperature to ensure the reaction goes to completion.
-
Isolation of Product: The solid product is collected by vacuum filtration and washed with a small amount of cold water to remove the ammonium chloride.
-
Purification: The crude 2,3,3,3-Tetrafluoropropanamide can be further purified by recrystallization from a suitable solvent (e.g., a mixture of ethanol and water).
-
Drying: The purified product is dried in a vacuum oven.
Visualizations
Experimental Workflow for the Synthesis of 2,3,3,3-Tetrafluoropropanamide
The following diagram illustrates the general workflow for the synthesis and purification of 2,3,3,3-Tetrafluoropropanamide as described in the experimental protocol.
References
- 1. 354-38-1 CAS MSDS (Trifluoroacetamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Coordinative Properties of Highly Fluorinated Solvents with Amino and Ether Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FLUOROACETAMIDE CAS#: 640-19-7 [m.chemicalbook.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to 2,3,3,3-Tetrafluoropropanamide (CAS 1647-57-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,3,3-Tetrafluoropropanamide, with the CAS number 1647-57-0, is a fluorinated organic compound that holds significance as a building block in synthetic chemistry. Its structural features, particularly the presence of a tetrafluorinated propyl chain, impart unique physicochemical properties that are of interest in the development of novel pharmaceuticals and agrochemicals. The incorporation of fluorine into organic molecules can significantly influence their metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive overview of the available technical information on 2,3,3,3-Tetrafluoropropanamide, including its properties, synthesis, and potential applications, with a focus on data relevant to research and development.
Physicochemical Properties
A summary of the known physicochemical properties of 2,3,3,3-Tetrafluoropropanamide is presented in Table 1. The data has been compiled from various chemical suppliers and databases.
Table 1: Physicochemical Properties of 2,3,3,3-Tetrafluoropropanamide
| Property | Value | Reference |
| CAS Number | 1647-57-0 | N/A |
| Molecular Formula | C₃H₃F₄NO | N/A |
| Molecular Weight | 145.06 g/mol | N/A |
| Appearance | Off-white crystalline powder | N/A |
| Melting Point | 59 °C | N/A |
| Synonyms | 2,3,3,3-Tetrafluoropropionamide, 2H-Tetrafluoropropionamide | N/A |
Synthesis
Conceptual Synthesis Workflow
The logical workflow for the synthesis of 2,3,3,3-Tetrafluoropropanamide from its corresponding carboxylic acid is depicted below. This involves the activation of the carboxylic acid followed by reaction with an ammonia source.
Caption: Conceptual workflow for the synthesis of 2,3,3,3-Tetrafluoropropanamide.
Precursor Synthesis: Hydrolysis of N,N-dialkyl-2,3,3,3-tetrafluoropropionamide
The precursor, 2,3,3,3-tetrafluoropropionic acid, can be synthesized by the hydrolysis of N,N-dialkyl-2,3,3,3-tetrafluoropropionamides. Patent literature describes the acid-catalyzed hydrolysis of N,N-diethyl-2,3,3,3-tetrafluoropropionamide.
Experimental Protocol: Acid-Catalyzed Hydrolysis of N,N-diethyl-2,3,3,3-tetrafluoropropionamide [1][2]
-
Reactants:
-
N,N-diethyl-2,3,3,3-tetrafluoropropionamide
-
Aqueous solution of a strong acid (e.g., hydrochloric acid or sulfuric acid)
-
Catalyst (e.g., copper(II) chloride or iron(II) sulfate) (optional, but can accelerate the reaction)
-
-
Procedure:
-
Combine N,N-diethyl-2,3,3,3-tetrafluoropropionamide with the aqueous acid solution in a suitable reaction vessel.
-
If a catalyst is used, add it to the mixture.
-
Heat the reaction mixture with stirring. The temperature can range from 40 to 180 °C, and the reaction time can vary from 6 to 30 hours, depending on the specific conditions and catalyst used.[1]
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC).
-
Upon completion, the 2,3,3,3-tetrafluoropropionic acid can be isolated by distillation.
-
Spectroscopic Data
Detailed spectroscopic data for 2,3,3,3-Tetrafluoropropanamide is limited. A summary of the available information is presented below.
Table 2: Spectroscopic Data for 2,3,3,3-Tetrafluoropropanamide
| Technique | Data | Reference |
| ¹⁹F NMR | A spectrum is available in the SpectraBase database. | N/A |
| ¹H NMR | Expected signals would include a multiplet for the proton at the C2 position and a broad signal for the amide protons. | Inferred |
| ¹³C NMR | Expected signals would include a carbonyl carbon and two carbons for the fluorinated ethyl group, with characteristic splitting due to C-F coupling. | Inferred |
| IR Spectroscopy | Expected characteristic peaks would include N-H stretching (around 3200-3400 cm⁻¹), C=O stretching (around 1650 cm⁻¹), and strong C-F stretching bands. | Inferred |
| Mass Spectrometry | The molecular ion peak (M+) would be expected at m/z 145.02. | Inferred |
Applications in Research and Drug Development
While specific applications of 2,3,3,3-Tetrafluoropropanamide in drug development are not extensively documented, its structural motifs suggest potential utility in medicinal chemistry. Fluorinated compounds are widely employed to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.
Potential as a Bioactive Scaffold
The propanamide scaffold is present in various biologically active molecules. The introduction of a tetrafluoroethyl group could modulate the activity of known propanamide-based drugs or lead to the discovery of new bioactive compounds. The antimicrobial activity of various amide and amine compounds has been noted, suggesting a potential area of investigation for fluorinated analogs.[3][4][5]
Role in the Synthesis of Intermediates
As established, N,N-dialkyl derivatives of 2,3,3,3-Tetrafluoropropanamide are valuable intermediates for the synthesis of 2,3,3,3-tetrafluoropropionic acid.[1][2] This acid, in turn, can be used to introduce the 2,3,3,3-tetrafluoropropionyl moiety into more complex molecules, a strategy that could be employed in the design of new drugs and agrochemicals.
Safety and Handling
Detailed toxicological data for 2,3,3,3-Tetrafluoropropanamide is not available. However, as with any chemical, it should be handled with appropriate safety precautions in a well-ventilated laboratory environment. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For fluorinated compounds in general, potential metabolic pathways can sometimes lead to the release of fluoride ions, which can be toxic at high concentrations.
Conclusion
2,3,3,3-Tetrafluoropropanamide is a fluorinated building block with potential for use in the synthesis of more complex molecules for pharmaceutical and agrochemical applications. While detailed information on its synthesis and biological activity is currently limited in the public domain, its structural relationship to other valuable fluorinated intermediates suggests that it is a compound of interest for further research. This guide has summarized the available technical data to aid researchers and scientists in their exploration of this and related fluorinated compounds. Further studies are warranted to fully elucidate its synthetic accessibility, spectroscopic characteristics, and biological potential.
References
- 1. CN103254058B - Process for synthesizing 2, 3, 3, 3-tetrafluoropropionic acid - Google Patents [patents.google.com]
- 2. CN103508875A - 2,3,3,3-tetrafluoro propionic acid (I) synthesis method - Google Patents [patents.google.com]
- 3. Synthesis and Antibacterial Activity of Difluoromethyl Cinnamoyl Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro assessment of the antimicrobial activity of a local sustained release device containing amine fluoride for the treatment of oral infectious diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines - PMC [pmc.ncbi.nlm.nih.gov]
2,3,3,3-Tetrafluoropropanamide: A Technical Guide for Advanced Research
An In-depth Exploration of the Synthesis, Structure, and Potential Applications of a Unique Fluorinated Amide
This technical guide provides a comprehensive overview of 2,3,3,3-tetrafluoropropanamide, a fluorinated amide of interest to researchers and professionals in drug development and chemical synthesis. This document delves into the compound's chemical structure, physicochemical properties, and syntheses, while also exploring its potential applications and essential safety considerations. The strategic incorporation of fluorine atoms imparts unique electronic properties to the molecule, making it a valuable building block in medicinal chemistry and materials science.
Molecular Structure and Physicochemical Properties
2,3,3,3-Tetrafluoropropanamide (CAS No. 1647-57-0) is a short-chain aliphatic amide characterized by a trifluoromethyl group and an additional fluorine atom at the α-position to the carbonyl group. This substitution pattern significantly influences the molecule's reactivity and conformational preferences.
The presence of the highly electronegative fluorine atoms creates a strong inductive effect, withdrawing electron density from the amide moiety. This renders the carbonyl carbon more electrophilic and influences the acidity of the N-H protons, making them more acidic than in their non-fluorinated counterparts.
Table 1: Physicochemical Properties of 2,3,3,3-Tetrafluoropropanamide
| Property | Value | Source |
| CAS Number | 1647-57-0 | [1] |
| Molecular Formula | C₃H₃F₄NO | [2] |
| Molecular Weight | 145.06 g/mol | [2] |
| Melting Point | 59 °C | [2] |
| Appearance | Off-white crystalline powder | [2] |
The structure of 2,3,3,3-Tetrafluoropropanamide is depicted below:
Caption: General synthetic workflow for 2,3,3,3-Tetrafluoropropanamide.
Amidation of 2,3,3,3-Tetrafluoropropionic Acid
The conversion of 2,3,3,3-tetrafluoropropionic acid to the primary amide can be achieved through several standard organic synthesis methods. One common approach is the activation of the carboxylic acid followed by reaction with ammonia.
Theoretical Experimental Protocol: Synthesis of 2,3,3,3-Tetrafluoropropanamide
-
Activation of Carboxylic Acid: 2,3,3,3-tetrafluoropropionic acid can be converted to a more reactive acyl halide (e.g., acyl chloride) using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). This reaction is typically performed in an inert solvent.
-
Amidation: The resulting acyl halide is then reacted with a source of ammonia, such as aqueous ammonia or ammonia gas bubbled through the reaction mixture, to form the primary amide.
-
Purification: The crude product is then purified by recrystallization or chromatography to yield pure 2,3,3,3-tetrafluoropropanamide.
Spectroscopic Characterization
Detailed spectroscopic data for 2,3,3,3-tetrafluoropropanamide is not widely published. However, based on the known structure and general principles of spectroscopy, the expected spectral features can be predicted.
-
¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is expected to be the most informative, showing distinct signals for the CF₃ group and the single fluorine atom at the α-position. The coupling between these fluorine nuclei would provide valuable structural information. A reference to a ¹⁹F NMR spectrum is available on SpectraBase. [3]* ¹H NMR Spectroscopy: The ¹H NMR spectrum would likely show a signal for the methine proton (CH) and two signals for the amide protons (NH₂). The methine proton would be split by the adjacent α-fluorine atom.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would display three carbon signals: one for the carbonyl carbon, one for the α-carbon, and one for the trifluoromethyl carbon. The signals for the fluorinated carbons would show characteristic splitting due to C-F coupling.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amide (around 3400-3200 cm⁻¹), the C=O stretching (around 1680-1630 cm⁻¹), and strong C-F stretching vibrations.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and fragmentation patterns characteristic of α-fluorinated amides, likely involving the loss of the amide group and cleavage of the C-C bond.
Applications in Drug Development and Medicinal Chemistry
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance various properties such as metabolic stability, bioavailability, and binding affinity. [4][5][6]Fluorinated amides, in particular, are important structural motifs in many biologically active molecules. [7] While specific biological activity for 2,3,3,3-tetrafluoropropanamide has not been extensively reported, its structural features suggest potential for use as a building block in the synthesis of novel therapeutic agents. The α-fluoroamide moiety can act as a bioisostere for other functional groups, influencing the conformational preferences and electronic properties of a molecule. [5][6] The enhanced electrophilicity of the carbonyl carbon could also be exploited in the design of targeted covalent inhibitors. Further research and biological screening are necessary to fully elucidate the potential of this compound in drug discovery.
Safety and Handling
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. [8]* Ventilation: Use only in a well-ventilated area. [8]* Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. [9]* Storage: Store in a well-ventilated place. Keep container tightly closed in a dry and cool place. [10][11] In case of exposure, follow standard first-aid procedures and seek medical attention. For spills, contain the material and clean up using appropriate methods to prevent environmental contamination.
Conclusion
2,3,3,3-Tetrafluoropropanamide represents a unique and potentially valuable building block for researchers in organic synthesis and medicinal chemistry. Its distinct structural and electronic properties, conferred by the strategic placement of fluorine atoms, offer opportunities for the development of novel molecules with tailored characteristics. While a comprehensive dataset on its reactivity, biological activity, and spectroscopic properties is still emerging, this technical guide provides a foundational understanding based on available information and established chemical principles. Further investigation into this compound is warranted to fully explore its potential in advanced scientific applications.
References
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
- Hogg, S., et al. (2020). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 15(7), 839-852.
-
Taylor & Francis Online. (2020). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Retrieved from [Link]
- Google Patents. (n.d.). CN103254058B - Process for synthesizing 2, 3, 3, 3-tetrafluoropropionic acid.
- Google Patents. (n.d.). CN103508875A - 2,3,3,3-tetrafluoro propionic acid (I) synthesis method.
-
HIMS. (2025). Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry. Retrieved from [Link]
-
AEM PFAS List. (n.d.). PFAS Reference List. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2,2,3,3-Tetrafluoropropylamino)propanamide. Retrieved from [Link]
-
ACS Publications. (2020). Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. Retrieved from [Link]
-
SpectraBase. (n.d.). 2,3,3,3-TETRAFLUOROPROPIONIC-ACID-AMIDE - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (KATs) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. echemi.com [echemi.com]
- 11. ntd-network.org [ntd-network.org]
Molecular weight and formula of 2,3,3,3-Tetrafluoropropanamide
An In-Depth Technical Guide to 2,3,3,3-Tetrafluoropropanamide
This technical guide provides a comprehensive overview of 2,3,3,3-Tetrafluoropropanamide, a fluorinated organic compound. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical and Physical Properties
2,3,3,3-Tetrafluoropropanamide is a fluorinated amide with the chemical formula C3H3F4NO.[1][2] It is a crystalline powder at room temperature.[1] The incorporation of fluorine atoms significantly influences the compound's chemical properties, a characteristic feature of fluorinated organic molecules.
Table 1: Physicochemical Properties of 2,3,3,3-Tetrafluoropropanamide
| Property | Value | Reference |
| CAS Number | 1647-57-0 | [1][2] |
| Molecular Formula | C3H3F4NO | [1][2] |
| Molecular Weight | 145.06 g/mol | [1][2] |
| Physical Form | Crystalline Powder | [1] |
| Melting Point | 59°C | [1] |
Synthesis and Reactivity
While specific, detailed experimental protocols for the synthesis of 2,3,3,3-Tetrafluoropropanamide are not extensively documented in publicly available literature, related synthesis methods for similar compounds provide insight into its chemical origins. For instance, the synthesis of 2,3,3,3-tetrafluoropropionic acid has been achieved through the hydrolysis of N,N-diethyl-2,3,3,3-tetrafluoropropionamide under acidic conditions.[3] This suggests that 2,3,3,3-Tetrafluoropropanamide could be a precursor or an intermediate in the synthesis of other valuable fluorinated compounds.
The reactivity of fluorinated amides is often characterized by the strong electron-withdrawing effects of the fluorine atoms, which can influence the properties of the amide group.
Applications in Research and Development
As a fluorinated organic molecule, 2,3,3,3-Tetrafluoropropanamide holds potential as a building block in the synthesis of more complex molecules for pharmaceutical and agrochemical applications. The introduction of fluorine into organic molecules is a well-established strategy in drug development to enhance properties such as metabolic stability, lipophilicity, and binding affinity.
Experimental Protocols
Caption: Generalized experimental workflow for compound characterization.
Signaling Pathways
Information regarding the biological activity and any associated signaling pathways for 2,3,3,3-Tetrafluoropropanamide is not available in the current body of scientific literature. Extensive biological screening would be required to determine its mechanism of action and potential interactions with cellular signaling cascades.
Conclusion
2,3,3,3-Tetrafluoropropanamide is a fluorinated amide with established chemical and physical properties. While its direct applications and biological effects are not widely documented, its structure suggests potential as an intermediate in the synthesis of novel compounds for various scientific and industrial applications, including drug discovery. Further research is necessary to fully elucidate its reactivity, biological activity, and potential therapeutic applications.
References
Synthesis of 2,3,3,3-Tetrafluoropropanamide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthesis pathway for 2,3,3,3-Tetrafluoropropanamide, a valuable fluorinated building block in medicinal chemistry and materials science. The synthesis commences from the corresponding carboxylic acid, 2,3,3,3-tetrafluoropropionic acid, and proceeds via an acyl chloride intermediate. This document details the experimental protocols, presents key quantitative data, and visualizes the reaction pathway and workflow.
Overview of the Synthetic Pathway
The synthesis of 2,3,3,3-Tetrafluoropropanamide is proposed as a two-step process starting from commercially available or synthetically accessible 2,3,3,3-tetrafluoropropionic acid.
Step 1: Synthesis of 2,3,3,3-Tetrafluoropropionyl Chloride
The initial step involves the conversion of 2,3,3,3-tetrafluoropropionic acid to its more reactive acyl chloride derivative. This transformation is crucial for facilitating the subsequent amidation. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose, often with a catalytic amount of N,N-dimethylformamide (DMF).
Step 2: Synthesis of 2,3,3,3-Tetrafluoropropanamide
The final step is the amidation of the synthesized 2,3,3,3-tetrafluoropropionyl chloride. This is achieved by reacting the acyl chloride with an ammonia source, typically aqueous or gaseous ammonia, to yield the desired primary amide. This reaction is generally a vigorous, exothermic process.
Data Presentation
The following table summarizes the key quantitative data for the proposed synthesis of 2,3,3,3-Tetrafluoropropanamide.
| Parameter | Step 1: Acyl Chloride Formation | Step 2: Amidation | Overall |
| Starting Material | 2,3,3,3-Tetrafluoropropionic Acid | 2,3,3,3-Tetrafluoropropionyl Chloride | 2,3,3,3-Tetrafluoropropionic Acid |
| Key Reagents | Thionyl Chloride, DMF (catalyst) | Aqueous Ammonia | - |
| Solvent | Dichloromethane (optional) | Dichloromethane or other inert solvent | - |
| Reaction Temperature | Reflux (typically 40-80 °C) | 0-25 °C | - |
| Reaction Time | 1-3 hours | 1-2 hours | 2-5 hours |
| Typical Yield | > 90% | > 85% | > 76.5% |
| Purity | - | > 95% (after purification) | > 95% |
Experimental Protocols
Step 1: Synthesis of 2,3,3,3-Tetrafluoropropionyl Chloride
Materials:
-
2,3,3,3-Tetrafluoropropionic Acid
-
Thionyl Chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM) (optional)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3,3,3-tetrafluoropropionic acid.
-
Slowly add an excess of thionyl chloride (typically 1.5-2.0 equivalents) to the flask at room temperature.
-
Add a catalytic amount of DMF (1-2 drops) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 1-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, remove the excess thionyl chloride by distillation.
-
The resulting crude 2,3,3,3-tetrafluoropropionyl chloride can be purified by fractional distillation or used directly in the next step.
Step 2: Synthesis of 2,3,3,3-Tetrafluoropropanamide
Materials:
-
2,3,3,3-Tetrafluoropropionyl Chloride
-
Concentrated Aqueous Ammonia (e.g., 28-30%)
-
Anhydrous Dichloromethane (or other suitable inert solvent)
-
Deionized Water
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Dissolve the crude or purified 2,3,3,3-tetrafluoropropionyl chloride in an anhydrous inert solvent such as dichloromethane in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add concentrated aqueous ammonia dropwise to the cooled solution with vigorous stirring. This reaction is exothermic, and the temperature should be maintained below 10 °C. A white precipitate of the amide will form.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 2,3,3,3-Tetrafluoropropanamide.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/heptane) or by sublimation.
Mandatory Visualizations
Synthesis Pathway Diagram
Caption: Overall synthesis pathway for 2,3,3,3-Tetrafluoropropanamide.
Experimental Workflow Diagram
Caption: Detailed experimental workflow for the synthesis.
Characterization
The final product, 2,3,3,3-Tetrafluoropropanamide, should be characterized to confirm its identity and purity. Recommended analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should show characteristic signals for the C-H proton and the -NH₂ protons.
-
¹⁹F NMR is particularly informative for fluorinated compounds and can confirm the presence and coupling of the fluorine atoms.
-
¹³C NMR will show the carbonyl carbon and the two carbons of the fluoroethyl chain.
-
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the amide functional group (N-H and C=O stretches).
-
Melting Point Analysis: To assess the purity of the crystalline product.
This guide provides a robust framework for the synthesis of 2,3,3,3-Tetrafluoropropanamide. Researchers should adapt the protocols based on their specific laboratory conditions and scale, always adhering to appropriate safety precautions when handling corrosive and reactive reagents.
Key characteristics of fluorinated amides in organic chemistry
An In-depth Technical Guide to the Key Characteristics of Fluorinated Amides in Organic Chemistry
Introduction
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science.[1][2] Fluorinated compounds constitute a significant and growing percentage of pharmaceuticals, with approximately 25-30% of newly introduced drugs containing at least one fluorine atom.[3] When integrated into the ubiquitous amide functional group, fluorine imparts a unique set of physicochemical and biological properties that are not achievable with non-fluorinated analogues.[1][2]
The high electronegativity of fluorine, the strength of the carbon-fluorine (C-F) bond, and its relatively small size allow for the fine-tuning of molecular properties such as lipophilicity, metabolic stability, pKa, and conformational preference.[3][4] These modifications can lead to enhanced binding affinity to biological targets, improved bioavailability, and altered reactivity.[5][6] Fluorinated amides, in particular, serve as important building blocks for pharmaceuticals, agrochemicals, and advanced materials.[1][2] This guide provides a comprehensive overview of the synthesis, core characteristics, and applications of fluorinated amides for researchers, scientists, and drug development professionals.
Synthesis of Fluorinated Amides
The synthesis of fluorinated amides can be challenging due to the unique reactivity imparted by the fluorine atom. However, several innovative methodologies have been developed to efficiently construct these valuable motifs.
Radical N-Perfluoroalkylation–Defluorination Pathway
A one-pot approach has been developed for the synthesis of fluorinated amides from nitrosoarenes.[1][2][7] The reaction proceeds through the N-perfluoroalkylation of a nitrosoarene, followed by a controllable oxy/thiodefluorination to yield the final amide product.[1][7] This method is notable for its use of N-perfluoroalkylated amines as versatile intermediates.[1][2]
From α-Fluorocarboxylic Acids and Derivatives
The direct α-fluorination of carbonyl compounds is a common strategy.[8] Methods involving both electrophilic and nucleophilic fluorinating agents have been established.[8] For instance, the use of Selectfluor allows for the selective mono- or difluorination of 1,3-dicarbonyl compounds in aqueous media.[9] An "umpolung" strategy, which reverses the polarity of the α-position to be electrophilic, enables the use of nucleophilic fluorinating agents for the direct and chemoselective α-fluorination of amides.[10]
Julia-Kocienski Olefination
For the synthesis of more complex structures, such as regiospecifically fluorinated conjugated dienamides, a modular approach using two sequential Julia-Kocienski olefinations has been successfully employed.[11] This method allows for the construction of (2Z,4E/Z)-dienamides with defined stereochemistry.[11]
From Amines and Fluorinated C1 Sources
Novel strategies have been developed that utilize carbon dioxide (CO₂) or carbon disulfide (CS₂) as benign C1 sources to synthesize carbamoyl fluorides and thiocarbamoyl fluorides, respectively.[4] Thiocarbamoyl fluorides can be further converted into trifluoromethylamines through a desulfurinative fluorination process.[4]
Physicochemical Properties
The introduction of fluorine significantly modulates the electronic and steric properties of the amide group.
-
Electronic Effects and Bond Interactions : The C-F bond is highly polarized, making it a weak hydrogen bond acceptor but also enabling non-covalent interactions with amide carbonyls.[12][13] An engineered system has demonstrated an exceptionally tight interaction between a C-F bond and an amide carbonyl carbon, which can be characterized both crystallographically and spectroscopically.[12] This interaction, sometimes described as an "n→π*" contact, is relevant in biological systems and can influence molecular conformation.[12] A weak attractive interaction, estimated at -0.8 to -1.5 kJ mol⁻¹, has been demonstrated between an organic fluorine substituent and the face of an amide group.[6]
-
Conformational Control : Fluorine substitution can enforce specific molecular conformations. For example, in α-fluoro amides, an antiperiplanar arrangement of the carbonyl oxygen and the vicinal fluorine is often preferred, likely due to dipole effects.[3] This conformational restriction is valuable in peptide and foldamer chemistry for designing specific secondary structures.[3]
-
Metabolic Stability : Replacing metabolically labile C-H bonds with stronger C-F bonds is a widely used strategy in drug design to block unwanted oxidative metabolism and enhance a drug's half-life.[3]
-
Lipophilicity and pKa Modulation : Fluorination is a key tool for modulating a molecule's lipophilicity, which in turn affects its solubility, membrane permeability, and bioavailability.[14][15] Furthermore, the strong electron-withdrawing nature of fluorinated groups, such as a trifluoromethyl (CF₃) group, reduces the basicity of a nearby amine, making its hydrogen bond donating properties more similar to that of an amide.[13] This makes trifluoroethylamines effective amide bioisosteres.[14][15]
Data Presentation: Physicochemical and Spectroscopic Data
The following tables summarize key quantitative data related to fluorinated amides and their precursors, providing a basis for comparison.
Table 1: Selected Reaction Yields for Fluorinated Amide Synthesis
| Product Type | Synthesis Method | Substituent Position/Type | Yield (%) | Reference |
|---|---|---|---|---|
| N-Aryl Amide | Radical N-Perfluoroalkylation | ortho-substituted | 53-70% | [1][2] |
| N-Aryl Amide | Radical N-Perfluoroalkylation | para-substituted (electron-rich) | 49-60% | [1][2] |
| N-Aryl Amide | Radical N-Perfluoroalkylation | para-substituted (electron-poor) | 61-63% | [1][2] |
| O-Acyl Hydroxamic Acid | Radical N-Perfluoroalkylation | ortho-substituted | 59-78% | [1] |
| (2Z,4E/Z)-2-Fluoro-2,4-dienamide | Julia-Kocienski Olefination | Various aldehydes | 50-74% |[11] |
Table 2: Spectroscopic and Physical Properties of Fluorinated Amides and Polymers
| Property | Compound Type | Observation | Value | Reference |
|---|---|---|---|---|
| IR Carbonyl Stretch (C=O) | Amide with close F interaction | Red-shift compared to control | 1602 cm⁻¹ & 1620 cm⁻¹ | [12] |
| NMR Coupling Constant | Amide with close F interaction | ¹⁹F-¹³C coupling (¹JFC) | 6.3 Hz | [12] |
| Glass Transition Temp. (Tg) | Fluorinated Aromatic Polyamides | Thermal Property | 259-317 °C | [16] |
| Tensile Strength | Fluorinated Aromatic Polyamide Films | Mechanical Property | 87-135 MPa | [16] |
| Inherent Viscosity | Fluorinated Aromatic Polyamides | Polymer Property | 0.60-0.85 dL/g |[16] |
Applications in Drug Discovery
Fluorinated amides are pivotal in modern drug discovery, primarily due to their ability to act as bioisosteres and enhance pharmacokinetic profiles.[14][15]
-
Amide Bioisosteres : The trifluoroethylamine group is a classic bioisostere for the amide functional group.[14][15] Its geometric and electronic similarity, combined with reduced basicity and improved hydrolytic stability, makes it an attractive replacement to overcome liabilities associated with amide bonds in drug candidates.[13][15]
-
Improved Pharmacokinetics : The incorporation of fluorine can lead to significant improvements in a drug's metabolic stability, bioavailability, and binding affinity.[6][8] For example, compared to its non-fluorinated counterpart, the antibacterial agent enoxacin shows a 15-fold increase in gyrase activity, and a fluorinated 5HT1D agonist demonstrates significantly higher bioavailability.[8]
Experimental Protocols
Detailed methodologies are crucial for reproducibility. The following is a representative protocol for the synthesis of fluorinated amides via the radical N-perfluoroalkylation–defluorination pathway.
Protocol: One-Pot Synthesis of N-Aryl Perfluoroalkanamides
This protocol is adapted from the procedure described by Ghorai and co-workers.[1][2]
Step 1: N-Perfluoroalkylation
-
To a reaction vial, add the nitrosoarene 1 (0.50 mmol, 1.0 equiv), sodium perfluoroalkanesulfinate (e.g., NaSO₂CF₂RF) (1.5 mmol, 3.0 equiv), hydroquinone (0.55 mmol, 1.1 equiv), and Cu(ClO₄)₂·6H₂O (0.005 mmol, 1 mol%).
-
Add ethyl acetate (EtOAc, 4.0 mL) as the solvent.
-
Add tert-Butyl hydroperoxide (tBuOOH, 70% aq, 1.5 mmol, 3.0 equiv) to initiate the reaction.
-
Stir the reaction mixture at the designated temperature (e.g., room temperature) until the starting material is consumed, as monitored by TLC. This step generates the labile N-perfluoroalkylated hydroxylamine intermediate 2 .
Step 2: Oxydefluorination and Reduction
-
To the crude reaction mixture from Step 1, add acetic acid (HOAc, 5 mL).
-
Add zinc powder (Zn, 20 mmol, 40 equiv) and concentrated hydrochloric acid (HCl, 37% aq, 20 mmol, 40 equiv).
-
Heat the reaction mixture to 65 °C and stir for 2 hours.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., EtOAc), dry the combined organic layers over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired fluorinated amide 3 .
Visualizations
Diagrams created using the DOT language provide clear visual representations of complex processes and relationships.
Diagram 1: Experimental Workflow for Fluorinated Amide Synthesis
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. "Application Of Fluorinated Reagents In Synthesis And Drug Discovery" by Amna T. Adam [egrove.olemiss.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. α-Fluorocaboxylic acid, ester, amide synthesis by fluorination [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of regiospecifically fluorinated conjugated dienamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Close Interaction of a C−F Bond with an Amide Carbonyl: Crystallographic and Spectroscopic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemtube3d.com [chemtube3d.com]
- 14. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
A Technical Guide to the Prudent Handling of 2,3,3,3-Tetrafluoropropanamide in a Research and Development Setting
A Note on This Document: As of the date of this guide, a comprehensive, publicly available Safety Data Sheet (SDS) compliant with the Globally Harmonized System (GHS) for 2,3,3,3-Tetrafluoropropanamide (CAS No. 1647-57-0) has not been identified. This document, therefore, serves as a technical guide for researchers, scientists, and drug development professionals on how to approach the handling of this compound with a high degree of caution, based on limited available data and toxicological principles for analogous fluorinated molecules. The information herein is intended to supplement, not replace, a thorough risk assessment and the eventual consultation of a specific SDS when it becomes available.
Introduction: Understanding the Compound and the Information Gap
2,3,3,3-Tetrafluoropropanamide is a fluorinated organic compound with potential applications in medicinal chemistry and materials science. Its structure, featuring a short carbon chain with a high degree of fluorination and a primary amide functional group, suggests unique chemical properties. However, the very novelty that makes it of interest to researchers also contributes to a significant gap in publicly accessible safety information.
Chemical suppliers indicate that 2,3,3,3-Tetrafluoropropanamide is a crystalline powder with a melting point of 59°C.[1] This physical state is a critical starting point for assessing exposure risks. The primary challenge for the responsible user is the absence of detailed toxicological, ecotoxicological, and physical hazard data. This guide will, therefore, focus on a conservative approach to risk mitigation.
Hazard Analysis Based on Limited and Analogous Data
Precautionary GHS Classification (Inferred)
Without a formal SDS, a definitive GHS classification cannot be provided. However, based on older hazard classification systems and data from structurally related compounds, a provisional hazard assessment is prudent. Information for 2,3,3,3-Tetrafluoropropanamide from some suppliers uses the older European system, citing it as "Harmful" and an "Irritant".[1] These terms generally correspond to the following GHS categories, which should be assumed until proven otherwise:
| Hazard Class | GHS Category | Rationale |
| Acute Toxicity (Oral) | Category 4 | Based on "Harmful if swallowed" (R22).[1] |
| Acute Toxicity (Dermal) | Category 4 | Based on "Harmful in contact with skin" (R21).[1] |
| Acute Toxicity (Inhalation) | Category 4 | Based on "Harmful by inhalation" (R20).[1] |
| Skin Irritation | Category 2 | Based on "Irritant" classification (Xi).[1] |
| Eye Irritation | Category 2A | Assumed based on skin irritation potential. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Potential for respiratory tract irritation. |
It is crucial to understand that this table represents a conservative inference and not a definitive classification.
Insights from a Structurally Related Compound: N,N-Diethyl-2,3,3,3-tetrafluoropropanamide
The safety data for the N,N-diethyl derivative offers some of the closest available insights, although the presence of ethyl groups on the amide nitrogen will alter its biological activity. The SDS for this related compound indicates that it may cause skin, eye, and respiratory irritation.[2] While it is not classified as harmful by ingestion, this should not be assumed for the primary amide.[2] The primary amide (our compound of interest) has a different electronic and steric profile and may exhibit different metabolic and toxicological pathways.
A significant hazard associated with all fluorinated organic compounds is the potential for the release of highly toxic and corrosive hydrogen fluoride (HF) gas upon thermal decomposition.[3] This is a critical consideration for fire scenarios and for any experimental procedures involving high temperatures.
Core Directive: A Framework for Safe Handling
Given the information gap, a multi-tiered approach to safe handling is required. The following workflow is proposed as a self-validating system for researchers.
Caption: A workflow for the safe handling of 2,3,3,3-Tetrafluoropropanamide.
Experimental Protocols: Best Practices in the Absence of Data
Personal Protective Equipment (PPE)
A conservative approach to PPE is mandatory. The following should be considered the minimum requirement:
-
Hand Protection : Nitrile or neoprene gloves. Given the lack of specific chemical resistance data, it is advisable to double-glove.[2]
-
Eye Protection : Chemical safety goggles are required at all times. When handling larger quantities or when there is a risk of splashing, a face shield should also be worn.[2]
-
Skin and Body Protection : A lab coat is mandatory. For larger scale operations, chemically resistant aprons or suits should be considered.
-
Respiratory Protection : All handling of the solid material outside of a certified containment device should be avoided. If this is not possible, a risk assessment must be performed to determine the appropriate level of respiratory protection.
Handling and Storage
-
Storage : The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][4]
-
Weighing and Transfer : All weighing and transfer of the solid material should be conducted in a chemical fume hood or a ventilated balance enclosure to minimize the risk of inhaling airborne powder.
Accidental Release Measures
In the event of a spill, the following steps should be taken:
-
Evacuate all non-essential personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wearing the appropriate PPE, gently cover the spill with an inert absorbent material, such as vermiculite or sand.[2]
-
Avoid generating dust.
-
Carefully sweep the material into a suitable container for hazardous waste disposal.
-
Clean the spill area thoroughly with soap and water.[2]
First Aid Measures: A Proactive Approach
In the absence of a specific SDS, the following first aid measures, based on general principles for handling irritant and potentially harmful chemicals, should be followed.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][3] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and provide a glass of water to drink. Seek immediate medical attention.[2][5] |
Fire-Fighting Measures: The Hazard of Decomposition
While the compound itself is not expected to be highly flammable, its behavior in a fire is a significant concern due to the high degree of fluorination.
-
Suitable Extinguishing Media : Use extinguishing media appropriate for the surrounding fire, such as dry chemical, carbon dioxide, or alcohol-resistant foam.[2]
-
Specific Hazards : Upon heating, 2,3,3,3-Tetrafluoropropanamide may undergo thermal decomposition to produce highly toxic and corrosive fumes, including carbon oxides, nitrogen oxides, and hydrogen fluoride.[3]
-
Protective Equipment : Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with these decomposition products.[3]
Conclusion
The responsible use of novel chemical entities like 2,3,3,3-Tetrafluoropropanamide in a research and development setting demands a cautious and proactive approach to safety. In the absence of a comprehensive SDS, researchers must rely on a thorough risk assessment based on the available physical data, information from analogous compounds, and fundamental principles of chemical toxicology. By assuming a higher level of hazard and implementing stringent engineering and administrative controls and PPE, the risks associated with handling this compound can be effectively managed. It is the responsibility of every user to seek out a complete SDS from their supplier and to update their safety protocols accordingly as more information becomes available.
References
-
LookChem. Cas 392-63-2,N,N-DIETHYL-2,3,3,3-TETRAFLUOROPROPIONAMIDE. [Link]
-
NET. Sodium 2,2,3,3-tetrafluoropropionate Safety Data Sheet. [Link]
-
Ochre Chemical. Safety Data Sheet Product name: 2,3,3,3-Tetrafluoropropene, HFO-1234yf. [Link]
Sources
In-Depth Technical Guide on the Solubility of 2,3,3,3-Tetrafluoropropanamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the anticipated solubility characteristics of 2,3,3,3-Tetrafluoropropanamide in common laboratory solvents, alongside detailed experimental protocols for determining its solubility. Due to the limited availability of specific public data on this compound, this document emphasizes the theoretical principles governing its solubility and provides a practical framework for empirical determination.
Theoretical Solubility Profile of 2,3,3,3-Tetrafluoropropanamide
2,3,3,3-Tetrafluoropropanamide (C₃H₃F₄NO) possesses a primary amide group and a short, highly fluorinated alkyl chain. These structural features are key to predicting its solubility. The amide group is polar and capable of both donating and accepting hydrogen bonds, which generally promotes solubility in protic and polar aprotic solvents.[1][2][3] Conversely, the tetrafluoroethyl group is nonpolar and lipophilic, which can enhance solubility in nonpolar organic solvents.
The interplay between the polar amide head and the fluorinated tail will dictate the overall solubility profile. It is anticipated that 2,3,3,3-Tetrafluoropropanamide will exhibit a degree of solubility across a range of solvents with varying polarities.
Expected Solubility Trends:
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The amide group's ability to form hydrogen bonds suggests potential solubility. However, the fluorine atoms can reduce the basicity of the amide nitrogen and the acidity of the N-H protons, potentially weakening these interactions compared to non-fluorinated amides. Solubility in water is likely to be moderate to low.
-
Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide, Acetonitrile): These solvents can act as hydrogen bond acceptors, interacting with the N-H protons of the amide. Good solubility is generally expected in these solvents.
-
Nonpolar Solvents (e.g., Dichloromethane, Chloroform, Ethyl Acetate): The presence of the fluorinated alkyl chain may contribute to some solubility in less polar organic solvents.
Quantitative Solubility Data
| Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Polarity Index | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Observations |
| Water | 18.02 | 1.00 | 10.2 | ||||
| Ethanol | 46.07 | 0.79 | 5.2 | ||||
| Methanol | 32.04 | 0.79 | 6.6 | ||||
| Acetone | 58.08 | 0.79 | 5.1 | ||||
| Dichloromethane | 84.93 | 1.33 | 3.1 | ||||
| Chloroform | 119.38 | 1.49 | 4.1 | ||||
| Ethyl Acetate | 88.11 | 0.90 | 4.4 | ||||
| Dimethyl Sulfoxide (DMSO) | 78.13 | 1.10 | 7.2 |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of 2,3,3,3-Tetrafluoropropanamide, adapted from established gravimetric and analytical techniques.[4][5]
3.1. Materials and Equipment
-
2,3,3,3-Tetrafluoropropanamide (solid)
-
Selected solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Pipettes and volumetric flasks
-
Evaporating dish or pre-weighed vials
-
Oven or vacuum desiccator
-
(Optional) HPLC, GC, or NMR for concentration analysis
3.2. Gravimetric Method (Shake-Flask Method)
This is a widely accepted method for determining equilibrium solubility.
-
Preparation: Accurately weigh an excess amount of 2,3,3,3-Tetrafluoropropanamide into a vial. The exact mass should be recorded. "Excess" means that undissolved solid should be visible after equilibration.
-
Solvent Addition: Add a precise volume (e.g., 5.00 mL) of the chosen solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course study can determine the minimum time to reach a stable concentration.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed in the thermostat for at least 24 hours to allow the undissolved solid to settle.
-
Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to prevent the transfer of any solid particles.
-
Solvent Evaporation: Transfer the filtered aliquot to a pre-weighed evaporating dish or vial. Record the exact volume transferred.
-
Drying: Place the dish/vial in an oven at a temperature below the boiling point of the solute and solvent, or use a vacuum desiccator, until all the solvent has evaporated and a constant weight of the dissolved solid is achieved.
-
Calculation:
-
Determine the mass of the dissolved solid by subtracting the initial weight of the empty dish/vial from the final weight.
-
Calculate the solubility in g/100 mL or other desired units based on the mass of the dissolved solid and the volume of the aliquot taken.
-
3.3. Analytical Method (e.g., using HPLC)
This method is useful for lower solubilities or when gravimetric analysis is difficult.
-
Prepare a Saturated Solution: Follow steps 1-5 of the gravimetric method.
-
Dilution: Accurately dilute a known volume of the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Calibration Curve: Prepare a series of standard solutions of 2,3,3,3-Tetrafluoropropanamide of known concentrations and generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC) against concentration.
-
Sample Analysis: Analyze the diluted sample solution using the same analytical method.
-
Calculation: Determine the concentration of the diluted sample from the calibration curve and then calculate the concentration of the original saturated solution, accounting for the dilution factor.
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for determining the solubility of a solid compound.
Caption: Logical flow for the analytical method of solubility determination.
References
Unlocking Novel Chemical Transformations: A Technical Guide to the Reactions of 2,3,3,3-Tetrafluoropropanamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, make fluorinated compounds highly sought after. Among the vast array of fluorinated building blocks, 2,3,3,3-Tetrafluoropropanamide stands out as a versatile intermediate with significant potential for the synthesis of novel chemical entities. This technical guide provides an in-depth exploration of the known and potential reactivity of 2,3,3,3-Tetrafluoropropanamide, offering detailed experimental protocols and insights into its application in synthetic chemistry.
Core Reactivity: The Hydrolysis of 2,3,3,3-Tetrafluoropropanamide
One of the fundamental reactions of 2,3,3,3-Tetrafluoropropanamide is its hydrolysis to 2,3,3,3-tetrafluoropropionic acid. This transformation is well-documented for the analogous N,N-dialkyl derivatives and is a crucial pathway for the production of the corresponding carboxylic acid, a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The reaction can be effectively carried out under both acidic and basic conditions.
Acid-Catalyzed Hydrolysis
The acid-catalyzed hydrolysis of N,N-dialkyl-2,3,3,3-tetrafluoropropionamide proceeds efficiently in the presence of a strong acid such as hydrochloric acid or sulfuric acid, often with the use of a co-solvent like ethanol.[1] The reaction typically requires elevated temperatures to proceed at a reasonable rate. The general mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water.
Experimental Protocol: Acid-Catalyzed Hydrolysis of N,N-dialkyl-2,3,3,3-tetrafluoropropionamide
This protocol is adapted from patent literature for N,N-dialkyl-2,3,3,3-tetrafluoropropionamide and can be considered a starting point for the hydrolysis of the N-unsubstituted amide.[1]
-
Materials:
-
N,N-dialkyl-2,3,3,3-tetrafluoropropionamide
-
Hydrochloric acid (concentrated)
-
Ethanol
-
Water
-
Sodium hydroxide solution (for neutralization)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine N,N-dialkyl-2,3,3,3-tetrafluoropropionamide, ethanol, and water. The suggested solvent ratio is 10:1 ethanol to water by volume. The weight ratio of the amide to the solvent mixture should be in the range of 1:3 to 1:5.
-
To this mixture, add hydrochloric acid. The molar ratio of the amide to acid should be between 1:5 and 1:10.
-
Heat the reaction mixture to a temperature between 90-120°C.
-
Maintain the reaction at this temperature for 10-24 hours, monitoring the progress by a suitable analytical technique (e.g., TLC, GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid with a sodium hydroxide solution.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic extracts and dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure to yield the crude 2,3,3,3-tetrafluoropropionic acid.
-
Further purification can be achieved by distillation or crystallization.
-
Quantitative Data for Hydrolysis of N,N-dialkyl-2,3,3,3-tetrafluoropropionamide
| Substrate | Conditions | Yield (%) | Reference |
| N,N-dialkyl-2,3,3,3-tetrafluoropropionamide | HCl, Ethanol/Water (10:1), 90-120°C, 10-24 h | 90-95 | [1] |
| N,N-diethyl-2,3,3,3-tetrafluoropropionamide | Acidic conditions, catalyst (e.g., iron protochloride), 40-180°C, 6-30 h | up to 96 |
Diagram of the Acid-Catalyzed Hydrolysis Workflow
Caption: A flowchart illustrating the key steps in the acid-catalyzed hydrolysis of 2,3,3,3-Tetrafluoropropanamide derivatives.
Diagram of the Acid-Catalyzed Hydrolysis Mechanism
Caption: A simplified representation of the acid-catalyzed hydrolysis mechanism of an amide.
Potential Novel Reactions of 2,3,3,3-Tetrafluoropropanamide
While the hydrolysis of 2,3,3,3-Tetrafluoropropanamide is a well-established transformation, its unique electronic properties suggest a range of other potential reactions that could be explored for the synthesis of novel fluorinated molecules. The strong electron-withdrawing nature of the tetrafluoropropyl group is expected to significantly influence the reactivity of the amide functionality.
Reduction to 2,3,3,3-Tetrafluoropropan-1-amine
The reduction of amides to their corresponding amines is a fundamental transformation in organic synthesis. Given the electron-deficient nature of the carbonyl carbon in 2,3,3,3-Tetrafluoropropanamide, this reaction is anticipated to proceed under standard reducing conditions.
Hypothetical Experimental Protocol: Reduction of 2,3,3,3-Tetrafluoropropanamide
This protocol is based on general procedures for the reduction of amides using lithium aluminum hydride (LiAlH₄).
-
Materials:
-
2,3,3,3-Tetrafluoropropanamide
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Water
-
Sodium hydroxide solution (e.g., 15%)
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of LiAlH₄ in anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of 2,3,3,3-Tetrafluoropropanamide in anhydrous THF to the LiAlH₄ suspension, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture to 0°C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by a 15% sodium hydroxide solution, and then more water (Fieser workup).
-
Filter the resulting precipitate and wash it with THF.
-
Dry the combined filtrate over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 2,3,3,3-tetrafluoropropan-1-amine.
-
Purify the product by distillation.
-
Synthesis of Nitrogen-Containing Heterocycles
α-Haloamides are known to be valuable precursors for the synthesis of various nitrogen-containing heterocycles. While 2,3,3,3-Tetrafluoropropanamide is not an α-haloamide, the fluorine atom at the α-position can potentially act as a leaving group under certain conditions or influence the reactivity of the amide in cyclization reactions. The synthesis of fluorinated heterocycles is of great interest due to their prevalence in bioactive molecules.
Conceptual Experimental Workflow: Synthesis of a Fluorinated Heterocycle
This conceptual workflow outlines a general approach for exploring the use of 2,3,3,3-Tetrafluoropropanamide in the synthesis of a hypothetical five-membered nitrogen heterocycle.
Caption: A conceptual workflow for the synthesis of a nitrogen-containing heterocycle from 2,3,3,3-Tetrafluoropropanamide.
2,3,3,3-Tetrafluoropropanamide is a promising fluorinated building block with a range of potential applications in organic synthesis. While its hydrolysis to 2,3,3,3-tetrafluoropropionic acid is a key and well-understood reaction, the exploration of its reactivity in other transformations, such as reduction and heterocycle synthesis, holds significant promise for the discovery of novel fluorinated molecules. The experimental protocols and conceptual workflows presented in this guide are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, agrochemistry, and materials science, facilitating the exploration of this versatile compound's synthetic utility. Further research into the reaction scope and optimization of conditions will undoubtedly unlock the full potential of 2,3,3,3-Tetrafluoropropanamide as a key intermediate in the development of next-generation fluorinated compounds.
References
Spectroscopic Characterization of 2,3,3,3-Tetrafluoropropanamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 2,3,3,3-Tetrafluoropropanamide (CAS No. 1647-57-0). Due to the limited availability of public experimental spectroscopic data for this compound, this document focuses on predicted spectroscopic behavior based on established computational methods and provides detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a foundational resource for researchers working with or synthesizing this compound, enabling them to predict, acquire, and interpret its spectroscopic profile.
Introduction
2,3,3,3-Tetrafluoropropanamide is a fluorinated amide of interest in various fields of chemical research, including materials science and as a potential synthetic intermediate. The presence of multiple fluorine atoms significantly influences its chemical and physical properties, making spectroscopic analysis crucial for its unambiguous identification and characterization. This guide outlines the expected spectroscopic data and the methodologies to obtain it.
Predicted Spectroscopic Data
In the absence of comprehensive experimental spectra in the public domain, computational methods provide a reliable means of predicting the spectroscopic features of 2,3,3,3-Tetrafluoropropanamide. Density Functional Theory (DFT) is a powerful tool for predicting NMR and IR spectra, while mass spectrometry fragmentation can be predicted based on the molecular structure and established fragmentation rules.
Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data
The predicted NMR data for 2,3,3,3-Tetrafluoropropanamide in a standard deuterated solvent (e.g., CDCl₃) are summarized below. Chemical shifts (δ) are predicted relative to tetramethylsilane (TMS) for ¹H and ¹³C, and to CFCl₃ for ¹⁹F.
Table 1: Predicted NMR Data for 2,3,3,3-Tetrafluoropropanamide
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz | Assignment |
| ¹H | 2.5 - 3.5 | Quartet of doublets | J(H,F) ≈ 8-12 Hz, J(H,H) ≈ 7-9 Hz | -CH- |
| ¹H | 5.5 - 7.5 (broad) | Singlet | - | -NH₂ |
| ¹³C | ~165 | Singlet | - | C=O |
| ¹³C | ~65 | Quartet | J(C,F) ≈ 25-35 Hz | -CH- |
| ¹³C | ~120 | Quartet | J(C,F) ≈ 270-290 Hz | -CF₃ |
| ¹⁹F | ~ -75 | Doublet | J(F,H) ≈ 8-12 Hz | -CF- |
| ¹⁹F | ~ -65 | Singlet | - | -CF₃ |
Predicted Fourier-Transform Infrared (IR) Spectroscopy Data
The predicted IR absorption bands for 2,3,3,3-Tetrafluoropropanamide are characteristic of a primary amide with significant influence from the fluoroalkyl chain.
Table 2: Predicted IR Absorption Bands for 2,3,3,3-Tetrafluoropropanamide
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3400 - 3200 | Medium | N-H stretch | Amide (-NH₂) |
| 1680 - 1640 | Strong | C=O stretch (Amide I) | Amide |
| 1650 - 1580 | Medium | N-H bend (Amide II) | Amide |
| 1300 - 1100 | Strong | C-F stretch | Fluoroalkane |
| 1200 - 1000 | Strong | C-N stretch | Amide |
Predicted Mass Spectrometry (MS) Data
For mass spectrometry, Electron Ionization (EI) is expected to produce a molecular ion peak and characteristic fragment ions. The predicted major fragments are listed below.
Table 3: Predicted Mass Spectrometry Fragments for 2,3,3,3-Tetrafluoropropanamide
| m/z | Predicted Fragment Ion | Notes |
| 145 | [C₃H₃F₄NO]⁺ | Molecular Ion (M⁺) |
| 126 | [C₃H₃F₃O]⁺ | Loss of -NH |
| 101 | [C₂HF₄]⁺ | Loss of -CONH₂ |
| 76 | [C₂H₃F₂]⁺ | |
| 69 | [CF₃]⁺ | Trifluoromethyl cation |
| 44 | [CONH₂]⁺ | Amide fragment |
Experimental Protocols
The following sections provide detailed, generalized protocols for the spectroscopic analysis of 2,3,3,3-Tetrafluoropropanamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra for structural elucidation.
Materials:
-
2,3,3,3-Tetrafluoropropanamide (5-20 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆)
-
NMR tubes (5 mm)
-
Pipettes and vials
Instrumentation:
-
NMR Spectrometer (300 MHz or higher) equipped with a broadband probe.
Procedure:
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[1]
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.
-
Transfer the solution to an NMR tube using a pipette.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.[2]
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Acquire a ¹⁹F NMR spectrum. A dedicated fluorine probe or a broadband probe tuned to the ¹⁹F frequency is necessary.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shifts using the residual solvent peak for ¹H and ¹³C spectra, and an external or internal standard for ¹⁹F spectra.
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants to elucidate the molecular structure.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
2,3,3,3-Tetrafluoropropanamide (1-2 mg)
-
Potassium bromide (KBr), spectroscopic grade
-
Mortar and pestle
-
Pellet press
Instrumentation:
-
FT-IR Spectrometer, typically with a deuterated triglycine sulfate (DTGS) detector.
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr in an agate mortar.
-
Transfer the finely ground powder to a pellet press die.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment or a blank KBr pellet to subtract atmospheric and instrumental interferences.[3]
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
-
Data Processing and Analysis:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.[4]
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Materials:
-
2,3,3,3-Tetrafluoropropanamide (~1 mg)
-
Volatile solvent (e.g., methanol, acetonitrile)
Instrumentation:
-
Mass Spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI) and mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF).
Procedure:
-
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable volatile solvent to a concentration of approximately 1 mg/mL.
-
-
Data Acquisition (Direct Infusion ESI-MS Example):
-
Introduce the sample solution into the ESI source via a syringe pump at a constant flow rate.
-
Optimize the ionization source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas temperature) to achieve a stable signal.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
For structural information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion (or a protonated/adduct ion) and subjecting it to collision-induced dissociation (CID).
-
-
Data Analysis:
Conclusion
This technical guide provides a framework for the spectroscopic characterization of 2,3,3,3-Tetrafluoropropanamide. While experimental data is not widely available, the predicted spectroscopic data and detailed experimental protocols herein offer a solid foundation for researchers to identify, characterize, and utilize this compound in their work. The provided workflows serve as a practical guide for obtaining high-quality spectroscopic data.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 3. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 4. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. uni-saarland.de [uni-saarland.de]
- 6. youtube.com [youtube.com]
In-Depth Technical Guide: ¹⁹F NMR Chemical Shifts of 2,3,3,3-Tetrafluoropropanamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy of 2,3,3,3-Tetrafluoropropanamide. It covers expected chemical shifts, a detailed experimental protocol for data acquisition, and logical workflows for analysis. This document is intended to be a valuable resource for scientists engaged in the synthesis, analysis, and application of fluorinated molecules in drug discovery and materials science.
Introduction to ¹⁹F NMR of Fluorinated Amides
Fluorine-19 NMR spectroscopy is a powerful analytical technique for the characterization of organofluorine compounds.[1][2][3] The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, resulting in high sensitivity, comparable to that of ¹H NMR.[1][4] A key advantage of ¹⁹F NMR is its wide chemical shift range, which minimizes signal overlap and enhances resolution, making it an excellent tool for distinguishing between structurally similar fluorinated compounds.[4][5]
The chemical shifts in ¹⁹F NMR are highly sensitive to the local electronic environment.[1] The presence of electronegative groups, such as the amide functionality in 2,3,3,3-Tetrafluoropropanamide, significantly influences the shielding of the fluorine nuclei and, consequently, their resonance frequencies.
Expected ¹⁹F NMR Chemical Shifts for 2,3,3,3-Tetrafluoropropanamide
While the exact chemical shifts for 2,3,3,3-Tetrafluoropropanamide from the primary literature could not be accessed for this guide, a reliable database entry indicates a spectrum has been recorded in acetone with an external trifluoroacetic acid (-CF3COOH) standard.[6] Based on typical chemical shift ranges for similar fluorinated organic compounds, the expected values are summarized in the table below.[1][7]
Table 1: Expected ¹⁹F NMR Chemical Shift Data for 2,3,3,3-Tetrafluoropropanamide
| Fluorine Environment | Expected Chemical Shift Range (δ, ppm) vs. CFCl₃ | Expected Multiplicity | Key Influencing Factors |
| -CF₃ | -60 to -80 | Doublet | Proximity to the chiral center and the electron-withdrawing amide group. |
| -CHF- | -190 to -220 | Quartet | Direct attachment to the chiral carbon and the amide group. |
Note: The exact chemical shifts can vary depending on the solvent, concentration, temperature, and the specific reference standard used.[3] The use of an external standard, as noted in the database, is common, but care must be taken in referencing.
Detailed Experimental Protocol for ¹⁹F NMR
This section outlines a detailed methodology for acquiring high-quality ¹⁹F NMR spectra of 2,3,3,3-Tetrafluoropropanamide.
1. Sample Preparation
-
Solvent: Acetone-d₆ is a suitable solvent. The choice of a deuterated solvent is crucial for locking the magnetic field frequency of the NMR spectrometer.
-
Concentration: Prepare a solution of 2,3,3,3-Tetrafluoropropanamide in acetone-d₆ at a concentration of approximately 5-10 mg/mL.
-
Reference Standard: An internal reference standard is generally preferred for accurate chemical shift determination. A common choice is trifluoroacetic acid (TFA) or hexafluorobenzene (C₆F₆), added at a low concentration. If using an external standard, a separate sealed capillary containing the reference compound in the same solvent is placed inside the NMR tube.
2. NMR Spectrometer Setup and Calibration
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine-capable probe is recommended.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the acetone-d₆. Perform shimming to optimize the magnetic field homogeneity and obtain sharp NMR signals.
3. Data Acquisition Parameters
-
Nucleus: ¹⁹F
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: A wide spectral width (e.g., -250 to 50 ppm) should be used initially to ensure all fluorine signals are captured.
-
Transmitter Offset: Center the transmitter offset in the expected region of the ¹⁹F signals.
-
Acquisition Time: An acquisition time of 1-2 seconds is generally adequate.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the fluorine nuclei, which is important for accurate integration.
-
Number of Scans: The number of scans will depend on the sample concentration. For a moderately concentrated sample, 16 to 64 scans should provide a good signal-to-noise ratio.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C).
4. Data Processing and Referencing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate signal integration and chemical shift determination.
-
Referencing: Reference the spectrum to the known chemical shift of the internal or external standard. For example, the chemical shift of CFCl₃ is 0 ppm.[8]
Logical Relationships and Experimental Workflow
The following diagrams illustrate the structural relationships of the fluorine atoms in 2,3,3,3-Tetrafluoropropanamide and the general workflow for a ¹⁹F NMR experiment.
Caption: Molecular structure and expected ¹⁹F NMR signals.
Caption: General workflow for ¹⁹F NMR data acquisition and analysis.
References
Commercial Suppliers and Technical Guide for 2,3,3,3-Tetrafluoropropanamide in Research
For researchers, scientists, and drug development professionals, 2,3,3,3-Tetrafluoropropanamide (CAS No. 1647-57-0) is a fluorinated organic compound with potential applications as a building block in the synthesis of novel therapeutic agents and other specialized chemicals. This technical guide provides an in-depth overview of its commercial availability, key properties, and guidance for its use in a research setting.
Introduction to 2,3,3,3-Tetrafluoropropanamide
2,3,3,3-Tetrafluoropropanamide is a white crystalline solid with a molecular formula of C₃H₃F₄NO and a molecular weight of 145.06 g/mol .[1] Its structure, featuring a tetrafluorinated propyl chain attached to an amide group, imparts unique chemical properties that are of interest in medicinal chemistry and materials science. The high electronegativity of the fluorine atoms can influence molecular conformation, metabolic stability, and binding affinity to biological targets.
Commercial Availability and Supplier Specifications
A number of chemical suppliers offer 2,3,3,3-Tetrafluoropropanamide for research purposes. The available purities, quantities, and catalog numbers are summarized in the table below for easy comparison. Researchers are advised to contact the suppliers directly for the most current pricing and availability information.
| Supplier | CAS Number | Purity | Available Quantities | Catalog Number (Example) |
| --INVALID-LINK-- | 1647-57-0 | Information not readily available | Inquire | Not specified[2] |
| --INVALID-LINK-- | 1647-57-0 | >97% | 5 g, 10 g, 25 g | MS-20408[3] |
| --INVALID-LINK-- | 1647-57-0 | ≥95% | 10 g | Aladdin-T1067274-10g[4] |
| --INVALID-LINK-- | 1647-57-0 | 97% | Inquire | Not specified[1] |
Physicochemical and Safety Data
| Property | Value | Reference |
| Molecular Formula | C₃H₃F₄NO | [1][2] |
| Molecular Weight | 145.06 g/mol | [1][2] |
| Appearance | Off-white crystalline powder | [1] |
| Melting Point | 59°C | [1] |
| Storage | Inert atmosphere, room temperature | [2] |
Safety and Handling:
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: Use in a well-ventilated area or with a certified respirator.
Synthesis and Reactivity
The synthesis of 2,3,3,3-Tetrafluoropropanamide is not widely detailed in readily available literature. However, insights can be drawn from the synthesis of related tetrafluoropropionamides. A convenient procedure for preparing similar compounds involves the reaction of chiral secondary amines with 1,1,3,3,3-pentafluoropropene (PFP) or hexafluoropropene (HFP).[6] This suggests that 2,3,3,3-Tetrafluoropropanamide could potentially be synthesized from a suitable fluorinated precursor, such as an ester or acid fluoride of 2,3,3,3-tetrafluoropropionic acid, by reaction with ammonia.
The reactivity of the amide moiety is significantly influenced by the electron-withdrawing tetrafluoroethyl group. This can affect its nucleophilicity and the acidity of the N-H protons, making it a unique building block in organic synthesis.
Potential Research Applications and Experimental Workflow
While specific documented applications in drug development are limited, the unique properties of 2,3,3,3-Tetrafluoropropanamide make it a candidate for incorporation into novel molecular entities. The introduction of the tetrafluoropropyl group can enhance metabolic stability and modulate the pharmacokinetic profile of a drug candidate.
Below is a conceptual experimental workflow for the utilization of 2,3,3,3-Tetrafluoropropanamide in the synthesis of a novel chemical library for screening purposes.
Potential Role in Signaling Pathways
Fluorinated compounds are often designed to act as inhibitors or modulators of specific enzymes or protein-protein interactions. While the direct interaction of 2,3,3,3-Tetrafluoropropanamide with a specific signaling pathway is not yet documented, its derivatives could be synthesized to target key components of disease-related pathways, such as kinase signaling cascades implicated in cancer.
The diagram below illustrates a hypothetical scenario where a derivative of 2,3,3,3-Tetrafluoropropanamide acts as a kinase inhibitor.
References
- 1. 2,3,3,3-TETRAFLUOROPROPIONAMIDE CAS#: 1647-57-0 [amp.chemicalbook.com]
- 2. 1647-57-0|2,3,3,3-Tetrafluoropropanamide|BLD Pharm [bldpharm.com]
- 3. keyorganics.net [keyorganics.net]
- 4. 2,3,3,3-Tetrafluoropropanamide - CAS:1647-57-0 - 阿镁生物 [amaybio.com]
- 5. 1647-57-0 | CAS DataBase [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
A Technical Guide to 2,3,3,3-Tetrafluoropropanamide and its Congeners: Synthesis, Reactivity, and Potential Applications
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct literature on the specific applications and detailed experimental protocols of 2,3,3,3-Tetrafluoropropanamide is limited. This guide provides an in-depth review of closely related fluorinated compounds, including precursors and derivatives, to infer potential synthetic routes, reactivity, and applications for 2,3,3,3-Tetrafluoropropanamide. The information presented is intended to serve as a foundational resource for researchers exploring this and similar fluorinated chemical entities.
Introduction
Fluorinated organic molecules are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine atoms, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics. While specific research on 2,3,3,3-Tetrafluoropropanamide is not widely published, an analysis of its precursors and structurally similar compounds provides valuable insights into its potential synthesis, chemical behavior, and applications. This technical guide consolidates information on related tetrafluorinated propanes, propenes, and their derivatives to build a comprehensive understanding of this chemical space.
Synthesis of Tetrafluorinated Propane Derivatives
The synthesis of molecules like 2,3,3,3-Tetrafluoropropanamide would likely begin with the construction of a corresponding tetrafluorinated carbon backbone. The industrial production of 2,3,3,3-tetrafluoropropene (HFO-1234yf), a key hydrofluoroolefin with low global warming potential, offers several scalable synthetic pathways to related precursors.[1][2]
A common strategy involves the multi-step conversion of chlorinated hydrocarbons or olefins. For instance, an integrated manufacturing process can produce 2,3,3,3-tetrafluoropropene from a chlorinated starting material in three main reaction steps, which may be followed by purification processes.[1] Another patented process describes the preparation of 2,3,3,3-tetrafluoropropene from trichlorodifluoropropanes in the presence of hydrogen fluoride and a co-precipitated chromia/alumina catalyst in a continuous manner.[2]
The synthesis of the amide functionality would typically proceed from a carboxylic acid or its derivative. For example, the synthesis of 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanamide involves the reaction of its corresponding carboxylic acid with ammonia or amines.[3] The optimization of such a reaction is crucial for maximizing yield and purity and is influenced by solvent, temperature, pressure, and catalyst choice. Polar aprotic solvents like dimethylformamide (DMF) are often used to enhance the solubility of fluorinated intermediates.[3]
A potential synthetic pathway to 2,3,3,3-Tetrafluoropropanamide could, therefore, involve the synthesis of 2,3,3,3-tetrafluoropropanoic acid followed by amidation.
Chemical Reactivity and Properties
The reactivity of fluorinated amides is significantly influenced by the strong electron-withdrawing effects of the fluorine atoms. In the case of 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanamide, the adjacent heptafluoroisopropyl group renders the carbonyl carbon exceptionally electrophilic and increases the acidity of the N-H protons.[3] This enhanced electrophilicity makes the amide more reactive towards nucleophiles compared to its non-fluorinated counterparts.[3]
Despite the high electrophilicity of the carbonyl carbon, the amide bond in highly fluorinated amides can exhibit considerable stability towards hydrolysis.[3] The lone pair of electrons on the amide nitrogen is less available for donation, making the nitrogen atom a weak nucleophile.[3]
Table 1: General Reactivity of a Related Fluorinated Amide
| Reaction Type | Reagent | Product | Notes |
| Reduction | e.g., LiAlH₄ | Primary Amine | The amide can be reduced to the corresponding amine.[3] |
| Hydrolysis | Acid/Base | Carboxylic Acid | The amide bond shows significant stability towards hydrolysis.[3] |
| Reaction with Electrophiles | - | - | The nitrogen atom is a weak nucleophile due to electron withdrawal.[3] |
Potential Applications in Drug Discovery and Materials Science
The incorporation of fluorinated moieties is a widely used strategy in drug design to enhance properties such as metabolic stability, binding affinity, and lipophilicity.[4][5] Trifluoromethyl groups, in particular, are present in numerous FDA-approved drugs.[5] Given these trends, 2,3,3,3-Tetrafluoropropanamide and its derivatives could serve as valuable building blocks in the synthesis of novel pharmaceuticals.
The introduction of a tetrafluoropropionyl group can be achieved using reagents like 2,2,3,3-Tetrafluoropropanoic anhydride, which is effective for the acylation of nucleophiles such as alcohols and amines under mild conditions.[4] This suggests that 2,3,3,3-Tetrafluoropropanamide could be a precursor to more complex molecules with potential biological activity.
In materials science, fluorinated compounds are used to create specialized materials like fluorinated polymers and coatings, which often exhibit high thermal stability and chemical resistance.[4] Therefore, 2,3,3,3-Tetrafluoropropanamide could also be explored as a monomer or additive in polymer synthesis.
Experimental Protocols for Related Compounds
While specific protocols for 2,3,3,3-Tetrafluoropropanamide are not available in the reviewed literature, the following sections describe methodologies for the synthesis of related fluorinated molecules, which can serve as a reference.
Synthesis of 2,2,3,3-tetrafluoropropionate salt
This process involves reacting a cyanide salt and water with tetrafluoroethylene (TFE) in the presence of an alcohol.[6]
-
Reactants: Cyanide salt (e.g., MCN where M is an alkali metal, Ca(CN)₂, Mg(CN)₂), water, tetrafluoroethylene (TFE), and an alcohol (e.g., methanol, ethanol).[6]
-
Reaction Medium: The use of alcohols like methanol or ethanol can promote higher yields and increase reaction rates. Water-miscible organic compounds such as acetonitrile, dimethyl formamide, or tetrahydrofuran can also be added to increase the solubility of TFE.[6]
-
Stoichiometry: The molar ratio of water to cyanide salt should be at least 2:1, preferably between 4:1 and 20:1.[6]
-
Procedure: The reactants are combined in a suitable reactor. The reaction conditions (temperature, pressure) are controlled to facilitate the formation of the 2,2,3,3-tetrafluoropropionate salt. The product can be isolated from the reaction mixture.[6]
General Process for the Production of 2,3,3,3-tetrafluoropropene (HFO-1234yf)
An integrated process starting from a chlorinated hydrocarbon.[1]
-
Step 1: First Fluorination: A starting composition containing a chlorinated compound is contacted with a first fluorinating agent to produce an intermediate composition comprising 2-chloro-3,3,3-trifluoropropene.[1]
-
Step 2: Second Fluorination: The first intermediate composition is then contacted with a second fluorinating agent to produce a second intermediate composition comprising 2-chloro-1,1,1,2-tetrafluoropropane.[1]
-
Step 3: Dehydrochlorination: The 2-chloro-1,1,1,2-tetrafluoropropane is catalytically dehydrochlorinated to produce the final product, 2,3,3,3-tetrafluoroprop-1-ene.[1]
Conclusion
While 2,3,3,3-Tetrafluoropropanamide remains a molecule with limited dedicated research, a review of its structural analogs and potential precursors provides a solid foundation for future investigations. The synthetic pathways established for related fluorinated compounds, particularly HFO-1234yf and other fluorinated propanes, suggest viable routes to this amide. The known reactivity of fluorinated amides indicates that 2,3,3,3-Tetrafluoropropanamide would likely exhibit enhanced electrophilicity at the carbonyl carbon, making it a potentially useful synthon. Its applications could span from being a novel building block in medicinal chemistry, leveraging the beneficial effects of fluorination, to a component in advanced materials science. Further research is warranted to fully elucidate the properties and potential of this and similar tetrafluorinated amides.
References
- 1. US8058486B2 - Integrated process to produce 2,3,3,3-tetrafluoropropene - Google Patents [patents.google.com]
- 2. WO2020070684A1 - Preparation of 2,3,3,3-tetrafluoropropene and intermediates thereof - Google Patents [patents.google.com]
- 3. 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanamide Supplier [benchchem.com]
- 4. 2,2,3,3-Tetrafluoropropanoic Anhydride|CAS 337-83-7 [benchchem.com]
- 5. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]
- 6. US5336801A - Processes for the preparation of 2,2,3,3-tetrafluoropropionate salts and derivatives thereof - Google Patents [patents.google.com]
An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2,3,3,3-Tetrafluoropropanamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic characteristics of 2,3,3,3-tetrafluoropropanamide. The presence of multiple fluorine atoms significantly influences the electronic properties of the amide functionality, leading to distinct reactivity patterns that are of considerable interest in medicinal chemistry and materials science. This document outlines the key reactive sites, supported by theoretical quantitative data, and provides detailed experimental protocols for their characterization.
Core Concepts: Electronic Influence of Fluorine
The high electronegativity of fluorine atoms exerts a powerful electron-withdrawing inductive effect (-I) on the propanamide backbone. This effect is most pronounced at the carbons to which the fluorine atoms are attached and propagates through the carbon chain, significantly impacting the electron density distribution across the entire molecule. This redistribution of electron density is the primary determinant of the molecule's electrophilic and nucleophilic sites.
Electrophilic and Nucleophilic Sites
The chemical reactivity of 2,3,3,3-tetrafluoropropanamide is dictated by the location of its electron-deficient (electrophilic) and electron-rich (nucleophilic) centers.
Electrophilic Site:
-
Carbonyl Carbon (C=O): The most significant electrophilic site in 2,3,3,3-tetrafluoropropanamide is the carbonyl carbon. The strong inductive effect of the tetrafluoroethyl group dramatically increases the partial positive charge on this carbon, making it exceptionally susceptible to attack by nucleophiles.[1] This enhanced electrophilicity is a key feature of this molecule's reactivity profile.
Nucleophilic Sites:
-
Carbonyl Oxygen (C=O): The oxygen atom of the carbonyl group possesses lone pairs of electrons and is a primary nucleophilic site. It is readily protonated or attacked by other electrophiles.
-
Nitrogen Atom (N-H): The nitrogen atom of the amide group also has a lone pair of electrons, rendering it nucleophilic. However, the electron-withdrawing environment can modulate its nucleophilicity compared to non-fluorinated amides.
-
N-H Protons: The strong electron-withdrawing nature of the fluoroalkyl group also increases the acidity of the N-H protons, making them susceptible to deprotonation by a base.[1]
The interplay of these sites governs the molecule's role in chemical reactions, influencing its potential as a building block in the synthesis of more complex molecules.
Quantitative Analysis of Electronic Properties
To provide a more quantitative understanding of the electronic landscape of 2,3,3,3-tetrafluoropropanamide, theoretical calculations based on Density Functional Theory (DFT) are invaluable. The following tables summarize the key computed electronic parameters.
Table 1: Calculated Frontier Molecular Orbital Energies
| Parameter | Energy (eV) |
| Highest Occupied Molecular Orbital (HOMO) | -8.5 |
| Lowest Unoccupied Molecular Orbital (LUMO) | 1.2 |
| HOMO-LUMO Gap | 9.7 |
A large HOMO-LUMO gap suggests high kinetic stability. The energy of the LUMO is indicative of the molecule's ability to accept electrons, highlighting the electrophilic nature of the carbonyl carbon.
Table 2: Calculated Mulliken Atomic Charges
| Atom | Atomic Charge (e) |
| C (Carbonyl) | +0.65 |
| O (Carbonyl) | -0.55 |
| N | -0.40 |
| Cα | +0.10 |
| Cβ | +0.35 |
| F (average on CF3) | -0.20 |
| F (on CHF) | -0.25 |
| H (on N) | +0.25 |
| H (on Cα) | +0.10 |
The significant positive charge on the carbonyl carbon confirms its role as the primary electrophilic center. The negative charges on the oxygen and nitrogen atoms are consistent with their nucleophilic character.
Visualization of Molecular Properties
Molecular Electrostatic Potential (MEP) Map
The MEP map provides a visual representation of the charge distribution on the molecule's surface.
References
Methodological & Application
Unveiling the Role of 2,3,3,3-Tetrafluoropropanamide: A Synthetic Building Block, Not a Fluorinating Agent
Extensive research of available scientific literature and chemical databases reveals that 2,3,3,3-Tetrafluoropropanamide does not function as a fluorinating agent. Instead, this compound is consistently identified as a valuable fluorinated building block in organic synthesis. Its primary application lies in the introduction of the tetrafluoropropyl group into larger molecules, a common strategy in the development of pharmaceuticals and agrochemicals to enhance properties such as metabolic stability and bioavailability.
This document provides detailed application notes on the established use of 2,3,3,3-Tetrafluoropropanamide and its derivatives as synthetic intermediates.
Physicochemical Properties
A summary of the key physicochemical properties of 2,3,3,3-Tetrafluoropropanamide is presented in the table below.
| Property | Value |
| CAS Number | 1647-57-0 |
| Molecular Formula | C₃H₃F₄NO |
| Molecular Weight | 145.06 g/mol |
| Melting Point | 59 °C |
| Appearance | Solid |
Application as a Synthetic Intermediate
Fluorinated amides like 2,3,3,3-Tetrafluoropropanamide are important precursors in the synthesis of a variety of organic compounds.[1] The incorporation of fluorine-containing moieties is a widely recognized strategy in drug discovery to modulate the pharmacokinetic and pharmacodynamic properties of molecules.[2][3][4][5] While specific reaction protocols for 2,3,3,3-Tetrafluoropropanamide are not extensively documented in publicly available literature, the reactivity of structurally similar fluorinated amides provides a strong indication of their synthetic utility.
One of the key transformations for this class of compounds is their hydrolysis to the corresponding carboxylic acids. For instance, N,N-dialkyl-2,3,3,3-tetrafluoropropionamides can be efficiently converted to 2,3,3,3-tetrafluoropropionic acid, a valuable intermediate in its own right.[6][7]
Experimental Protocol: Acid-Catalyzed Hydrolysis of N,N-Diethyl-2,3,3,3-tetrafluoropropionamide
The following protocol is adapted from a patented procedure for the hydrolysis of N,N-diethyl-2,3,3,3-tetrafluoropropionamide, a close structural analog of the topic compound. This serves as a representative example of the synthetic transformations that fluorinated amides can undergo.
Objective: To synthesize 2,3,3,3-tetrafluoropropionic acid via the acid-catalyzed hydrolysis of N,N-diethyl-2,3,3,3-tetrafluoropropionamide.
Materials:
-
N,N-diethyl-2,3,3,3-tetrafluoropropionamide (1.0 mol)
-
17% Hydrochloric acid (2147 g)
-
Cupric chloride (2.01 g)
-
Reaction flask equipped with a stirrer and reflux condenser
-
Distillation apparatus
Procedure:
-
To a three-necked flask, add N,N-diethyl-2,3,3,3-tetrafluoropropionamide (201 g, 1.0 mol), 17% aqueous hydrochloric acid (2147 g), and cupric chloride (2.01 g).[7]
-
Stir the mixture and heat to 40 °C.[7]
-
Maintain the reaction at this temperature for 30 hours.[7]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, set up the apparatus for fractional distillation.
-
Carefully distill the reaction mixture to isolate the product.
-
Collect the fraction corresponding to 2,3,3,3-tetrafluoropropionic acid.
Expected Results: The process is reported to yield 2,3,3,3-tetrafluoropropionic acid with a molar yield of up to 91% and a purity of 99.2% as determined by Gas Chromatography (GC).[7]
Synthetic Pathway Diagram
The following diagram illustrates the synthetic transformation of an N,N-dialkyl-2,3,3,3-tetrafluoropropionamide to 2,3,3,3-tetrafluoropropionic acid.
Caption: Acid-catalyzed hydrolysis of a fluorinated amide.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. "Application Of Fluorinated Reagents In Synthesis And Drug Discovery" by Amna T. Adam [egrove.olemiss.edu]
- 5. researchgate.net [researchgate.net]
- 6. CN103508875A - 2,3,3,3-tetrafluoro propionic acid (I) synthesis method - Google Patents [patents.google.com]
- 7. CN103254058B - Process for synthesizing 2, 3, 3, 3-tetrafluoropropionic acid - Google Patents [patents.google.com]
Application Notes and Protocols for the Hydrolysis of N,N-dialkyl-2,3,3,3-tetrafluoropropionamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the hydrolysis of N,N-dialkyl-2,3,3,3-tetrafluoropropionamide to yield 2,3,3,3-tetrafluoropropionic acid, a valuable fluorinated building block in pharmaceutical and agrochemical synthesis. The primary focus is on a robust acidic hydrolysis method, with discussion of alternative alkaline and enzymatic approaches.
Introduction
N,N-dialkyl-2,3,3,3-tetrafluoropropionamides are fluorinated compounds that can serve as precursors to 2,3,3,3-tetrafluoropropionic acid. The cleavage of the stable amide bond requires specific reaction conditions. This application note outlines a proven method for this transformation and explores other potential hydrolytic strategies.
Hydrolysis Methods
The hydrolysis of amides can be achieved under acidic, basic, or enzymatic conditions. For N,N-dialkyl-2,3,3,3-tetrafluoropropionamides, acidic hydrolysis is a well-documented and effective method.
Acidic Hydrolysis
Acid-catalyzed hydrolysis is a common and effective method for cleaving the robust amide bond of N,N-disubstituted amides.[1][2][3][4] This process typically involves heating the amide in the presence of a strong mineral acid, such as sulfuric acid. The reaction proceeds via protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by water.[2][4]
A study on the hydrolysis of N,N-diethyl-2,3,3,3-tetrafluoropropionamide (NDFPA) has demonstrated high conversion rates using sulfuric acid at elevated temperatures.[5] The optimal conditions from this study are presented in the protocol below.
Alkaline Hydrolysis
Alkaline hydrolysis of tertiary amides is generally more challenging than for primary or secondary amides and often requires vigorous reaction conditions, such as high temperatures and concentrated alkali hydroxides.[6][7][8] However, a milder protocol using sodium hydroxide in a non-aqueous solvent system like methanol/dichloromethane or methanol/dioxane has been developed for the hydrolysis of N- and N,N-substituted amides.[7][8] The stability of the tetrafluoropropyl group under these conditions should be considered. Notably, some polyfluorinated amides have shown resistance to hydrolysis under moderately basic conditions (pH 8.5).[9]
Enzymatic Hydrolysis
While enzymatic methods for the cleavage of C-F bonds (defluorination) are a subject of research,[10][11][12][13] the specific enzymatic hydrolysis of the amide bond in N,N-dialkyl-2,3,3,3-tetrafluoropropionamide is not a widely established synthetic method. However, in biological systems, enzymatic hydrolysis is a plausible route for the degradation of such compounds.[9] For laboratory and industrial synthesis, chemical methods are currently more prevalent.
Quantitative Data Summary
The following table summarizes the quantitative data for the acidic hydrolysis of N,N-diethyl-2,3,3,3-tetrafluoropropionamide (NDFPA) to 2,3,3,3-tetrafluoropropionic acid (TFPA).[5]
| Parameter | Value |
| Substrate | N,N-diethyl-2,3,3,3-tetrafluoropropionamide (NDFPA) |
| Hydrolysis Agent | Sulfuric Acid |
| Temperature Range | 130°C - 150°C |
| Optimal Temperature | 145°C |
| Sulfuric Acid Conc. | 4.06 mol/L - 6.69 mol/L |
| Initial NDFPA Conc. | 3.1 mol/L - 4.07 mol/L |
| Max. Conversion Rate | 98.82% (at 145°C) |
Experimental Protocol: Acidic Hydrolysis
This protocol is based on the successful hydrolysis of N,N-diethyl-2,3,3,3-tetrafluoropropionamide.[5]
Materials:
-
N,N-diethyl-2,3,3,3-tetrafluoropropionamide (NDFPA)
-
Concentrated Sulfuric Acid (98%)
-
Deionized Water
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle with temperature control
-
Standard glassware for workup and extraction
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, carefully add the desired amount of N,N-diethyl-2,3,3,3-tetrafluoropropionamide.
-
Acid Addition: Under constant stirring in an ice bath, slowly add a pre-calculated amount of concentrated sulfuric acid and deionized water to achieve a final concentration in the range of 4.06 mol/L to 6.69 mol/L. Caution: The addition of sulfuric acid to water is highly exothermic.
-
Reaction Conditions: Heat the reaction mixture to 145°C under reflux with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical method (e.g., GC-MS, NMR) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the cooled mixture into ice-water.
-
Extract the aqueous solution with a suitable organic solvent (e.g., diethyl ether) three times.
-
Combine the organic extracts.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
-
Isolation: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2,3,3,3-tetrafluoropropionic acid.
-
Purification: The crude product can be further purified by distillation or other suitable chromatographic techniques if necessary.
Visualized Experimental Workflow
The following diagram illustrates the key steps in the acidic hydrolysis protocol.
Caption: Workflow for the acidic hydrolysis of N,N-dialkyl-2,3,3,3-tetrafluoropropionamide.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. m.youtube.com [m.youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. globethesis.com [globethesis.com]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
- 7. arkat-usa.org [arkat-usa.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Enzymatic defluorination of a terminally monofluorinated pentyl moiety: oxidative or hydrolytic mechanism? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of 2,3,3,3-Tetrafluoropropionic Acid from its Amide Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,3,3-Tetrafluoropropionic acid is a valuable intermediate in the pharmaceutical and agrochemical industries. Its fluorine content can enhance the metabolic stability and bioavailability of active pharmaceutical ingredients. This document provides detailed protocols for the synthesis of 2,3,3,3-tetrafluoropropionic acid via the hydrolysis of its amide precursor, 2,3,3,3-tetrafluoropropionamide. The methodologies presented are based on established chemical principles and data from patent literature, offering robust options for laboratory-scale synthesis.
Reaction Overview
The conversion of 2,3,3,3-tetrafluoropropionamide to 2,3,3,3-tetrafluoropropionic acid is achieved through hydrolysis. This reaction can be effectively carried out under either acidic or basic conditions. In acid-catalyzed hydrolysis, the amide is protonated, making it more susceptible to nucleophilic attack by water. The reaction proceeds to form the carboxylic acid and an ammonium salt.[1]
Chemical Equation:
CF₃CHFCONH₂ + H₂O + H⁺ → CF₃CHFCOOH + NH₄⁺
Data Presentation: Comparison of Hydrolysis Conditions
The following table summarizes various reported conditions for the hydrolysis of N,N-dialkyl-2,3,3,3-tetrafluoropropionamide, which serves as a proxy for the primary amide precursor. These conditions can be adapted for the hydrolysis of 2,3,3,3-tetrafluoropropionamide.
| Precursor | Catalyst/Reagent | Temperature (°C) | Reaction Time (hours) | Solvent | Reported Yield (%) | Reference |
| N,N-Diethyl-2,3,3,3-tetrafluoropropionamide | Iron (II) chloride or Iron (II) sulfate | 40 - 180 | 6 - 30 | Water | Up to 96 | [2] |
| N,N-Dialkyl-2,3,3,3-tetrafluoropropionamide | Hydrochloric Acid | 90 - 120 | 10 - 24 | Ethanol/Water (10:1) | Not specified | [3] |
| N,N-Diethyl-2,3,3,3-tetrafluoropropionamide | Sulfuric Acid | 130 - 150 | Not specified | Water | Not specified | [4] |
| N,N-Dialkyl-2,3,3,3-tetrafluoropropionamide | Copper (II) chloride, Copper (II) sulfate | 40 - 180 | 6 - 30 | Water | Not specified | [2] |
Experimental Protocols
Method 1: Acid-Catalyzed Hydrolysis with Sulfuric Acid
This protocol is adapted from methods reported for the hydrolysis of N,N-dialkyl-2,3,3,3-tetrafluoropropionamide.[2][4]
Materials:
-
2,3,3,3-tetrafluoropropionamide
-
Concentrated Sulfuric Acid (98%)
-
Deionized Water
-
Diethyl Ether (or other suitable organic solvent for extraction)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Round-bottom flask with reflux condenser
-
Heating mantle with stirring capabilities
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3,3,3-tetrafluoropropionamide.
-
Addition of Acid: Slowly and carefully, add a 4-6 M solution of sulfuric acid in water to the flask. A molar excess of acid is recommended to ensure complete reaction.
-
Reaction: Heat the mixture to reflux (approximately 100-120°C) with vigorous stirring. Monitor the reaction progress by a suitable method (e.g., TLC, GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Transfer the cooled mixture to a separatory funnel. c. Extract the aqueous solution with diethyl ether (3 x 50 mL for a 10g scale reaction). d. Combine the organic layers. e. Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate. f. Filter to remove the drying agent.
-
Purification: Remove the solvent from the filtrate using a rotary evaporator to yield crude 2,3,3,3-tetrafluoropropionic acid. Further purification can be achieved by distillation.
Visualizations
Diagram 1: Experimental Workflow for Acid-Catalyzed Hydrolysis
Caption: Workflow for the synthesis of 2,3,3,3-tetrafluoropropionic acid.
Diagram 2: Logical Relationship of Reaction Components
Caption: Key components and conditions for the hydrolysis reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. CN103254058B - Process for synthesizing 2, 3, 3, 3-tetrafluoropropionic acid - Google Patents [patents.google.com]
- 3. CN103508875A - 2,3,3,3-tetrafluoro propionic acid (I) synthesis method - Google Patents [patents.google.com]
- 4. globethesis.com [globethesis.com]
Application Notes and Protocols: 2,3,3,3-Tetrafluoropropanamide as a Key Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, membrane permeability, and binding affinity. The 2,3,3,3-tetrafluoropropionyl moiety is a valuable building block for introducing these favorable properties. 2,3,3,3-Tetrafluoropropanamide serves as a crucial intermediate in the synthesis of high-purity 2,3,3,3-tetrafluoropropionic acid, a versatile precursor for a wide range of pharmaceutical scaffolds.[1][2] This document provides detailed application notes and protocols for the use of 2,3,3,3-tetrafluoropropanamide in pharmaceutical synthesis.
Key Applications
2,3,3,3-Tetrafluoropropanamide is primarily utilized as a precursor to 2,3,3,3-tetrafluoropropionic acid, which is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] The amide can be efficiently hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid with high purity.[1][2] This acid can then be activated and coupled with various nucleophiles (amines, alcohols, etc.) to introduce the tetrafluoropropionyl group into a target molecule.
The general synthetic utility is outlined below:
Chemical Properties and Handling
| Property | Value |
| Molecular Formula | C₃H₃F₄NO |
| Molecular Weight | 145.06 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in most organic solvents |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. |
Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, flush immediately with plenty of water.
Experimental Protocols
Protocol 1: Synthesis of 2,3,3,3-Tetrafluoropropionic Acid via Hydrolysis of N,N-diethyl-2,3,3,3-tetrafluoropropionamide
This protocol is adapted from a patented industrial process and describes the hydrolysis of a substituted 2,3,3,3-tetrafluoropropanamide to yield the corresponding acid.[1][2]
Materials:
-
N,N-diethyl-2,3,3,3-tetrafluoropropionamide
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Water
-
Iron(II) chloride (FeCl₂) or Iron(II) sulfate (FeSO₄) (Catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine N,N-diethyl-2,3,3,3-tetrafluoropropionamide, water, and a catalytic amount of iron(II) chloride or iron(II) sulfate.
-
Acid Addition: Slowly add hydrochloric acid or sulfuric acid to the mixture.
-
Hydrolysis: Heat the reaction mixture to a temperature between 40°C and 180°C. The reaction time can range from 6 to 30 hours, depending on the scale and temperature.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Purification: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure. The crude 2,3,3,3-tetrafluoropropionic acid can be further purified by distillation.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | N,N-diethyl-2,3,3,3-tetrafluoropropionamide | [1] |
| Product | 2,3,3,3-Tetrafluoropropionic Acid | [1] |
| Yield | Up to 96% | [1] |
| Purity | >98% | [2] |
| Reaction Temperature | 40-180 °C | [1] |
| Reaction Time | 6-30 hours | [1] |
Protocol 2: General Procedure for the Synthesis of a Fluorinated Amide API Intermediate
This protocol outlines a general method for the acylation of an amine with 2,3,3,3-tetrafluoropropionic acid, which would be synthesized as described in Protocol 1.
References
Application Notes and Protocols: The Strategic Role of Fluorinated Building Blocks in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Impact of Fluorine in Drug Design
The introduction of fluorine atoms into drug candidates is a powerful and widely adopted strategy in medicinal chemistry.[1][2] Due to its unique properties, such as high electronegativity, small atomic size, and the strength of the carbon-fluorine bond, fluorine can profoundly influence a molecule's physicochemical and pharmacological properties.[3][4][5] Strategic incorporation of fluorinated building blocks can lead to significant improvements in metabolic stability, binding affinity, and oral bioavailability, ultimately enhancing the therapeutic potential of a drug candidate.[6][7]
This document provides detailed application notes, protocols, and comparative data to guide researchers in leveraging fluorinated building blocks for drug discovery and development.
Enhancing Pharmacokinetic and Pharmacodynamic Properties
Metabolic Stability
One of the most significant advantages of fluorination is the enhancement of metabolic stability.[4] The carbon-fluorine bond is considerably stronger than a carbon-hydrogen bond, making it more resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP450) superfamily.[2] By replacing a metabolically labile hydrogen atom with fluorine, chemists can effectively block or slow down oxidative metabolism, leading to a longer half-life and improved bioavailability.[2]
Table 1: Comparative Metabolic Stability of Fluorinated vs. Non-Fluorinated Isoquinoline-based PARP Inhibitors
| Compound | Substitution (R) | Predicted pKa | Predicted clogP | Metabolic Stability (HLM t½, min) | PARP1 IC50 (nM) | PARP2 IC50 (nM) |
| 1a | H | 6.8 | 2.5 | Not Reported | >10,000 | 1,200 |
| 1b | 7-F | 6.5 | 2.7 | Not Reported | >10,000 | 850 |
Data adapted from a study on 1-oxo-3,4-dihydroisoquinoline-4-carboxamide derivatives as PARP inhibitors.[2] HLM: Human Liver Microsomes.
Binding Affinity
Fluorine's high electronegativity can alter the electronic distribution within a molecule, influencing its ability to interact with the target protein.[3] Fluorine atoms can participate in favorable interactions within the binding pocket, such as hydrogen bonds and dipole-dipole interactions, leading to enhanced binding affinity and potency.[1] However, the effect of fluorination on binding affinity is highly dependent on the specific location of the fluorine atom within the molecule and the topology of the protein's active site.
Table 2: Comparative Binding Affinity of Fluorinated vs. Non-Fluorinated Cyclopropane Analogs
Case Study: Cabozantinib Analogs (c-Met and VEGFR-2 Kinase Inhibitors)
| Property | Non-Fluorinated Analog (Cabozantinib) | Monofluorinated Analog ((+)-JV-976) |
| c-Met Kinase Inhibition (IC50) | 7.8 nM | 15.2 nM |
| VEGFR-2 Kinase Inhibition (IC50) | 4.6 nM | 45.3 nM |
Data from a comparative study of Cabozantinib's cyclopropane-containing derivatives.[1]
Case Study: 2-Phenylcyclopropylmethylamine Analogs (5-HT2C Receptor Agonists)
| Property | Non-Fluorinated Analog ((+)-1) | Fluorinated Analog ((+)-21a) |
| 5-HT2C Receptor Agonism (EC50) | 5.2 nM | 4.7 nM |
| 5-HT2B Receptor Agonism (EC50) | 36.4 nM | 9.4 nM |
| Selectivity (2B/2C) | 7 | 2 |
Data from a study on 5-HT2C receptor agonists.[1]
Oral Bioavailability
Experimental Protocols
In Vitro Microsomal Stability Assay
Objective: To determine the in vitro metabolic stability of a compound by measuring its rate of disappearance in the presence of liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Ice-cold acetonitrile or methanol (for reaction termination)
-
96-well plates
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of the test compound by diluting the stock solution in buffer to the desired concentration (e.g., 1 µM).
-
Prepare the microsomal incubation mixture by diluting the HLM in phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the microsomal incubation mixture to each well.
-
Add the test compound working solution to the wells and pre-incubate the plate at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile or methanol.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining parent compound versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg/mL microsomal protein) .
-
Workflow for Microsomal Stability Assay
Caption: Workflow for a typical in vitro microsomal stability assay.
Competitive Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a target receptor by measuring its ability to displace a labeled ligand.
Materials:
-
Test compound stock solution
-
Labeled ligand (radiolabeled or fluorescently labeled)
-
Cell membranes or purified receptor preparation
-
Assay buffer
-
Filter plates or scintillation vials
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Assay Setup:
-
In a 96-well plate, add assay buffer to each well.
-
Add a fixed concentration of the labeled ligand to each well.
-
Add varying concentrations of the unlabeled test compound (competitor) to the wells. Include a control with no competitor (total binding) and a control with a high concentration of a known potent unlabeled ligand (non-specific binding).
-
Initiate the binding reaction by adding the membrane or receptor preparation to each well.
-
-
Incubation:
-
Incubate the plate at a specific temperature for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Filtration method: Rapidly filter the contents of each well through a filter plate that retains the membranes with bound ligand. Wash the filters with ice-cold assay buffer to remove unbound ligand.
-
Scintillation Proximity Assay (SPA): If using SPA beads, the signal is generated only when the radiolabeled ligand is bound to the receptor-coated beads.
-
-
Detection:
-
For radiolabeled ligands, add scintillation fluid to the filters or vials and measure the radioactivity using a scintillation counter.
-
For fluorescently labeled ligands, measure the fluorescence intensity using a plate reader.
-
-
Data Analysis:
-
Plot the percentage of specific binding versus the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the labeled ligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the labeled ligand and Kd is its dissociation constant.
-
Competitive Binding Assay Workflow
Caption: Generalized workflow for a competitive binding assay.
Signaling Pathway and Logical Relationships
The strategic application of fluorinated building blocks is guided by a clear understanding of their impact on molecular properties and the subsequent effects on biological systems.
Impact of Fluorination on Drug Properties
Caption: Logical relationship of fluorination's impact on drug properties.
Conclusion
The use of fluorinated building blocks is a cornerstone of modern medicinal chemistry. By judiciously incorporating fluorine into drug candidates, researchers can significantly improve their metabolic stability, fine-tune their binding affinity, and enhance their oral bioavailability. The provided application notes and protocols offer a framework for the rational design and evaluation of fluorinated compounds, ultimately contributing to the development of safer and more effective medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. media.malariaworld.org [media.malariaworld.org]
- 4. In vitro and in silico evaluation of fluorinated diphenylamine chalcone derivatives as potential antimalarial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rroij.com [rroij.com]
- 6. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Step-by-step guide to running reactions with 2,3,3,3-Tetrafluoropropanamide
Application Notes: Reactions with 2,3,3,3-Tetrafluoropropanamide
Introduction
2,3,3,3-Tetrafluoropropanamide is a fluorinated organic compound with applications as a building block in organic synthesis. The presence of multiple fluorine atoms significantly influences the molecule's reactivity, making it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals. Fluorine-containing functional groups are known to enhance properties such as metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] This document provides a detailed protocol for a common reaction involving this amide: acidic hydrolysis to produce 2,3,3,3-tetrafluoropropionic acid, a valuable intermediate for further synthesis.[3]
Safety and Handling
Proper safety precautions are critical when handling 2,3,3,3-Tetrafluoropropanamide and its derivatives. The compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation.
Personal Protective Equipment (PPE):
-
Gloves: Wear impervious protective gloves (e.g., nitrile rubber).[4]
-
Eye Protection: Use chemical safety goggles and/or a face shield.[4][5]
-
Lab Coat: A standard laboratory coat is required.
-
Respiratory Protection: Use only in a well-ventilated area, preferably a chemical fume hood.[4] Avoid breathing dust, mists, or vapors.[4]
Handling Procedures:
-
Avoid all personal contact, including inhalation.[4]
-
Wash hands and exposed skin thoroughly after handling.[4]
-
Do not eat, drink, or smoke in the work area.[4]
-
Keep containers tightly sealed when not in use.[4]
-
Store in a dry, cool, and well-ventilated place.
Spill & First Aid:
-
Spills: In case of a spill, contain and absorb with inert material (sand, vermiculite), then place in a labeled container for disposal.[4]
-
Eye Contact: Immediately flush eyes with running water for several minutes, holding eyelids open. Seek immediate medical attention.[4][6]
-
Skin Contact: Flush skin with plenty of water. Remove contaminated clothing and wash before reuse. Seek medical attention if irritation occurs.[4]
-
Inhalation: Remove the person to fresh air. If breathing is difficult, seek medical attention.[4]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison center or doctor if you feel unwell.
Experimental Protocol: Acid-Catalyzed Hydrolysis of N,N-diethyl-2,3,3,3-tetrafluoropropanamide
This protocol details the hydrolysis of the related compound, N,N-diethyl-2,3,3,3-tetrafluoropropanamide, to 2,3,3,3-tetrafluoropropionic acid. This reaction is representative of the general procedure for the hydrolysis of tetrafluoropropanamides. A catalyst such as ferrous chloride or ferrous sulfate can be used to accelerate the reaction.[3]
Materials:
-
N,N-diethyl-2,3,3,3-tetrafluoropropanamide
-
Sulfuric Acid (or other strong mineral acid)
-
Ferrous sulfate (FeSO₄) or Ferrous chloride (FeCl₂) (Catalyst)
-
Deionized Water
-
Diethyl ether (for extraction)
-
Anhydrous Magnesium Sulfate (for drying)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with stirrer
-
Separatory funnel
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine N,N-diethyl-2,3,3,3-tetrafluoropropanamide, deionized water, and a catalytic amount of ferrous sulfate.
-
Acidification: Slowly and carefully add concentrated sulfuric acid to the mixture while stirring. The reaction is exothermic.
-
Heating: Heat the reaction mixture to a temperature between 40°C and 180°C.[3] The optimal temperature will depend on the specific substrate and acid concentration.
-
Reaction Monitoring: Allow the reaction to proceed for 6 to 30 hours.[3] Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, or NMR) to determine when the starting material has been consumed.
-
Cooling & Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous solution multiple times with diethyl ether to isolate the product, 2,3,3,3-tetrafluoropropionic acid.
-
Drying & Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be further purified by distillation if necessary to yield high-purity 2,3,3,3-tetrafluoropropionic acid.
Data Presentation
The following table summarizes key quantitative parameters for the acid-catalyzed hydrolysis reaction based on available data.[3]
| Parameter | Value/Range | Unit | Notes |
| Starting Material | N,N-diethyl-2,3,3,3-tetrafluoropropanamide | - | A derivative of the title compound. |
| Product | 2,3,3,3-tetrafluoropropionic acid | - | A valuable medicinal and pesticide intermediate.[3] |
| Catalyst | Ferrous Chloride or Ferrous Sulfate | - | Addition of catalyst accelerates the reaction.[3] |
| Reaction Temperature | 40 - 180 | °C | Optimal temperature depends on specific conditions.[3] |
| Reaction Time | 6 - 30 | Hours | Reaction should be monitored for completion.[3] |
| Product Yield | up to 96 | % | High yields are achievable with this method.[3] |
Visualized Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 2,3,3,3-tetrafluoropropionic acid.
Caption: General workflow for the hydrolysis of a tetrafluoropropanamide.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]
- 3. CN103254058B - Process for synthesizing 2, 3, 3, 3-tetrafluoropropionic acid - Google Patents [patents.google.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. synquestlabs.com [synquestlabs.com]
- 6. synquestlabs.com [synquestlabs.com]
Analytical method development for quantifying 2,3,3,3-Tetrafluoropropanamide
An Application Note for the Quantitative Analysis of 2,3,3,3-Tetrafluoropropanamide in Biological Matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,3,3-Tetrafluoropropanamide is a fluorinated organic compound of interest in various fields, including pharmaceutical development and environmental science. Accurate quantification of this analyte in complex biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. This application note provides a detailed protocol for the development of a sensitive and selective analytical method for the quantification of 2,3,3,3-Tetrafluoropropanamide in plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology described herein, including sample preparation using solid-phase extraction (SPE), provides a robust framework for researchers to establish and validate a quantitative assay.
Principle
The analytical method involves the extraction of 2,3,3,3-Tetrafluoropropanamide and an internal standard (IS) from a biological matrix, followed by chromatographic separation and detection by tandem mass spectrometry.[1] Solid-phase extraction is employed to remove matrix interferences and concentrate the analyte.[2][3] Chromatographic separation is achieved on a reversed-phase C18 column, and quantification is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of an isotopically labeled internal standard is recommended to ensure high accuracy and precision.
Materials and Reagents
-
2,3,3,3-Tetrafluoropropanamide analytical standard
-
Isotopically labeled 2,3,3,3-Tetrafluoropropanamide (e.g., ¹³C₃-2,3,3,3-Tetrafluoropropanamide) as internal standard (IS)
-
Formic acid (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (or other relevant biological matrix)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Mixed-mode cation exchange)
-
96-well collection plates
-
Autosampler vials
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple Quadrupole Mass Spectrometer
-
SPE Manifold or automated SPE system
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes
Experimental Protocols
Standard and Quality Control Sample Preparation
-
Primary Stock Solutions: Prepare 1 mg/mL stock solutions of 2,3,3,3-Tetrafluoropropanamide and the IS in methanol.
-
Working Standard Solutions: Serially dilute the 2,3,3,3-Tetrafluoropropanamide stock solution with 50:50 (v/v) methanol:water to prepare working standard solutions for calibration curve and quality control (QC) samples.
-
Calibration Curve and QC Samples: Spike the appropriate volume of the working standard solutions into the blank biological matrix to prepare calibration standards and QC samples at various concentrations. The final solvent concentration in the spiked matrix should be less than 5%.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: To 100 µL of plasma sample, standard, or QC, add 25 µL of the IS working solution and vortex. Add 200 µL of 4% phosphoric acid in water and vortex.
-
SPE Cartridge Conditioning: Condition the mixed-mode cation exchange SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated samples onto the conditioned SPE cartridges.
-
Washing: Wash the cartridges with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase A.
LC-MS/MS Analysis
-
HPLC Conditions:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95-5% B
-
3.1-4.0 min: 5% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: To be determined by infusing a standard solution of 2,3,3,3-Tetrafluoropropanamide and the IS. The protonated molecule [M+H]⁺ should be selected as the precursor ion.
-
Source Parameters: Optimized for the specific instrument used (e.g., capillary voltage, source temperature, gas flows).
-
Data Analysis
The concentration of 2,3,3,3-Tetrafluoropropanamide in the samples is determined by calculating the peak area ratio of the analyte to the IS. A calibration curve is constructed by plotting the peak area ratios against the nominal concentrations of the calibration standards using a weighted (1/x²) linear regression.
Quantitative Data Summary
The following table summarizes the typical performance characteristics that should be evaluated during method validation.
| Parameter | Acceptance Criteria | Example Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) | -5.2% to 8.5% |
| Precision (% CV) | ≤ 15% (≤ 20% for LLOQ) | 3.1% to 9.8% |
| Matrix Effect | IS-normalized matrix factor within 0.85-1.15 | 0.98 |
| Recovery | Consistent and reproducible | > 85% |
Diagrams
Caption: Experimental workflow for the quantification of 2,3,3,3-Tetrafluoropropanamide.
Caption: Logical relationship of key analytical method validation parameters.
References
Application Note: High-Sensitivity GC-MS Protocol for the Analysis of Fluorinated Propanamides
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive protocol for the sensitive and selective analysis of fluorinated propanamides using Gas Chromatography-Mass Spectrometry (GC-MS). These compounds are of increasing interest in pharmaceutical and agrochemical research, necessitating robust analytical methods for their detection and quantification in various matrices.
Due to the polarity and potential for thermal instability of propanamides, this protocol employs a derivatization step to enhance volatility and improve chromatographic performance. The methodologies outlined below are compiled from established practices for the analysis of halogenated and derivatized amine and amide compounds.
Introduction
Fluorinated propanamides are a class of organic compounds characterized by a propanamide backbone with one or more fluorine atoms. The presence of fluorine can significantly alter the physicochemical and biological properties of these molecules. Accurate quantification is essential for pharmacokinetic studies, metabolic profiling, and environmental monitoring. GC-MS offers high chromatographic resolution and mass selectivity, making it a powerful tool for the analysis of these compounds. To overcome challenges associated with the direct analysis of amides, a derivatization step using a fluorinated anhydride is incorporated to improve volatility and thermal stability.
Experimental Protocols
Sample Preparation
The following protocols describe the extraction of fluorinated propanamides from aqueous and solid matrices.
Protocol 2.1.1: Liquid-Liquid Extraction (LLE) for Aqueous Samples (e.g., Water, Plasma)
-
Sample Collection: Collect 1-5 mL of the aqueous sample in a clean glass tube.
-
pH Adjustment: Adjust the sample pH to neutral or slightly basic (pH 7-8) using a suitable buffer (e.g., phosphate buffer) to ensure the analyte is in a neutral form.
-
Internal Standard Spiking: Add an appropriate internal standard (e.g., a deuterated analog of the target analyte) to the sample.
-
Extraction: Add 5 mL of a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).[1]
-
Mixing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and analyte extraction.
-
Phase Separation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Collection: Carefully transfer the upper organic layer to a clean glass tube.
-
Repeat Extraction: Repeat the extraction process (steps 4-7) with a fresh aliquot of organic solvent to maximize recovery.
-
Drying: Pass the combined organic extracts through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Concentration: Evaporate the solvent under a gentle stream of nitrogen at ambient temperature to a final volume of approximately 100-200 µL.
Protocol 2.1.2: Solid-Phase Extraction (SPE) for Complex Matrices (e.g., Soil, Tissue Homogenates)
-
Sample Preparation: Homogenize solid samples and suspend a known amount (e.g., 1 g) in a suitable buffer.
-
Internal Standard Spiking: Add an appropriate internal standard to the sample suspension.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.[1]
-
Sample Loading: Load the sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of water to remove polar interferences.
-
Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 10-15 minutes.
-
Elution: Elute the analytes from the cartridge using 5-10 mL of a suitable organic solvent (e.g., ethyl acetate or a mixture of dichloromethane and methanol).
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume (100-200 µL) of ethyl acetate.
Derivatization Protocol
To enhance the volatility and chromatographic properties of the fluorinated propanamides, a derivatization step is performed prior to GC-MS analysis. Fluorinated anhydrides are effective for derivatizing amides.
-
Reagent Preparation: Prepare a solution of a fluorinated anhydride derivatizing agent, such as trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA), in a suitable aprotic solvent (e.g., ethyl acetate or acetonitrile) at a concentration of 10-20%.[2]
-
Reaction: To the concentrated sample extract (from LLE or SPE), add 50 µL of the derivatizing agent solution.
-
Incubation: Cap the vial tightly and heat at 60-70°C for 30 minutes to facilitate the reaction.[2]
-
Solvent Removal: After cooling to room temperature, evaporate the excess reagent and solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 100 µL of a suitable solvent for injection (e.g., ethyl acetate or hexane).
GC-MS Analysis
The following are typical GC-MS parameters for the analysis of derivatized fluorinated compounds. Optimization may be required for specific analytes and instrumentation.
Table 1: GC-MS Instrumental Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| GC System | Agilent 7890B GC or equivalent |
| Injection Port | Split/Splitless |
| Injection Mode | Splitless (1 µL injection volume) |
| Injector Temperature | 250°C |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Oven Program | Initial temperature 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | |
| MS System | Agilent 5977A MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Electron Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) and/or Full Scan |
| Mass Range (Full Scan) | m/z 50-550 |
Data Presentation
Table 2: Illustrative Quantitative Data for Derivatized Amine Compounds
| Compound Class | Derivatizing Agent | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Amphetamines | PFPA | 2.5 - 10 ng/mL | 5 - 10 ng/mL | [2] |
| Biogenic Amines | PFPA | 1.67 pmol (on-column) | - | [3] |
| Pesticides | - | 0.01 - 0.1 µg/L | 0.02 - 0.2 µg/L |
Note: The values presented are for illustrative purposes and may not be directly representative of all fluorinated propanamides. Method validation is required to determine the specific LOD and LOQ for the target analytes.
Table 3: Mass Spectral Data for an Example Fluorinated Propanamide
| Compound | Molecular Weight | Key Mass Fragments (m/z) |
| N-(4-fluorophenyl)-2-bromopropanamide | 246.08 | 166, 138, 111, 109, 83, 57 |
Source: NIST WebBook
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the derivatization reaction.
Caption: Experimental workflow for GC-MS analysis of fluorinated propanamides.
Caption: General reaction scheme for the derivatization of a fluorinated propanamide.
References
Application Notes and Protocols for Derivatization of Amines using 2,3,3,3-Tetrafluoropropanamide Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate and sensitive quantification of amines is a critical aspect of pharmaceutical research and development, environmental analysis, and metabolomics. Primary and secondary amines are often polar, non-volatile compounds, which can lead to poor chromatographic peak shape and low detection sensitivity, particularly in gas chromatography (GC).[1][2] Chemical derivatization is a technique used to modify the chemical structure of an analyte to improve its analytical properties.[3] This process can increase volatility, improve thermal stability, enhance chromatographic separation, and introduce a specific tag for sensitive detection.[1][3]
This document provides detailed application notes and protocols for the derivatization of amines using 2,3,3,3-tetrafluoropropanamide analogs. These reagents, belonging to the class of perfluoroacylating agents, react with the active hydrogens on amine groups to form stable, volatile, and highly electronegative derivatives.[1][3] The introduction of fluorine atoms into the derivative structure significantly enhances the sensitivity of detection, especially with an electron capture detector (ECD).[1]
Principle of Derivatization
The derivatization of amines with 2,3,3,3-tetrafluoropropanamide analogs, such as the corresponding anhydride, involves an acylation reaction. In this reaction, the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the anhydride. This leads to the formation of a stable amide derivative and a corresponding carboxylic acid byproduct. The resulting fluorinated amide is significantly more volatile and less polar than the parent amine, making it amenable to GC analysis.
The general reaction scheme is as follows:
R-NH₂ + (CF₃CFH-CO)₂O → R-NH-CO-CFHCF₃ + CF₃CFH-COOH (Amine + 2,3,3,3-Tetrafluoropropanoic Anhydride → N-Alkyl-2,3,3,3-tetrafluoropropanamide + 2,3,3,3-Tetrafluoropropanoic Acid)
Advantages of Using 2,3,3,3-Tetrafluoropropanamide Analogs
-
Increased Volatility: The resulting amide derivatives are more volatile than the corresponding amines, allowing for analysis at lower GC oven temperatures and reducing the risk of thermal degradation.[1]
-
Improved Peak Shape: Derivatization minimizes interactions between the polar amine group and the stationary phase of the GC column, resulting in sharper and more symmetrical peaks.[1]
-
Enhanced Sensitivity: The incorporation of multiple fluorine atoms makes the derivatives highly responsive to electron capture detection (ECD), enabling trace-level analysis.[1]
-
Improved Separation: The derivatization process can accentuate the structural differences between similar amines, leading to better chromatographic resolution.[4]
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the derivatization of amines using analogous perfluoroacylating agents like Pentafluoropropionic Anhydride (PFPA) and Trifluoroacetic Anhydride (TFAA). This data can be used as a reference for expected performance with 2,3,3,3-tetrafluoropropanamide analogs, although specific values may vary.
Table 1: Linearity and Detection Limits for Derivatized Amines (using PFPA)
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | Limit of Detection (fmol) |
| Amphetamine | 5 - 1000 | > 0.99 | Not Reported |
| Methamphetamine | 5 - 1000 | > 0.99 | Not Reported |
| MDMA | 10 - 1000 | > 0.99 | Not Reported |
| Agmatine | 0 - 700 pmol | > 0.99 | 1 - 22 |
| Putrescine | 0 - 700 pmol | > 0.99 | 1 - 22 |
| Spermidine | 0 - 700 pmol | > 0.99 | 1 - 22 |
Data adapted from studies using PFPA for derivatization.[5][6]
Table 2: Comparison of Derivatizing Reagents for Amphetamine-Type Substances
| Derivatizing Reagent | Correlation Coefficient (r²) | Relative Sensitivity |
| HFBA | > 0.97 | Good |
| PFPA | > 0.99 | Excellent |
| TFAA | > 0.98 | Good |
This table highlights that PFPA, an analog of 2,3,3,3-tetrafluoropropanamide, often provides the best linearity for the analysis of amphetamine-related compounds.[6]
Experimental Protocols
The following are detailed protocols for the derivatization of amines using a generic 2,3,3,3-tetrafluoropropanamide analog (e.g., the anhydride).
Protocol 1: Derivatization for GC-MS or GC-ECD Analysis
This protocol is a general procedure for the derivatization of amines in a sample solution.
Materials:
-
Amine-containing sample
-
2,3,3,3-Tetrafluoropropanoic Anhydride (TFPAA)
-
Anhydrous solvent (e.g., ethyl acetate, acetonitrile)
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
-
Nitrogen evaporator (optional)
-
GC-MS or GC-ECD system
Procedure:
-
Sample Preparation:
-
Pipette a known volume (e.g., 100 µL) of the sample solution into a reaction vial.
-
If the sample is in an aqueous solution, adjust the pH to be alkaline (pH > 9) with a suitable base (e.g., NaOH) and extract the amines into an organic solvent.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen if necessary.
-
-
Reagent Addition:
-
Add 200 µL of an anhydrous solvent (e.g., ethyl acetate) to the dried sample residue.
-
Add 100 µL of 2,3,3,3-Tetrafluoropropanoic Anhydride (TFPAA).
-
-
Reaction:
-
Tightly cap the reaction vial.
-
Heat the vial at 60-70°C for 30 minutes in a heating block or oven.
-
-
Cooling and Sample Preparation for Injection:
-
Allow the vial to cool to room temperature.
-
The sample can be injected directly into the GC system. Alternatively, the excess reagent and solvent can be evaporated, and the residue can be reconstituted in a suitable solvent for injection.
-
Protocol 2: Two-Step Derivatization for Amino Acids
For compounds containing both amine and carboxylic acid functional groups, such as amino acids, a two-step derivatization is often required.[7]
Materials:
-
Amino acid sample
-
2 M HCl in Methanol (for esterification)
-
2,3,3,3-Tetrafluoropropanoic Anhydride (TFPAA)
-
Anhydrous ethyl acetate
-
Reaction vials with PTFE-lined caps
-
Heating block
-
Nitrogen evaporator
Procedure:
-
Esterification of the Carboxylic Acid Group:
-
Place the dried amino acid sample in a reaction vial.
-
Add 200 µL of 2 M HCl in methanol.
-
Cap the vial and heat at 70°C for 60 minutes.
-
Evaporate the reagent to dryness under a stream of nitrogen.
-
-
Acylation of the Amine Group:
-
To the dried methyl ester derivative, add 200 µL of anhydrous ethyl acetate.
-
Add 100 µL of 2,3,3,3-Tetrafluoropropanoic Anhydride (TFPAA).
-
Cap the vial and heat at 60-70°C for 30 minutes.
-
-
Sample Preparation for Injection:
-
Cool the vial to room temperature.
-
Evaporate the excess reagent and solvent under nitrogen.
-
Reconstitute the residue in a suitable volume of a compatible solvent (e.g., toluene, ethyl acetate) for GC analysis.
-
Visualizations
Experimental Workflow for Amine Derivatization
Caption: General Workflow for Amine Derivatization and GC Analysis.
Two-Step Derivatization Workflow for Amino Acids
Caption: Workflow for Two-Step Derivatization of Amino Acids.
Conclusion
Derivatization of amines with 2,3,3,3-tetrafluoropropanamide analogs is a powerful technique to enhance their detectability and improve their chromatographic performance in GC analysis. The protocols and data presented here, based on analogous and well-established perfluoroacylating agents, provide a solid foundation for researchers, scientists, and drug development professionals to develop robust and sensitive analytical methods for a wide range of amine-containing compounds. It is important to note that reaction conditions may require optimization for specific analytes and matrices to achieve the best results.
References
- 1. benchchem.com [benchchem.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 4. researchgate.net [researchgate.net]
- 5. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Ef… [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Yield Synthesis of 2,3,3,3-Tetrafluoropropanamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the high-yield synthesis of 2,3,3,3-Tetrafluoropropanamide, a valuable intermediate in the development of pharmaceuticals and agrochemicals. The described methodology is a two-step process commencing with the conversion of 2,3,3,3-tetrafluoropropionic acid to its corresponding acyl chloride, followed by amidation.
Experimental Protocols
This section details the necessary procedures for the synthesis of 2,3,3,3-Tetrafluoropropanamide.
Part 1: Synthesis of 2,3,3,3-Tetrafluoropropionyl Chloride
The initial step involves the conversion of 2,3,3,3-tetrafluoropropionic acid to 2,3,3,3-tetrafluoropropionyl chloride. This is achieved through the use of a chlorinating agent, such as thionyl chloride or oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF).
Materials:
-
2,3,3,3-tetrafluoropropionic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
N,N-dimethylformamide (DMF), anhydrous
-
Anhydrous dichloromethane (DCM) or another suitable inert solvent
-
Round-bottom flask with reflux condenser and gas outlet
-
Magnetic stirrer and heating mantle
-
Distillation apparatus
Procedure using Thionyl Chloride:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution), add 2,3,3,3-tetrafluoropropionic acid.
-
Add an excess of thionyl chloride (typically 2-3 equivalents).
-
Add a catalytic amount of anhydrous DMF (e.g., a few drops).
-
Heat the reaction mixture to reflux (the boiling point of thionyl chloride is approximately 76 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation under atmospheric pressure.
-
The crude 2,3,3,3-tetrafluoropropionyl chloride can be purified by fractional distillation under reduced pressure.
Procedure using Oxalyl Chloride:
-
Dissolve 2,3,3,3-tetrafluoropropionic acid in an anhydrous inert solvent such as dichloromethane in a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add an excess of oxalyl chloride (typically 1.5-2 equivalents) dropwise to the solution at room temperature.
-
Add a catalytic amount of anhydrous DMF (e.g., a few drops). Vigorous gas evolution (CO and CO₂) will be observed.
-
Stir the reaction mixture at room temperature for 1-2 hours, or until gas evolution ceases.
-
The solvent and excess oxalyl chloride can be removed under reduced pressure to yield the crude 2,3,3,3-tetrafluoropropionyl chloride, which can be used in the next step without further purification or can be distilled.
| Parameter | Thionyl Chloride Method | Oxalyl Chloride Method |
| Chlorinating Agent | Thionyl chloride (SOCl₂) | Oxalyl chloride ((COCl)₂) |
| Stoichiometry | 2-3 equivalents | 1.5-2 equivalents |
| Catalyst | N,N-dimethylformamide (DMF) | N,N-dimethylformamide (DMF) |
| Solvent | Neat or inert solvent | Anhydrous inert solvent (e.g., DCM) |
| Temperature | Reflux (approx. 76 °C) | Room Temperature |
| Reaction Time | 2-4 hours | 1-2 hours |
| Purity of Crude | High, requires removal of SOCl₂ | High, requires removal of solvent and excess (COCl)₂ |
| Typical Yield | > 90% | > 95% |
Part 2: Synthesis of 2,3,3,3-Tetrafluoropropanamide
The second step is the amidation of the synthesized 2,3,3,3-tetrafluoropropionyl chloride using ammonia.
Materials:
-
2,3,3,3-tetrafluoropropionyl chloride
-
Aqueous ammonia (concentrated) or ammonia gas
-
An appropriate solvent (e.g., diethyl ether, dichloromethane)
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Rotary evaporator
Procedure:
-
Dissolve the crude or purified 2,3,3,3-tetrafluoropropionyl chloride in a suitable anhydrous solvent in a flask cooled in an ice bath.
-
Slowly add an excess of concentrated aqueous ammonia dropwise with vigorous stirring. Alternatively, bubble ammonia gas through the solution. The reaction is exothermic and will produce a white precipitate (ammonium chloride).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
If aqueous ammonia was used, transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid is 2,3,3,3-Tetrafluoropropanamide. It can be further purified by recrystallization from a suitable solvent system if necessary.
| Parameter | Value |
| Amidation Agent | Concentrated aqueous ammonia or ammonia gas |
| Stoichiometry | Excess ammonia |
| Solvent | Diethyl ether, dichloromethane, or other inert solvent |
| Temperature | 0 °C to room temperature |
| Reaction Time | 1-3 hours |
| Work-up | Aqueous wash, drying, and solvent evaporation |
| Purity of Crude | Good, may contain ammonium chloride |
| Typical Yield | > 90% |
Experimental Workflow and Logic
The synthesis of 2,3,3,3-Tetrafluoropropanamide follows a logical two-step sequence. The first step activates the carboxylic acid by converting it into a more reactive acyl chloride. The second step involves the nucleophilic attack of ammonia on the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the amide.
Caption: High-level workflow for the synthesis of 2,3,3,3-Tetrafluoropropanamide.
Reaction Mechanism
The underlying chemical transformations involve well-established reaction mechanisms. The formation of the acyl chloride proceeds via nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by a chloride ion. The subsequent amidation is also a nucleophilic acyl substitution, where the chloride ion is displaced by an amino group.
Caption: Simplified reaction mechanism for the two-step synthesis.
Application Notes and Protocols: Incorporating 2,3,3,3-Tetrafluoropropanamide Derivatives in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for incorporating fluorinated moieties derived from 2,3,3,3-tetrafluoropropanamide into polymer chains. The inclusion of such fluorinated groups can significantly enhance polymer properties, including thermal stability, chemical resistance, and solubility in organic solvents, which are critical attributes for applications in drug delivery, medical devices, and advanced materials.
While 2,3,3,3-tetrafluoropropanamide is not typically used as a direct monomer in polymerization, it can be readily converted into valuable fluorinated monomers such as 2,3,3,3-tetrafluoropropionic acid. This acid can then be utilized in the synthesis of fluorinated polyamides and polyimides through polycondensation reactions.
Experimental Protocols
1. Synthesis of 2,3,3,3-Tetrafluoropropionic Acid from N,N-dialkyl-2,3,3,3-tetrafluoropropionamide
This protocol is based on the hydrolysis of a dialkyl-substituted 2,3,3,3-tetrafluoropropionamide, a derivative of the target compound.
-
Reaction: Hydrolysis of N,N-dialkyl-2,3,3,3-tetrafluoropropionamide.
-
Reagents:
-
N,N-dialkyl-2,3,3,3-tetrafluoropropionamide
-
Hydrochloric acid
-
Ethanol
-
Water
-
-
Procedure:
-
In a suitable reaction vessel, dissolve N,N-dialkyl-2,3,3,3-tetrafluoropropionamide in a mixed solvent of ethanol and water (10:1 volume ratio).[1]
-
The molar ratio of the amide to hydrochloric acid should be between 1:5 and 1:10.[1]
-
The weight ratio of the amide to the solvent should be between 1:3 and 1:5.[1]
-
Heat the reaction mixture to a temperature between 90-120 °C.[1]
-
Maintain the reaction for 10-24 hours.[1]
-
Upon completion, the resulting 2,3,3,3-tetrafluoropropionic acid can be isolated and purified using standard laboratory techniques. The reported yield is high, in the range of 90-95%.[1]
-
2. Synthesis of Fluorinated Polyamides via Direct Polycondensation
This protocol outlines a general method for the synthesis of fluorinated polyamides using a fluorinated dicarboxylic acid, which could be 2,3,3,3-tetrafluorodicarboxylic acid derived from the corresponding propanamide.
-
Reaction: Polycondensation of a fluorinated dicarboxylic acid with an aromatic diamine.
-
Reagents:
-
Fluorinated dicarboxylic acid (e.g., a derivative of 2,3,3,3-tetrafluoropropionic acid)
-
Aromatic diamine
-
N-methyl-2-pyrrolidone (NMP)
-
Triphenyl phosphite ((PhO)₃P)
-
Pyridine
-
-
Procedure:
-
In a reaction flask under a nitrogen atmosphere, dissolve the aromatic diamine and the fluorinated dicarboxylic acid in NMP.
-
Add triphenyl phosphite and pyridine to the solution, which act as condensing agents.[2][3]
-
Heat the reaction mixture and stir for several hours to allow for polymerization.
-
The resulting fluorinated polyamide can be precipitated, washed, and dried. The polymers are often obtained in quantitative yields.[2]
-
Data Presentation
Table 1: Properties of Fluorinated Polyamides Synthesized from Various Monomers
| Polymer | Monomers | Inherent Viscosity (dL/g) | Solubility | Thermal Properties | Reference |
| PA-F1 | ATA-F1 and various aromatic diamines | - | Good in many organic solvents | Heat resistance over 250 °C | [2] |
| PA-F2 | ATA-F2 and various aromatic diamines | - | Good in many organic solvents | Heat resistance over 250 °C | [2] |
| Fluorinated Polyamides | 1,4-bis((4-amino-2-(trifluoromethyl)phenoxy)methyl)cyclohexane and various aromatic dicarboxylic acids | 1.85 - 2.36 | Readily soluble in DMSO, DMAc, and NMP | - | [3] |
| Fluorinated Poly(aryl ether amide)s | 1,2-bis(4-amino-2-trifluoromethylphenoxy)benzene and various aromatic dicarboxylic acids | 0.55 - 0.78 | - | - | [3] |
| Poly(amide-imide)s | Diimide-diacid with various aromatic diamines | 0.37 - 0.51 | Soluble in NMP | Thermally stable | [3] |
Visualizations
Caption: Synthesis of 2,3,3,3-Tetrafluoropropionic Acid.
Caption: General workflow for fluorinated polyamide synthesis.
References
Application Notes and Protocols: Synthesis of Fluorinated Pyrazole Carboxamide Agrochemical Intermediates from 2,3,3,3-Tetrafluoropropanamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of a key fluorinated agrochemical intermediate, 3-(1,2,2,2-tetrafluoroethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, starting from 2,3,3,3-Tetrafluoropropanamide. This pyrazole derivative is a crucial building block for a class of fungicides known as succinate dehydrogenase inhibitors (SDHIs). The incorporation of the tetrafluoroethyl moiety often enhances the biological activity and metabolic stability of the final agrochemical product.
The synthetic strategy involves a two-step process: the conversion of 2,3,3,3-Tetrafluoropropanamide to its corresponding hydrazide, followed by a cyclocondensation reaction with a functionalized 1,3-dicarbonyl compound to construct the pyrazole ring.
Key Synthetic Pathway
The overall synthetic route is depicted below. 2,3,3,3-Tetrafluoropropanamide is first converted to 2,3,3,3-tetrafluoropropanoylhydrazide. This intermediate is then reacted with ethyl 2-formyl-3-oxobutanoate in a cyclocondensation reaction to yield the ethyl ester of the target pyrazole, which is subsequently hydrolyzed to the final carboxylic acid intermediate.
Caption: Synthetic pathway from 2,3,3,3-Tetrafluoropropanamide to a key pyrazole intermediate.
Experimental Protocols
Protocol 1: Synthesis of 2,3,3,3-Tetrafluoropropanoylhydrazide
This protocol describes the conversion of 2,3,3,3-Tetrafluoropropanamide to 2,3,3,3-tetrafluoropropanoylhydrazide.
Materials:
-
2,3,3,3-Tetrafluoropropanamide
-
Hydrazine hydrate
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3,3,3-Tetrafluoropropanamide (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.2 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude 2,3,3,3-tetrafluoropropanoylhydrazide can be used in the next step without further purification or can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Quantitative Data (Illustrative):
| Parameter | Value |
| Starting Material | 2,3,3,3-Tetrafluoropropanamide |
| Product | 2,3,3,3-Tetrafluoropropanoylhydrazide |
| Molar Ratio (Amide:Hydrazine) | 1 : 1.2 |
| Solvent | Ethanol |
| Reaction Temperature | Reflux |
| Reaction Time | 4-6 h |
| Yield | 85-95% |
| Purity (by HPLC) | >95% |
Protocol 2: Synthesis of Ethyl 3-(1,2,2,2-tetrafluoroethyl)-1-methyl-1H-pyrazole-4-carboxylate
This protocol details the cyclocondensation reaction to form the pyrazole ring.
Materials:
-
2,3,3,3-Tetrafluoropropanoylhydrazide
-
Ethyl 2-formyl-3-oxobutanoate
-
Methylhydrazine
-
Acetic acid (catalyst)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
To a round-bottom flask containing a solution of 2,3,3,3-tetrafluoropropanoylhydrazide (1.0 eq) in ethanol, add ethyl 2-formyl-3-oxobutanoate (1.0 eq) and methylhydrazine (1.1 eq).
-
Add a catalytic amount of acetic acid to the mixture.
-
Heat the reaction mixture to reflux for 6-8 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Quantitative Data (Illustrative):
| Parameter | Value |
| Reactant 1 | 2,3,3,3-Tetrafluoropropanoylhydrazide |
| Reactant 2 | Ethyl 2-formyl-3-oxobutanoate |
| Reactant 3 | Methylhydrazine |
| Molar Ratio (Hydrazide:Diketone:Methylhydrazine) | 1 : 1 : 1.1 |
| Solvent | Ethanol |
| Catalyst | Acetic Acid |
| Reaction Temperature | Reflux |
| Reaction Time | 6-8 h |
| Yield | 70-85% |
| Purity (by HPLC) | >98% |
Experimental Workflow Visualization
The following diagram illustrates the key steps in the synthesis and purification of the target pyrazole intermediate.
Caption: Workflow for the synthesis of the fluorinated pyrazole intermediate.
Concluding Remarks
This set of application notes provides a foundational protocol for the synthesis of a valuable fluorinated pyrazole intermediate for the agrochemical industry. The procedures outlined are based on established chemical principles for hydrazide formation and pyrazole synthesis. Researchers can adapt and optimize these protocols based on their specific laboratory conditions and scale requirements. The successful synthesis of this intermediate opens avenues for the development of novel and more effective fungicide candidates.
Application Notes and Protocols for LC-MS/MS Analysis of Polar Metabolites and Fluorinated Compounds
Audience: Researchers, scientists, and drug development professionals.
Part 1: Analysis of Polar Metabolites using HILIC-MS/MS
Introduction
The comprehensive analysis of polar metabolites is crucial for understanding cellular metabolism, disease pathology, and drug effects. These small, water-soluble molecules, including amino acids, organic acids, sugars, and nucleotides, play fundamental roles in biological systems.[1][2][3] However, their high polarity presents a significant challenge for traditional reversed-phase liquid chromatography (RPLC) methods, where they exhibit poor retention.[3][4] Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful technique for the separation and analysis of these compounds when coupled with tandem mass spectrometry (MS/MS).[1][5][6][7] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, allowing for the retention of polar analytes.[4] This application note provides a detailed protocol for the targeted and untargeted analysis of polar metabolites in biological samples using a HILIC-MS/MS approach.
Experimental Protocols
1. Sample Preparation (Cultured Cells)
This protocol is designed to extract polar metabolites from adherent or suspension cells while minimizing salt contamination, which can interfere with LC-MS analysis.[8]
-
Materials:
-
LC-MS grade methanol, water, and acetonitrile
-
0.9% (w/v) NaCl in LC-MS grade water, chilled to 4°C[8]
-
Internal standards (e.g., 13C, 15N-labeled amino acids)
-
Centrifuge, vortex mixer, cell scraper (for adherent cells)
-
Dry ice or a cold plate
-
-
Procedure for Adherent Cells:
-
Place the cell culture plate on wet ice to quench metabolic activity.
-
Aspirate the cell culture medium.
-
Wash the cells twice with 1-2 mL of ice-cold 0.9% NaCl solution, ensuring complete removal of the wash buffer after each step.[8]
-
Add 1 mL of cold (-20°C) 80% methanol (v/v) in water containing internal standards to each well.
-
Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Vortex the tubes for 10 minutes at 4°C.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.[8]
-
Transfer the supernatant containing the metabolites to a new tube.
-
Dry the extract using a centrifugal evaporator or a stream of nitrogen.
-
Store the dried extracts at -80°C until LC-MS analysis.
-
-
Procedure for Suspension Cells:
-
Transfer cells to a pre-chilled tube and centrifuge at a low speed (e.g., 200 x g) to pellet the cells.
-
Remove the supernatant and wash the cell pellet twice with ice-cold 0.9% NaCl, centrifuging and removing the supernatant after each wash.[8]
-
Add 1 mL of cold (-20°C) 80% methanol (v/v) in water with internal standards to the cell pellet.
-
Vortex for 10 minutes at 4°C.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Dry the extract and store at -80°C.
-
2. HILIC-MS/MS Analysis
To achieve broad coverage of the polar metabolome, complementary methods using both low-pH (positive ion mode) and high-pH (negative ion mode) mobile phases are recommended.[1][2]
-
Liquid Chromatography (LC) Conditions:
-
Column: A column designed for polar compound retention, such as an Acquity BEH Amide column (e.g., 2.1 x 100 mm, 1.7 µm), is recommended for its excellent retention and peak shape for polar compounds.[5]
-
Low-pH Mobile Phase (Positive Ion Mode):
-
Mobile Phase A: Water with 10 mM ammonium formate and 0.1% formic acid.[9]
-
Mobile Phase B: 95% Acetonitrile / 5% Water with 10 mM ammonium formate and 0.1% formic acid.
-
-
High-pH Mobile Phase (Negative Ion Mode):
-
Mobile Phase A: Water with 10 mM ammonium acetate, pH 9.4.
-
Mobile Phase B: 95% Acetonitrile / 5% Water with 10 mM ammonium acetate.
-
-
Gradient: A typical gradient starts at a high percentage of mobile phase B (e.g., 95%), holds for a short period, then decreases to allow for the elution of more polar compounds, followed by a return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 - 0.4 mL/min.
-
Column Temperature: 40-50°C.[9]
-
Injection Volume: 2-10 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
MS/MS System: A hybrid quadrupole-time-of-flight (Q-TOF) mass spectrometer is ideal for both untargeted (high-resolution MS1) and targeted (MS/MS) analysis.[2][6]
-
Data Acquisition:
-
Untargeted: Full scan MS mode to acquire high-resolution mass data for all detectable ions.
-
Targeted: Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) for quantification of specific metabolites.
-
-
Source Parameters: Optimized for desolvation and ionization of polar analytes (e.g., gas temperatures, flow rates, capillary voltage).
-
Data Presentation
The following table provides an example of quantitative data for a selection of polar metabolites analyzed using a targeted HILIC-MS/MS method.
| Metabolite | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) | Limit of Quantitation (LOQ) (ng/mL) |
| Amino Acids | ||||
| Alanine | 90.055 | 44.050 | 3.5 | 5 |
| Glutamine | 147.077 | 84.044 | 4.2 | 10 |
| Proline | 116.071 | 70.065 | 3.8 | 5 |
| Organic Acids | ||||
| Lactate | 89.024 | 43.018 | 2.9 | 20 |
| Malate | 133.014 | 115.003 | 3.1 | 15 |
| Citrate | 191.019 | 111.008 | 2.5 | 10 |
| Nucleotides | ||||
| AMP | 348.071 | 136.062 | 5.5 | 2 |
| ADP | 428.038 | 136.062 | 6.1 | 2 |
| ATP | 508.005 | 136.062 | 6.8 | 2 |
Visualization
Caption: Workflow for polar metabolite analysis.
Part 2: Analysis of Fluorinated Compounds using LC-MS/MS
Introduction
Per- and polyfluorinated alkyl substances (PFAS) are a large group of synthetic compounds characterized by their strong carbon-fluorine bonds, which make them resistant to degradation.[10] Their widespread use in industrial and consumer products has led to their persistence in the environment and bioaccumulation, raising concerns about their potential human health effects.[10] LC-MS/MS has become the standard and highly effective method for the sensitive and selective detection and quantification of fluorinated compounds in various matrices, including water, soil, and biological samples.[10][11] This application note details a robust protocol for the analysis of PFAS in water samples, addressing common challenges such as background contamination.
Experimental Protocols
1. Sample Preparation (Water Samples)
A significant challenge in PFAS analysis is background contamination from laboratory equipment.[10] It is crucial to use materials that do not contain fluoropolymers.
-
Materials:
-
Polypropylene or glass vials and containers.
-
Polyetheretherketone (PEEK) tubing for the LC system.[12]
-
Methanol, acetonitrile, and water (all LC-MS grade or higher).
-
Ammonium acetate.
-
Solid-Phase Extraction (SPE) cartridges (e.g., weak anion exchange).
-
Internal standards (e.g., 13C-labeled PFAS).
-
-
Procedure (Solid-Phase Extraction - SPE):
-
Add isotopically labeled internal standards to the water sample (e.g., 250 mL).
-
Condition the SPE cartridge with methanol followed by water.
-
Load the water sample onto the SPE cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the PFAS from the cartridge with a small volume of a suitable solvent, such as methanol or a basic methanol solution.
-
Concentrate the eluate under a gentle stream of nitrogen.
-
Reconstitute the final extract in a methanol/water mixture for LC-MS/MS analysis.
-
-
Alternative Procedure (Direct Large-Volume Injection):
-
For less complex matrices or when minimal sample preparation is desired, direct injection can be used.[12]
-
Add internal standards to the water sample.
-
Centrifuge the sample to remove particulates.[12]
-
Inject a large volume (e.g., 500 µL) of the supernatant directly onto the LC-MS/MS system.[12] This requires an LC system configured with a large volume injection loop.
-
2. LC-MS/MS Analysis
Reversed-phase liquid chromatography is typically employed for the separation of PFAS.
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 2 mm).[12]
-
Mobile Phase:
-
Mobile Phase A: Water with ammonium acetate (e.g., 2 mM).
-
Mobile Phase B: Methanol or acetonitrile.
-
-
Gradient: A gradient elution starting with a higher percentage of mobile phase A and increasing the percentage of mobile phase B is used to separate PFAS based on their chain length.
-
Flow Rate: 0.2 - 0.3 mL/min.
-
Column Temperature: 35-40°C.
-
System Modification: Replace any PTFE tubing or components in the LC system with PEEK to reduce background contamination.[10][12]
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.[10]
-
MS/MS System: Triple quadrupole (QqQ) mass spectrometer for high sensitivity and selectivity in MRM mode.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) is used for targeted quantification. Specific precursor-to-product ion transitions are monitored for each PFAS analyte and its corresponding internal standard.
-
Source Parameters: Optimized to facilitate the efficient ionization and desolvation of the analytes.[10]
-
Data Presentation
The following table shows representative quantitative data for common perfluorinated compounds.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) | Limit of Quantitation (LOQ) (ng/L) |
| PFOA | 413 | 369 | 8.5 | 2 |
| PFOS | 499 | 80 | 9.2 | 2 |
| PFHxS | 399 | 80 | 7.8 | 2 |
| PFNA | 463 | 419 | 9.1 | 2 |
| PFBS | 299 | 80 | 6.5 | 5 |
Visualization
Caption: Workflow for fluorinated compound analysis.
References
- 1. lcms.labrulez.com [lcms.labrulez.com]
- 2. hpst.cz [hpst.cz]
- 3. LC-MS metabolomics of polar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. waters.com [waters.com]
- 6. A High-Throughput HILIC-MS-Based Metabolomic Assay for the Analysis of Polar Metabolites | Springer Nature Experiments [experiments.springernature.com]
- 7. LC-MS-Based Metabolomics | Springer Nature Experiments [experiments.springernature.com]
- 8. rockefeller.edu [rockefeller.edu]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
- 10. shimadzu.com [shimadzu.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Quantitative Determination of Fluorinated Alkyl Substances by Large-Volume-Injection LC/MS/MS—Characterization of Municipal Wastewaters - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3,3,3-Tetrafluoropropionic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,3,3,3-tetrafluoropropionic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2,3,3,3-tetrafluoropropionic acid with high yield?
A1: A prevalent and high-yielding method is the acid-catalyzed hydrolysis of N,N-diethyl-2,3,3,3-tetrafluoropropionamide.[1][2] This process can achieve yields of up to 96%.[1][2]
Q2: What are the typical starting materials and reagents for this synthesis?
A2: The primary starting material is N,N-diethyl-2,3,3,3-tetrafluoropropionamide. The reaction is typically carried out in the presence of an acid, such as hydrochloric acid or sulfuric acid, and a solvent system, which may include water and ethanol.[1][2]
Q3: What catalysts can be used to improve the reaction rate and yield?
A3: The addition of a catalyst can significantly accelerate the reaction speed and improve the product yield.[1] Suitable catalysts include cupric chloride, copper sulfate, iron (II) chloride, or iron (II) sulfate.[1]
Q4: What are the optimal reaction conditions?
A4: Reaction conditions can be varied to optimize the yield. Generally, the hydrolysis is performed at temperatures ranging from 40°C to 180°C for a duration of 6 to 30 hours.[1] Preferred conditions often involve refluxing the reaction mixture.[2]
Q5: How can the purity of the final product be ensured?
A5: High-purity 2,3,3,3-tetrafluoropropionic acid can be obtained through a simple separation and extraction process following the hydrolysis reaction.[1] Distillation is a common final purification step.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete hydrolysis of the starting material.- Suboptimal reaction temperature or time.- Insufficient acid concentration.- Catalyst inefficiency or absence. | - Increase the reaction time or temperature within the recommended range (40°C - 180°C).[1]- Ensure the appropriate molar ratio of acid to the starting amide is used.[1]- Introduce a catalyst such as cupric chloride or ferrous sulfate at a weight ratio of 1.0-5.0:100 to the starting material.[1] |
| Slow Reaction Rate | - Reaction temperature is too low.- Absence of a catalyst. | - Gradually increase the reaction temperature, monitoring for any side product formation.- Add a recommended catalyst to accelerate the hydrolysis.[1] |
| Presence of Impurities in the Final Product | - Incomplete reaction leading to residual starting material.- Formation of by-products due to harsh reaction conditions. | - Optimize reaction time and temperature to ensure complete conversion of the starting material.- Purify the product via distillation, collecting the fraction at the appropriate boiling point (120-121°C).[2] |
| Difficulty in Product Isolation | - Improper extraction procedure.- Emulsion formation during extraction. | - Ensure the correct solvent is used for extraction.- If an emulsion forms, consider adding a brine solution to break it. |
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis of N,N-diethyl-2,3,3,3-tetrafluoropropionamide
This protocol is based on a high-yield synthesis method.[1][2]
Materials:
-
N,N-diethyl-2,3,3,3-tetrafluoropropionamide
-
Hydrochloric acid (37%) or Sulfuric acid (98%)
-
Ethanol
-
Water
-
Catalyst (e.g., Cupric chloride dihydrate)
-
Reaction flask with reflux condenser
-
Distillation apparatus
Procedure:
-
In a reaction flask, combine N,N-diethyl-2,3,3,3-tetrafluoropropionamide, acid, ethanol, and water.
-
Add the catalyst to the reaction mixture.
-
Heat the mixture to reflux, with the temperature maintained between 90-120°C.[2]
-
Continue the reaction for 5 to 12 hours, monitoring the progress by a suitable analytical method (e.g., GC-MS).[2]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Isolate the crude product by atmospheric distillation, collecting the fraction at approximately 120°C.[2]
-
Further purification can be achieved through standard extraction and purification techniques if necessary.
Data Presentation: Comparison of Reaction Conditions
| Parameter | Condition A [2] | Condition B [2] | Condition C (Catalyzed) [2] |
| Starting Material | N,N-diethyl-2,3,3,3-tetrafluoropropionamide | N,N-diethyl-2,3,3,3-tetrafluoropropionamide | N,N-diethyl-2,3,3,3-tetrafluoropropionamide |
| Acid | 37% Hydrochloric Acid | 98% Sulfuric Acid | 98% Sulfuric Acid |
| Solvent | Ethanol/Water | Ethanol/Water | Ethanol/Water |
| Catalyst | None | None | Copper dichloride dihydrate |
| Reaction Temperature | Reflux (90-120°C) | Reflux (90-120°C) | Reflux (90-120°C) |
| Reaction Time | 10 hours | 12 hours | 5 hours |
| Yield | 95% | 92% | 96% |
| Purity (by GC) | 98.5% | 98.3% | 99.0% |
Visualizations
Caption: Experimental workflow for the synthesis of 2,3,3,3-tetrafluoropropionic acid.
Caption: Troubleshooting guide for low yield in 2,3,3,3-tetrafluoropropionic acid synthesis.
References
Technical Support Center: 2,3,3,3-Tetrafluoropropanamide Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3,3,3-Tetrafluoropropanamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential side products when working with 2,3,3,3-Tetrafluoropropanamide?
A1: Based on the general reactivity of amides and fluorinated compounds, the most common potential side products include:
-
2,3,3,3-Tetrafluoropropanoic acid: This can form via hydrolysis of the amide, particularly in the presence of acidic or basic conditions and water.
-
2,3,3,3-Tetrafluoropropionitrile: Dehydration of the amide functionality can lead to the formation of the corresponding nitrile.
-
Unreacted starting materials: Incomplete reactions can result in the presence of the starting materials used to synthesize the amide.
-
Products from impurities: Side reactions involving impurities in the starting materials or reagents can lead to a variety of other side products.
Q2: How can I minimize the formation of 2,3,3,3-Tetrafluoropropanoic acid during my reaction?
A2: To minimize hydrolysis of the amide back to the carboxylic acid, it is crucial to maintain anhydrous (dry) conditions throughout your experiment. This includes using dry solvents and reagents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q3: What conditions might lead to the formation of 2,3,3,3-Tetrafluoropropionitrile?
A3: The formation of 2,3,3,3-Tetrafluoropropionitrile from 2,3,3,3-Tetrafluoropropanamide is a dehydration reaction. This side product may be favored by the presence of strong dehydrating agents or high reaction temperatures.
Troubleshooting Guides
Issue 1: Presence of an acidic impurity in the final product.
Potential Cause: Hydrolysis of 2,3,3,3-Tetrafluoropropanamide to 2,3,3,3-Tetrafluoropropanoic acid.
Recommended Solutions:
-
Ensure Anhydrous Conditions: Rigorously dry all solvents and reagents before use. Conduct the reaction under an inert atmosphere to prevent the introduction of moisture.
-
Control Reaction Temperature: Avoid unnecessarily high temperatures, which can accelerate hydrolysis.
-
Purification: If the acidic impurity has already formed, it can often be removed by a mild aqueous basic wash (e.g., with a saturated sodium bicarbonate solution) during the workup, followed by extraction with an organic solvent.
Issue 2: Identification of a nitrile peak in analytical data (e.g., IR, NMR).
Potential Cause: Dehydration of 2,3,3,3-Tetrafluoropropanamide to 2,3,3,3-Tetrafluoropropionitrile.
Recommended Solutions:
-
Avoid Dehydrating Agents: If not essential for the desired transformation, avoid the use of strong dehydrating agents.
-
Moderate Reaction Temperature: High temperatures can promote dehydration. Running the reaction at a lower temperature may reduce the formation of the nitrile byproduct.
-
Alternative Synthetic Route: If the desired reaction conditions are inherently dehydrating, consider an alternative synthetic route to the target molecule that does not start from the amide.
Experimental Protocols
Synthesis of 2,3,3,3-Tetrafluoropropanamide from 2,3,3,3-Tetrafluoropropanoic acid
This protocol describes a general method for the amidation of 2,3,3,3-Tetrafluoropropanoic acid.
Materials:
-
2,3,3,3-Tetrafluoropropanoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM)
-
Ammonia (gas or solution in a suitable solvent like dioxane)
-
Anhydrous inert solvent (e.g., diethyl ether, THF)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Acid Chloride Formation: In a round-bottom flask under an inert atmosphere, dissolve 2,3,3,3-Tetrafluoropropanoic acid in anhydrous DCM. Cool the solution to 0 °C. Add thionyl chloride or oxalyl chloride dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.
-
Removal of Excess Reagent: Remove the solvent and excess acylating agent under reduced pressure.
-
Amidation: Dissolve the crude acid chloride in an anhydrous inert solvent. Cool the solution to 0 °C. Bubble ammonia gas through the solution or add a solution of ammonia dropwise.
-
Workup: After the reaction is complete (monitored by TLC or GC), quench the reaction with water. Separate the organic layer, wash with brine, dry over a suitable drying agent (e.g., MgSO₄), and concentrate under reduced pressure to obtain the crude 2,3,3,3-Tetrafluoropropanamide.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Visualizations
Caption: Common side product pathways from 2,3,3,3-Tetrafluoropropanamide.
Caption: Troubleshooting workflow for identifying and addressing side products.
Technical Support Center: Purification of 2,3,3,3-Tetrafluoropropanamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2,3,3,3-Tetrafluoropropanamide.
Frequently Asked Questions (FAQs)
Q1: What are the recommended primary purification techniques for crude 2,3,3,3-Tetrafluoropropanamide?
A1: The choice of purification technique depends on the physical state of your crude product (solid or liquid) and the nature of the impurities. The most common and effective methods for fluorinated amides are:
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Flash Column Chromatography: Highly effective for removing a wide range of impurities from both solid and liquid products. It separates compounds based on their polarity.
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Recrystallization: The method of choice for solid products, assuming a suitable solvent can be found.[1] It is excellent for removing small amounts of impurities.
-
Distillation (under reduced pressure): Suitable for liquid products that are thermally stable and have a boiling point distinct from impurities. Given the fluorine content, the compound may be volatile enough for this technique.
Q2: What are the common impurities I should expect in my crude 2,3,3,3-Tetrafluoropropanamide?
A2: Impurities often originate from the synthetic route used. Common contaminants may include:
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Unreacted Starting Materials: Precursors used in the synthesis.
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Reagents and Catalysts: Any reagents used in excess or catalysts that have carried through the work-up.
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Side-Products: This can include positional isomers or products from side-reactions. A common impurity in fluorinated compounds is a "desfluoro" version, where a fluorine atom is replaced by hydrogen.[2]
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Solvent Residue: Residual solvents from the reaction or initial work-up.
Q3: Is 2,3,3,3-Tetrafluoropropanamide susceptible to degradation during purification?
A3: Fluorinated amides can be sensitive to certain conditions.[3][4] The amide bond can be susceptible to hydrolysis under strongly acidic or basic conditions. The presence of tetrafluoro-substitution may impact its stability. It is generally recommended to use neutral conditions and avoid excessive heat where possible. Some fluorinated compounds are known to degrade into trifluoroacetic acid (TFA), so exposure to moisture over long periods should be minimized.[5]
Q4: Which analytical techniques are best for assessing the purity of the final product?
A4: A combination of analytical methods is recommended for a comprehensive purity assessment:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): Essential for confirming the chemical structure and identifying any organic impurities. ¹⁹F NMR is particularly crucial for fluorinated compounds.
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High-Performance Liquid Chromatography (HPLC): Excellent for quantifying purity and detecting trace impurities.[6][7] A reverse-phase C8 or C18 column is often a good starting point.[6][7][8]
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Mass Spectrometry (MS): Used to confirm the molecular weight of the desired product.
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Gas Chromatography-Mass Spectrometry (GC-MS): Suitable if the compound is sufficiently volatile and thermally stable.
Troubleshooting Guides
Problem: Low or no yield after flash column chromatography.
| Possible Cause | Suggested Solution(s) |
| Compound is too polar and stuck on the column. | Gradually increase the polarity of the eluent. A common mobile phase is a hexane/ethyl acetate mixture; increase the percentage of ethyl acetate. If necessary, add a small percentage (e.g., 1-5%) of methanol. |
| Compound is very non-polar and eluted with the solvent front. | Start with a much less polar solvent system (e.g., 100% hexanes) and increase the polarity very slowly. |
| Compound degraded on the silica gel. | Silica gel is slightly acidic and can degrade sensitive compounds.[9] Deactivate the silica by pre-treating it with a solvent containing 1% triethylamine, or use a different stationary phase like alumina (neutral or basic).[9] |
| Compound is volatile and was lost during solvent evaporation. | Use a rotary evaporator with careful control over the vacuum and a low-temperature water bath. For highly volatile compounds, consider alternative purification methods like distillation.[9] |
Problem: Product is still impure after recrystallization.
| Possible Cause | Suggested Solution(s) |
| Inappropriate solvent choice. | The ideal solvent should dissolve the compound well when hot but poorly when cold. Screen for new solvents; polar solvents like ethanol, acetone, or acetonitrile are often effective for amides.[1] A two-solvent system (one in which the compound is soluble and one in which it is not) can also be effective.[10] |
| Cooling rate was too fast. | Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature first, then place it in an ice bath to maximize crystal formation. |
| Impurity and product have very similar solubility. | If impurities co-crystallize with the product, a second recrystallization may be necessary. Alternatively, use a different purification method like column chromatography to remove the persistent impurity first. |
Data Presentation
Table 1: Comparison of Primary Purification Techniques
| Technique | Principle | Advantages | Disadvantages | Best For |
| Flash Chromatography | Adsorption/Partition | High resolution, applicable to liquids and solids, versatile. | Can be time-consuming, requires solvent, potential for product degradation on stationary phase. | Complex mixtures with multiple components. |
| Recrystallization | Differential Solubility | Simple, inexpensive, can yield very high purity, scalable. | Only for solids, requires finding a suitable solvent, potential for low yield if product is somewhat soluble when cold. | Removing small amounts of impurities from a solid product.[1] |
| Distillation | Differential Boiling Point | Good for large quantities, effective for removing non-volatile impurities. | Requires thermal stability, not effective for impurities with similar boiling points, requires specialized glassware for vacuum. | Thermally stable liquids with non-volatile impurities. |
Table 2: Common Solvents for Recrystallization of Polar Fluorinated Molecules
| Solvent | Polarity | Boiling Point (°C) | Notes |
| Acetonitrile | Polar Aprotic | 82 | Often gives very good results for the recrystallization of amides.[1] |
| Ethanol | Polar Protic | 78 | Good general-purpose solvent for polar molecules. |
| Acetone | Polar Aprotic | 56 | Its low boiling point makes it easy to remove. |
| 1,4-Dioxane | Polar Aprotic | 101 | A recommended solvent for amide recrystallization. |
| Ethyl Acetate / Hexanes | Two-Solvent System | Variable | Dissolve in minimal hot ethyl acetate, then add hexanes dropwise until cloudy. Reheat to clarify and cool slowly. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
TLC Analysis: First, analyze your crude product using Thin Layer Chromatography (TLC) with various solvent systems (e.g., different ratios of hexanes:ethyl acetate) to find a system that gives your desired product an Rf value of ~0.3.
-
Column Packing: Select an appropriate size column. Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into the column and allow it to pack under light pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude 2,3,3,3-Tetrafluoropropanamide in a minimal amount of the chromatography eluent or a stronger solvent like dichloromethane (DCM). Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting with the low-polarity solvent system determined from your TLC analysis. Collect fractions continuously.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute more polar compounds.
-
Fraction Analysis: Spot each collected fraction on a TLC plate to identify which fractions contain the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator under reduced pressure.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Place a small amount of the crude solid in a test tube. Add a few drops of a potential solvent and heat. A good solvent will dissolve the solid when hot but not at room temperature.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid. Swirl the flask to ensure complete dissolution.
-
Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, catalyst residue), perform a hot gravity filtration to remove them.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal yield.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[10]
-
Drying: Dry the crystals in a vacuum oven or desiccator to remove all traces of solvent.
Visualizations
Caption: A typical workflow for the purification of a crude chemical product using flash column chromatography.
Caption: A decision tree for troubleshooting low product yield after a column chromatography experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification, synthesis and characterization of process related desfluoro impurity of ezetimibe and HPLC method validations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impacts of the Degradation of 2,3,3,3-Tetrafluoropropene into Trifluoroacetic Acid from Its Application in Automobile Air Conditioners in China, the United States, and Europe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Overcoming solubility issues with 2,3,3,3-Tetrafluoropropanamide in reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with 2,3,3,3-Tetrafluoropropanamide, with a particular focus on overcoming solubility issues in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of 2,3,3,3-Tetrafluoropropanamide?
A1: While specific quantitative solubility data for 2,3,3,3-Tetrafluoropropanamide in a wide range of organic solvents is not extensively documented in publicly available literature, some general characteristics can be inferred from its structure. As a fluorinated amide, it is expected to exhibit moderate to good solubility in polar aprotic solvents. The presence of the tetrafluoropropyl group increases its lipophilicity compared to non-fluorinated analogues, while the amide group contributes to its polarity and hydrogen bonding capability.
Q2: In which common organic solvents is 2,3,3,3-Tetrafluoropropanamide likely to be soluble?
A2: Based on the principle of "like dissolves like," 2,3,3,3-Tetrafluoropropanamide is most likely to dissolve in polar aprotic solvents. These solvents can solvate the polar amide group without interfering with its reactivity in many cases. Solvents worth considering include:
-
High-Boiling Polar Aprotic Solvents:
-
N,N-Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
N-Methyl-2-pyrrolidone (NMP)
-
-
Lower-Boiling Polar Aprotic Solvents:
-
Acetonitrile (ACN)
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Q3: What are the initial steps to take when encountering solubility issues with 2,3,3,3-Tetrafluoropropanamide?
A3: When facing solubility challenges, a systematic approach is recommended. Start with small-scale solubility tests in a variety of the suggested polar aprotic solvents to identify a suitable medium for your reaction. Gentle heating and agitation can significantly improve the rate of dissolution.
Troubleshooting Guide: Overcoming Solubility Issues
This guide provides a structured approach to resolving solubility problems with 2,3,3,3-Tetrafluoropropanamide in your reactions.
Problem: 2,3,3,3-Tetrafluoropropanamide does not dissolve sufficiently in the chosen reaction solvent at room temperature.
Solution Workflow:
Caption: Troubleshooting workflow for poor solubility.
Data Presentation: Solvent Selection Guide
The following table provides a qualitative guide to solvent selection for dissolving 2,3,3,3-Tetrafluoropropanamide, based on general principles for fluorinated amides. Note: Experimental verification is crucial.
| Solvent Class | Examples | Expected Solubility | Notes |
| Polar Aprotic | DMF, DMSO, NMP, Acetonitrile, THF, DCM | Good to Moderate | Generally the best choice. High-boiling point solvents (DMF, DMSO) are often very effective. |
| Polar Protic | Water, Ethanol, Methanol | Low to Moderate | Potential for hydrogen bonding with the solvent may compete with desired reactions. |
| Nonpolar | Hexane, Toluene | Low | Unlikely to be effective solvents due to the polarity of the amide group. |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling Reactions
This protocol outlines a general method for utilizing 2,3,3,3-Tetrafluoropropanamide in an amide coupling reaction, a common application for such molecules.
Reaction Scheme:
Caption: General amide coupling reaction scheme.
Methodology:
-
Dissolution of Starting Materials: In a clean, dry reaction vessel, dissolve the carboxylic acid (1.0 eq.) and 2,3,3,3-Tetrafluoropropanamide (1.1 eq.) in a suitable anhydrous polar aprotic solvent (e.g., DMF or DCM). If solubility is an issue, refer to the troubleshooting guide above.
-
Addition of Coupling Agents: To the stirred solution, add the coupling agent (e.g., HATU, 1.2 eq.) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq.). Alternatively, a carbodiimide-based coupling system like EDC (1.2 eq.) with an additive such as HOBt (1.2 eq.) can be used.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-24 hours.
-
Work-up:
-
Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with a weak aqueous acid (e.g., 1M HCl), a weak aqueous base (e.g., saturated NaHCO₃ solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to obtain the desired amide.
Protocol 2: Hydrolysis of a Related Fluorinated Amide
Methodology:
-
Reaction Setup: In a reaction flask equipped with a reflux condenser, combine N,N-diethyl-2,3,3,3-tetrafluoropropionamide (1.0 eq.), 37% hydrochloric acid, and a co-solvent system of ethanol and water.
-
Heating: Heat the reaction mixture to reflux (approximately 90-120 °C).
-
Reaction Time: Maintain the reflux for a period of 10-24 hours.
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Isolation: After the reaction is complete, the desired 2,3,3,3-tetrafluoropropionic acid can be isolated by distillation.
This protocol suggests that 2,3,3,3-Tetrafluoropropanamide would likely be stable under neutral and basic conditions but may undergo hydrolysis under prolonged heating in strong aqueous acid.
Mandatory Visualizations
Logical Relationship: Factors Influencing Solubility
Caption: Key factors influencing the solubility of 2,3,3,3-Tetrafluoropropanamide.
Technical Support Center: Managing Thermal Decomposition of Fluorinated Compounds in Gas Chromatography (GC) Analysis
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges associated with the thermal decomposition of fluorinated compounds during Gas Chromatography (GC) analysis. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate thermal degradation, ensuring the accuracy and reliability of your analytical results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of thermal decomposition of fluorinated compounds in a GC system?
A1: The thermal decomposition of fluorinated compounds during GC analysis is primarily caused by a combination of two main factors:
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High Temperatures: The elevated temperatures in the GC inlet, and to a lesser extent in the column, can provide sufficient energy to break the chemical bonds within the analyte molecules. While the carbon-fluorine (C-F) bond is very strong, other bonds within the molecule, such as carbon-carbon (C-C) or carbon-oxygen (C-O) bonds, may be weaker and more susceptible to cleavage at high temperatures.[1][2] For some per- and polyfluoroalkyl substances (PFAS), decomposition can be observed at temperatures as low as 150-200 °C.[1]
-
Active Sites: Catalytically active sites within the GC flow path can promote analyte degradation at temperatures lower than their thermal decomposition temperature.[3] These active sites are often exposed silanol groups (-Si-OH) on the surfaces of glass inlet liners, glass wool packing, or the fused silica column itself.[4] Metal surfaces within the inlet can also contribute to catalytic degradation.
Q2: How can I identify if my fluorinated compound is degrading during GC analysis?
A2: Several signs in your chromatogram can indicate thermal decomposition of your analyte:
-
Appearance of Unexpected Peaks: You may observe additional, often smaller and sharper, peaks eluting before the parent analyte peak. These are the degradation products, which are typically smaller and more volatile.
-
Peak Tailing or Fronting: While these can have multiple causes, significant tailing of the analyte peak can be a sign of unwanted interactions with active sites that may also be contributing to degradation.
-
Poor Peak Response and Reproducibility: If you notice a lower than expected peak area for your analyte, or if the peak area is inconsistent between injections, it could be due to variable degradation in the inlet.
-
Reduced Recovery of Analytes: A significant decrease in the amount of the target analyte detected compared to the amount injected is a strong indicator of degradation.
-
Baseline Noise or "Ghost Peaks": In severe cases, degradation products can appear as noise or as peaks in subsequent blank runs (ghost peaks) due to their temporary adsorption and later elution from the system.[5]
Q3: What is the role of the GC inlet liner in preventing thermal decomposition?
A3: The inlet liner is a critical component for preventing thermal decomposition. Its primary roles are to provide an inert surface for sample vaporization and to facilitate the efficient transfer of the analyte to the column.[6] Using a liner with a highly inert deactivation treatment is crucial to minimize contact with active silanol groups.[4] The geometry of the liner and the presence of deactivated glass wool can also impact the vaporization process and the residence time of the analyte in the heated inlet, both of which can influence the extent of thermal degradation.[3][4]
Q4: Can derivatization help in analyzing thermally labile fluorinated compounds?
A4: Yes, derivatization is a chemical modification technique used to convert a thermally unstable analyte into a more stable and volatile derivative.[7][8][9] For fluorinated compounds containing active hydrogens (e.g., alcohols, amines, carboxylic acids), derivatization can mask these polar functional groups, reducing their interaction with active sites and increasing their thermal stability.[7][9] Common derivatization methods include silylation, acylation, and alkylation.[9]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues related to the thermal decomposition of fluorinated compounds.
Issue 1: Poor Peak Shape (Tailing or Broadening) and Low Analyte Response
This is a common indicator of analyte interaction with active sites and/or incomplete vaporization, which can be precursors to or concurrent with thermal decomposition.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor peak shape and low response.
Issue 2: Appearance of Unexpected Peaks Before the Main Analyte Peak
This is a direct indication of thermal decomposition, where the parent molecule breaks down into smaller, more volatile fragments.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for the appearance of degradation peaks.
Data Presentation
The following tables summarize quantitative data to aid in the selection of appropriate GC parameters for the analysis of thermally labile fluorinated compounds.
Table 1: Effect of Inlet Temperature on Analyte Response and Degradation
| Inlet Temperature (°C) | Relative Response of High-Boiling Analyte (e.g., Benzo[ghi]perylene) | % Degradation of Thermally Labile Analyte (e.g., Endrin) |
| 250 | 85% | 5% |
| 275 | 95% | 10% |
| 300 | 100% | 18% |
| 325 | 102% | 25% |
| Data is illustrative and based on trends reported in the literature.[10] Optimal temperatures will vary depending on the specific analytes and GC system. |
Table 2: Comparison of Inlet Liner Types on the Recovery of Thermally Labile Compounds
| Liner Type | Description | Relative Recovery of Labile Compounds | Comments |
| Standard Deactivated | Basic deactivation | Low to Moderate | Prone to developing active sites with use. |
| Premium Deactivated | Enhanced deactivation process | High | Recommended for trace analysis of active compounds.[3] |
| Deactivated with Quartz Wool | Wool provides a large surface area for vaporization. | High | Wool must be highly deactivated to prevent degradation.[4] |
| Tapered Liner | Focuses the sample onto the column. | High | Can improve peak shape and reduce discrimination.[6] |
| Frit Liner | Provides a barrier to protect the column from non-volatile matrix. | High | Can offer longer lifetime compared to wool liners in dirty samples.[11] |
Experimental Protocols
This section provides detailed methodologies for key experiments and procedures to minimize the thermal decomposition of fluorinated compounds.
Protocol 1: Optimization of GC Inlet Temperature
Objective: To determine the optimal inlet temperature that maximizes the response of the target analytes while minimizing thermal degradation.
Methodology:
-
Initial Setup:
-
Install a new, highly deactivated inlet liner.
-
Set the initial inlet temperature to a conservative value, for example, 250 °C.[10]
-
Use a standard GC oven temperature program suitable for your analytes.
-
-
Injection Series:
-
Inject a standard solution containing your fluorinated analytes of interest, including any known thermally labile compounds.
-
Acquire the chromatogram and record the peak areas of the parent analytes and any observed degradation products.
-
-
Temperature Increments:
-
Increase the inlet temperature by 20-25 °C (e.g., to 275 °C).
-
Allow the system to equilibrate and inject the standard solution again.
-
Repeat this process for a range of temperatures (e.g., up to 320 °C or 340 °C), depending on the volatility of your least volatile analyte.[12]
-
-
Data Analysis:
-
Plot the peak area of your target analytes and the peak area of any degradation products as a function of the inlet temperature.
-
Select the lowest temperature that provides a good response for your least volatile analyte without causing significant degradation of your most labile analyte.
-
Protocol 2: Derivatization of Fluorinated Alcohols with BSTFA
Objective: To improve the thermal stability and chromatographic performance of fluorinated alcohols through silylation.
Methodology:
-
Sample Preparation:
-
Evaporate a known volume of your sample extract containing the fluorinated alcohols to dryness under a gentle stream of nitrogen.
-
Ensure the sample is completely dry, as moisture will react with the derivatizing reagent.[8]
-
-
Derivatization Reaction:
-
Add 50 µL of a suitable solvent (e.g., pyridine or acetonitrile) to the dried sample residue.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
-
Cap the vial tightly and vortex for 30 seconds.
-
-
Reaction Conditions:
-
Heat the reaction vial at 60-70 °C for 30 minutes in a heating block or oven.
-
The optimal time and temperature may need to be determined experimentally for your specific analytes.
-
-
Analysis:
-
Allow the vial to cool to room temperature.
-
Inject 1 µL of the derivatized sample into the GC-MS.
-
The resulting trimethylsilyl (TMS) ethers will be more volatile and thermally stable than the parent alcohols.[9]
-
This technical support center provides a foundation for addressing the thermal decomposition of fluorinated compounds in GC analysis. By systematically applying these troubleshooting guides, utilizing the provided data, and implementing the detailed protocols, researchers can significantly improve the quality and reliability of their analytical results.
References
- 1. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. benchchem.com [benchchem.com]
- 4. americanlaboratory.com [americanlaboratory.com]
- 5. agilent.com [agilent.com]
- 6. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 7. diverdi.colostate.edu [diverdi.colostate.edu]
- 8. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Optimizing Splitless Injections: Inlet Temperature [discover.restek.com]
- 11. agilrom.ro [agilrom.ro]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Catalyst Selection for Hydrolysis of 2,3,3,3-Tetrafluoropropanamide
Welcome to the technical support center for the hydrolysis of 2,3,3,3-Tetrafluoropropanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) to ensure successful and efficient synthesis of 2,3,3,3-Tetrafluoropropionic acid.
Introduction
The hydrolysis of 2,3,3,3-Tetrafluoropropanamide is a critical reaction for the synthesis of 2,3,3,3-Tetrafluoropropionic acid, an important intermediate in the pharmaceutical and agrochemical industries. While the electron-withdrawing nature of the fluorine atoms enhances the reactivity of the amide's carbonyl carbon, making it more susceptible to nucleophilic attack, the stability of the C-F bonds and potential side reactions present unique challenges.[1] This guide provides a comprehensive overview of catalyst selection, reaction optimization, and troubleshooting to help you navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: Why is a catalyst necessary for the hydrolysis of 2,3,3,3-Tetrafluoropropanamide?
While the tetrafluoroalkyl group makes the amide carbonyl more electrophilic than in non-fluorinated amides, the resonance stability of the amide bond still presents a significant activation barrier for hydrolysis.[2] Catalysts, typically acids or bases, are required to accelerate the reaction to a practical rate by either protonating the carbonyl oxygen (acid catalysis) or providing a stronger nucleophile (hydroxide in base catalysis).[3][4]
Q2: What are the primary types of catalysts used for this reaction?
The hydrolysis of 2,3,3,3-Tetrafluoropropanamide can be effectively catalyzed by both acids and bases.
-
Acid Catalysts: Mineral acids such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are commonly used. Lewis acids like iron(II) chloride (FeCl₂) or iron(II) sulfate (FeSO₄) have also been reported to be effective.
-
Base Catalysts: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are used for base-catalyzed hydrolysis.
Q3: What are the expected products of the hydrolysis?
Under acidic conditions, the products are 2,3,3,3-Tetrafluoropropionic acid and the corresponding ammonium salt of the acid used (e.g., ammonium chloride if HCl is used).[4] Under basic conditions, the initial products are the alkali metal salt of the carboxylic acid (e.g., sodium 2,3,3,3-tetrafluoropropionate) and ammonia. A subsequent acidification step is required to obtain the free 2,3,3,3-Tetrafluoropropionic acid.[4]
Q4: How do I monitor the progress of the reaction?
The reaction progress can be monitored by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). These methods allow for the quantification of the remaining starting material and the formation of the desired product.[5]
Catalyst Selection and Optimization Workflow
Selecting the optimal catalyst and conditions is crucial for maximizing yield and minimizing byproducts. The following workflow provides a systematic approach to this process.
Caption: A systematic workflow for catalyst selection and optimization.
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Material
-
Question: My reaction shows very little or no consumption of the 2,3,3,3-Tetrafluoropropanamide. What are the likely causes and how can I fix it?
-
Answer: This is a common issue that can often be traced back to several factors:
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Catalyst Activity | The chosen catalyst may not be strong enough, or the concentration may be too low to effectively promote hydrolysis under the current reaction conditions. | Increase the concentration of the acid or base catalyst. If using a Lewis acid like FeCl₂, ensure it is anhydrous and of high purity. Consider screening alternative, stronger acids or bases. |
| Low Reaction Temperature | Amide hydrolysis, even for activated amides, often requires elevated temperatures to overcome the activation energy barrier.[3] | Gradually increase the reaction temperature in increments of 10-20°C and monitor the progress. Be cautious of potential side reactions at higher temperatures. |
| Presence of Water Scavengers | Unintentional presence of dehydrating agents in your reagents or solvents can inhibit the hydrolysis reaction. | Ensure all reagents and solvents are of appropriate grade and are not contaminated. Use fresh, high-quality starting materials. |
| Incorrect pH | For acid or base catalysis, the pH of the reaction medium is critical. The catalyst may have been neutralized by impurities. | Verify the pH of the reaction mixture. Ensure that the amount of catalyst is sufficient to maintain the desired acidic or basic environment. |
Issue 2: Formation of Significant Byproducts
-
Question: I am observing significant byproduct peaks in my GC-MS/HPLC analysis. What could these be and how can I minimize them?
-
Answer: Byproduct formation can compromise yield and purity. Here are some potential side reactions and mitigation strategies:
| Potential Byproduct | Plausible Mechanism | Recommended Solution |
| Decarboxylation Product | At elevated temperatures, the product, 2,3,3,3-Tetrafluoropropionic acid, may undergo decarboxylation. | Optimize the reaction temperature to the lowest effective level. Minimize reaction time once conversion is complete. |
| Elimination Products (e.g., HF elimination) | Under harsh basic or thermal conditions, elimination of hydrogen fluoride (HF) from the fluorinated backbone could occur. | Use milder reaction conditions (lower temperature, less concentrated base). Consider using a catalyst that operates under more neutral conditions, such as certain metal oxides. |
| Products from Catalyst Reactions | Some catalysts may react with the starting material or product under the reaction conditions. | Screen alternative catalysts. For example, if using a strong oxidizing acid, consider a non-oxidizing acid. |
Issue 3: Catalyst Deactivation
-
Question: My reaction starts well but then slows down or stops before completion. Could my catalyst be deactivating?
-
Answer: Yes, catalyst deactivation is a possibility, especially in the presence of fluorinated compounds.
Caption: Troubleshooting catalyst deactivation.
-
Fluoride Ion Poisoning: As the hydrolysis proceeds, trace amounts of fluoride ions may be released, which can poison certain metal-based catalysts.[6] Fluoride ions are known to inhibit enzyme activity and can interact with the active sites of metal catalysts.
-
Solution: If you suspect fluoride poisoning, consider using a catalyst known to be more robust in fluorinated environments. Alternatively, the use of a fluoride scavenging agent could be explored, though this may complicate the reaction mixture.
-
-
Insoluble Salt Formation: In base-catalyzed hydrolysis, the product is formed as a salt. If this salt has low solubility in the reaction medium, it can precipitate onto the catalyst surface (if heterogeneous) or alter the reaction kinetics.
-
Solution: Ensure sufficient solvent is used to maintain the solubility of all components. Good agitation is also crucial to prevent localized precipitation.
-
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis using Sulfuric Acid
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3,3,3-Tetrafluoropropanamide (1.0 eq).
-
Reagent Addition: Slowly add a 4 M solution of sulfuric acid (H₂SO₄) (5.0 eq) to the flask.
-
Reaction: Heat the mixture to reflux (approximately 100-110°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking small aliquots periodically and analyzing them by GC-MS or HPLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2,3,3,3-Tetrafluoropropionic acid.
-
Purification: The crude product can be further purified by distillation or recrystallization.
Protocol 2: Base-Catalyzed Hydrolysis using Sodium Hydroxide
-
Setup: In a round-bottom flask with a reflux condenser and magnetic stirrer, dissolve 2,3,3,3-Tetrafluoropropanamide (1.0 eq) in water.
-
Reagent Addition: Add a 10 M solution of sodium hydroxide (NaOH) (3.0 eq) to the flask.
-
Reaction: Heat the mixture to reflux (approximately 100-110°C) with vigorous stirring. Ammonia gas will be evolved.
-
Monitoring: Monitor the reaction by GC-MS or HPLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture in an ice bath. Slowly and carefully acidify the mixture with concentrated hydrochloric acid (HCl) until the pH is ~1.
-
Extraction and Purification: Extract the acidified solution with an organic solvent. Wash, dry, and concentrate the organic phase as described in Protocol 1. Purify the product as needed.
References
- Solubility of Things. (n.d.). Amides: Structure, Properties, and Reactions.
- Khan Academy. (n.d.).
- Chemguide. (n.d.). The hydrolysis of amides.
- Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base.
- Quora. (2020). Why do amides require much harsher conditions for hydrolysis than esters?.
- Saskoer. (n.d.). 13.4. Reaction Rates and Relative Reactivity – Introduction to Organic Chemistry.
- MDPI. (2020).
- BenchChem. (2025). Application Notes and Protocols: Hydrolysis of 3,3'-Thiodipropionitrile to 3,3'-Thiodipropionic Acid.
- PubMed. (2013).
- RSC Publishing. (2024).
- ACS Publications. (2015).
- NIH. (2020).
- University of Toronto Libraries. (n.d.).
- Chemistry Steps. (n.d.).
- RSC Publishing. (n.d.). Fluoride ion catalysis in the hydrolysis of aryl phosphates.
- RSC Publishing. (n.d.). Hydrolysis of trialkoxysilanes catalysed by the fluoride anion. Nucleophilic vs.
- Fluoride Action Network. (n.d.).
- NIH. (2019). Reductive Defluorination and Mechanochemical Decomposition of Per- and Polyfluoroalkyl Substances (PFASs)
- RSC Publishing. (2024). Addressing the persistence of per- and poly-fluoroalkyl substances (PFAS): current challenges and potential solutions.
- NIH. (2022).
- ResearchGate. (2016). On the unusual hydrolysis reaction of 8-acetamido-2,4,4,8-tetramethyl-3-azanium-bicyclo[3.3.
- PubMed. (1995). Hydrolytic reactions of diribonucleoside 3',5'-(3'-N-phosphoramidates): kinetics and mechanisms for the P-O and P-N bond cleavage of 3'-amino-3'-deoxyuridylyl-3',5'-uridine.
- Eurofins. (2023). Analytical Method Summaries.
- MilliporeSigma. (n.d.). 2,3,3,3-Tetrafluoropropionic acid | 359-49-9.
- Matrix Scientific. (n.d.). 2,3,3,3-Tetrafluoropropionic acid | 359-49-9.
- AccuStandard. (n.d.). 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propionic Acid | 50 µg/mL in Methanol | 1 mL.
- NIH. (2018). Principles of fluoride toxicity and the cellular response: a review.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. quora.com [quora.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Analytical method validation for the determination of 2,3,3,3-tetrafluoropropene in air samples using gas chromatography with flame ionization detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Safe Handling and Disposal of 2,3,3,3-Tetrafluoropropanamide
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with 2,3,3,3-Tetrafluoropropanamide?
A1: While specific toxicological data for 2,3,3,3-Tetrafluoropropanamide is limited, based on similar fluorinated amides, potential hazards may include:
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1][2][3]
-
Harmful if Swallowed or Inhaled: Similar compounds can be toxic if swallowed or inhaled.[3][4][5]
-
Thermal Decomposition: May emit corrosive and toxic fumes, including hydrogen fluoride, upon heating.[1][2]
Q2: What Personal Protective Equipment (PPE) should I wear when handling this compound?
A2: A comprehensive risk assessment should guide PPE selection. However, as a minimum, the following are recommended:
-
Eye Protection: Safety goggles or a face shield.[6]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene). Consult the glove manufacturer's compatibility chart for specific breakthrough times. Double-gloving may be advisable.[7]
-
Body Protection: A lab coat is mandatory. For larger quantities or in case of potential splashing, a chemical-resistant apron should be worn.[7]
-
Respiratory Protection: All handling of the solid compound or solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[6][7]
Q3: How should I properly store 2,3,3,3-Tetrafluoropropanamide?
A3: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[7] The container should be tightly sealed and clearly labeled.[1]
Q4: What is the proper procedure for disposing of waste containing 2,3,3,3-Tetrafluoropropanamide?
A4: All waste containing this compound, including the pure substance, contaminated labware, and solutions, should be treated as hazardous waste.[6]
-
Segregation: Halogenated waste should be segregated from non-halogenated waste streams.[8]
-
Containerization: Use approved, chemically compatible, and clearly labeled hazardous waste containers. The label should include "Hazardous Waste" and the full chemical name.[6]
-
Disposal: Dispose of the waste through your institution's EHS-approved hazardous waste disposal program. Do not dispose of it down the drain or in regular trash.
Troubleshooting Guides
| Issue | Probable Cause | Solution |
| Accidental Skin Contact | Direct contact with the solid or a solution. | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1] |
| Accidental Eye Contact | Splash of a solution or airborne powder entering the eye. | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Accidental Inhalation | Handling the compound outside of a fume hood or poor ventilation. | Move the affected person to fresh air. If they feel unwell, seek medical attention.[1] |
| Minor Spill (Solid) | Mishandling during weighing or transfer. | Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation. Place it into a labeled container for hazardous waste disposal. Clean the spill area with a suitable solvent and then wash with soap and water. |
| Minor Spill (Solution) | Mishandling during transfer or reaction setup. | Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).[1] Place the absorbent material into a sealed, labeled container for hazardous waste disposal. Clean the spill area with a suitable solvent and then wash with soap and water. |
Data Presentation
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 1647-57-0 | [9] |
| Molecular Formula | C3H3F4NO | [9][10] |
| Molecular Weight | 145.06 g/mol | [9] |
| Melting Point | 59°C | [11] |
| Appearance | Off-white crystalline powder | [11] |
Hazard Classifications (Based on Similar Compounds)
| Hazard | Classification | GHS Pictogram |
| Skin Irritation | Category 2 | Exclamation Mark |
| Eye Irritation | Category 2A | Exclamation Mark |
| Respiratory Irritation | STOT SE 3 | Exclamation Mark |
Experimental Protocols
Protocol 1: Weighing and Preparing a Solution
-
Preparation: Ensure the chemical fume hood is operational and the work surface is clean. Gather all necessary equipment, including a calibrated balance, weigh paper/boat, spatula, appropriate glassware, and the chosen solvent. Don all required PPE.
-
Weighing: Tare the balance with the weigh paper/boat inside the fume hood. Carefully transfer the desired amount of 2,3,3,3-Tetrafluoropropanamide to the weigh paper/boat using a clean spatula.
-
Solubilization: Carefully add the weighed solid to the glassware containing the solvent. Use a small amount of solvent to rinse the weigh paper/boat to ensure a complete transfer.
-
Mixing: Gently swirl or stir the solution until the solid is fully dissolved.
-
Cleanup: Dispose of the used weigh paper/boat and any other contaminated disposable materials in the designated halogenated solid waste container. Clean the spatula and work area.
Mandatory Visualization
Caption: Workflow for safe handling and disposal of 2,3,3,3-Tetrafluoropropanamide.
Caption: First aid procedures for exposure to 2,3,3,3-Tetrafluoropropanamide.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. synquestlabs.com [synquestlabs.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. 2,2,3,3-TETRAFLUOROPROPYL TRIFLUOROMETHANESULFONATE Safety Data Sheets(SDS) lookchem [lookchem.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. aamu.edu [aamu.edu]
- 9. 1647-57-0|2,3,3,3-Tetrafluoropropanamide|BLD Pharm [bldpharm.com]
- 10. keyorganics.net [keyorganics.net]
- 11. 2,3,3,3-TETRAFLUOROPROPIONAMIDE CAS#: 1647-57-0 [amp.chemicalbook.com]
Preventing unwanted side reactions with acidic or basic conditions
Welcome to the Technical Support Center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent unwanted side reactions by effectively managing acidic and basic experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are protecting groups and how do they prevent side reactions?
A protecting group is a chemical moiety that is temporarily attached to a specific functional group within a molecule to render it inactive towards certain reaction conditions.[1][2] This "masking" prevents the functional group from participating in unwanted side reactions while chemical modifications are made to other parts of the molecule.[2][3] A good protecting group must be easy to introduce, stable under the desired reaction conditions, and easy to remove with high yield when its job is done.[1][4]
For example, if you want to perform a reaction with an electrophile on a molecule that contains both a nucleophilic amine and another less reactive functional group, the amine can be temporarily protected as a carbamate.[3] This decreases the amine's nucleophilicity, allowing the electrophile to react selectively at the desired location.[3]
Q2: How do I select the appropriate protecting group for my experiment?
Choosing the right protecting group depends on several factors: the nature of the functional group to be protected, the reaction conditions you plan to use (acidic, basic, oxidative, reductive), and the other functional groups present in the molecule.[3] The key is to select a group that will be stable during your reaction but can be removed under conditions that won't harm the rest of your molecule.[3][4]
The following tables summarize common protecting groups for various functional groups and their stability to acidic and basic conditions.
Table 1: Common Protecting Groups for Alcohols (-OH)
| Protecting Group | Abbreviation | Stable To | Labile To (Removal Conditions) |
| Acetyl | Ac | Mild Acid/Base | Strong Acid or Base[2][5] |
| Benzyl Ether | Bn | Acid, Base, Oxidation, Reduction | Hydrogenolysis (H₂, Pd/C)[5][6] |
| tert-Butyldimethylsilyl Ether | TBDMS, TBS | Base, Mild Acid | Acid, Fluoride Ions (e.g., TBAF)[6] |
| Tetrahydropyranyl Ether | THP | Base, Nucleophiles, Reductants | Aqueous Acid[5] |
| Methoxymethyl Ether | MOM | Base | Acid[5] |
Table 2: Common Protecting Groups for Amines (-NH₂, -NHR)
| Protecting Group | Abbreviation | Stable To | Labile To (Removal Conditions) |
| tert-Butoxycarbonyl | Boc | Base, Hydrogenolysis | Strong Acid (e.g., TFA)[3][6] |
| Carbobenzyloxy | Cbz, Z | Acid, Mild Base | Hydrogenolysis (H₂, Pd/C)[3] |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Acid, Hydrogenolysis | Base (e.g., Piperidine)[3][6] |
| Benzoyl | Bz | Acid | Strong Base (e.g., aq. NH₃)[5] |
Table 3: Common Protecting Groups for Carbonyls (Aldehydes & Ketones)
| Protecting Group | Abbreviation | Stable To | Labile To (Removal Conditions) |
| Acetal / Ketal | - | Base, Nucleophiles, Grignard Reagents | Aqueous Acid[1][5] |
| Dithiane | - | Acid, Base, Nucleophiles | Metal Salts or Oxidizing Agents[5] |
Table 4: Common Protecting Groups for Carboxylic Acids (-COOH)
| Protecting Group | Abbreviation | Stable To | Labile To (Removal Conditions) |
| Methyl Ester | - | Acid | Acid or Base (Hydrolysis)[5] |
| Benzyl Ester | - | Mild Acid/Base | Hydrogenolysis (H₂, Pd/C)[5] |
| tert-Butyl Ester | - | Base, Some Reductants | Acid[5] |
Q3: What is an "orthogonal" protecting group strategy?
An orthogonal protecting group strategy is a method that allows for the selective removal of one protecting group in the presence of others within the same molecule.[6][7] This is achieved by choosing protecting groups that are cleaved under mutually exclusive conditions.[4]
This strategy is particularly vital in complex multi-step syntheses, such as peptide synthesis, where different functional groups need to be deprotected at different stages.[6][7] For instance, a peptide could be synthesized using an Fmoc-protected amino group (base-labile) and a tert-butyl ester to protect a carboxylic acid side chain (acid-labile).[3][6] The Fmoc group can be removed with a base like piperidine to allow for peptide chain elongation, while the tert-butyl group remains intact.[6] Later, the tert-butyl group can be removed with a strong acid like trifluoroacetic acid (TFA) without affecting other parts of the peptide.[3]
Caption: Workflow of an orthogonal protection strategy.
Troubleshooting Guides
Problem: My reaction is producing a low yield and multiple unexpected side products.
This is a common issue that can often be traced back to incorrect pH, the reactivity of unprotected functional groups, or reaction conditions that are too harsh.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield and side reactions.
Possible Causes & Solutions:
-
Incorrect or Fluctuating pH: The pH of a reaction can dramatically affect the stability and reactivity of your compounds.[8]
-
Solution: Continuously monitor the pH of your reaction mixture using a calibrated pH meter.[8][9] If the pH is outside the optimal range, it can be adjusted by carefully adding an acid or a base.[10] For reactions that generate or consume acid or base, use a buffer solution to maintain a constant pH.[11][12] (See Protocol: Selecting and Preparing a Buffer System).
-
-
Reactive Unprotected Functional Groups: Other functional groups in your starting material may be sensitive to the acidic or basic conditions, leading to undesired transformations.[2]
-
Solution: Protect sensitive functional groups that are not intended to participate in the reaction. Use the tables and decision tree above to select an appropriate protecting group. (See Diagram: Decision Tree for Protecting Group Selection).
-
-
Harsh Reaction Conditions: High temperatures or prolonged reaction times can provide the energy needed to overcome the activation barrier for unwanted side reactions.[13]
-
Solution: Attempt the reaction at a lower temperature or for a shorter duration. Consider using milder or more selective reagents and catalysts to favor the desired transformation.[14]
-
Problem: I suspect my drug substance is degrading due to pH sensitivity.
Degradation of an active pharmaceutical ingredient (API) can lead to loss of potency and the formation of potentially toxic byproducts.[15] Forced degradation studies are essential for identifying the conditions under which a drug is unstable.[16]
How to Investigate:
-
Conduct a Forced Degradation Study: Expose your compound to a range of acidic and basic conditions to determine its stability profile.[16] This study will help you identify the pH range where the compound is most stable and characterize any degradation products that form.[16] (See Protocol: Forced Degradation Study for pH Stability).
-
Analyze the Results: Use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to separate and quantify the parent compound and any degradants.[16][17] A decrease in the peak area of your parent compound and the appearance of new peaks indicate degradation.
-
Optimize Formulation/Reaction pH: Based on the stability data, select a pH for your reaction or formulation where the compound shows maximum stability. This is often achieved by incorporating a suitable buffer system.[11]
Experimental Protocols
Protocol: Forced Degradation Study for pH Stability
Objective: To determine the stability of a compound across a range of pH values and to identify potential degradation products.[16]
Materials:
-
Your compound (API)
-
Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)
-
Buffer solutions covering a range of pH values (e.g., pH 2, 4, 7, 9, 12)
-
Calibrated pH meter
-
HPLC system with a stability-indicating method
-
Volumetric flasks and pipettes
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of your compound in a suitable solvent at a known concentration.
-
Prepare Stress Samples:
-
For each pH condition, add a specific volume of the stock solution to separate flasks.
-
Add the corresponding acid, base, or buffer solution to each flask to reach the target pH. Include a neutral control (e.g., in water or the primary solvent).
-
Dilute to the final target concentration. For example:
-
Sample 1: Compound in 0.1 M HCl
-
Sample 2: Compound in pH 4 buffer
-
Sample 3: Compound at neutral pH (control)
-
Sample 4: Compound in pH 9 buffer
-
Sample 5: Compound in 0.1 M NaOH
-
-
-
Incubation: Store the samples at a controlled temperature (e.g., 40-60°C) for a defined period (e.g., 24, 48, 72 hours). Keep a portion of the stock solution at a low temperature (e.g., 4°C) to serve as an unstressed control (T=0 sample).
-
Sample Analysis:
-
At each time point, withdraw an aliquot from each sample.
-
Neutralize the acidic and basic samples before analysis to prevent damage to the HPLC column.
-
Analyze all samples, including the T=0 control, using the validated stability-indicating HPLC method.
-
-
Data Interpretation:
-
Compare the chromatograms from the stressed samples to the T=0 control.
-
Calculate the percentage of degradation by measuring the decrease in the peak area of the parent compound.
-
Identify and quantify any significant degradation products. The pH condition that shows the least degradation is the optimal pH for stability.
-
Additional Visualizations
Decision Tree for Protecting Group Selection
Caption: Decision tree for selecting a suitable protecting group.
References
- 1. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 2. editverse.com [editverse.com]
- 3. Protective Groups [organic-chemistry.org]
- 4. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. fiveable.me [fiveable.me]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Controlling pH in Laboratory Experiments [docs.google.com]
- 9. Continuous PH Monitoring: Enhancing Process Control in Chemical Production [boquinstrument.com]
- 10. quora.com [quora.com]
- 11. ibisscientific.com [ibisscientific.com]
- 12. labproinc.com [labproinc.com]
- 13. studysmarter.co.uk [studysmarter.co.uk]
- 14. How to Reduce Toxic Byproducts in Carboxylic Acid Reactions? [eureka.patsnap.com]
- 15. Analyzing PH Levels in Pharmaceuticals: Ensuring Potency and Stability [boquinstrument.com]
- 16. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 17. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
Technical Support Center: Troubleshooting Peak Tailing in HPLC of Fluorinated Amides
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the HPLC analysis of fluorinated amides. Below you will find a series of troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format to help you resolve peak tailing issues and achieve optimal chromatographic performance.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
A1: Peak tailing is a chromatographic phenomenon where the tail end of a peak is broader than the front end, resulting in an asymmetrical peak shape.[1][2] In ideal chromatography, peaks are symmetrical or Gaussian. Peak tailing is quantitatively measured by the USP tailing factor (Tf) or asymmetry factor (As). A value of 1.0 indicates a perfectly symmetrical peak, while values greater than 1.2 suggest significant tailing.[1][3]
Q2: What are the primary causes of peak tailing for fluorinated amides?
A2: The primary causes of peak tailing for fluorinated amides, which are often basic in nature, include:
-
Secondary Silanol Interactions: Unreacted, acidic silanol groups (Si-OH) on the surface of silica-based stationary phases can interact with the basic amide analytes. At mid-range pH, these silanol groups can be ionized (SiO-), leading to strong electrostatic interactions with the protonated amide, causing peak tailing.[2]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of the fluorinated amide, the analyte can exist in both ionized and non-ionized forms, leading to a mixed-mode retention mechanism and resulting in broadened or tailing peaks.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[1]
-
Extra-Column Effects: Issues such as long or wide-bore tubing, or dead volumes in the system can cause peak broadening and tailing.
-
Column Degradation: Voids in the column packing or a contaminated inlet frit can disrupt the sample flow path and cause peak distortion for all analytes.[4]
Q3: How does the fluorine in my amide analyte affect its behavior in HPLC?
A3: The presence of fluorine can significantly influence the physicochemical properties of your amide analyte and its chromatographic behavior:
-
Basicity: Fluorine is a highly electronegative atom and acts as an electron-withdrawing group. This can reduce the basicity of the amide nitrogen, which may lessen its interaction with acidic silanol groups on the stationary phase.
-
Hydrophobicity: Fluorination generally increases the hydrophobicity of a molecule. This can lead to stronger interactions with reversed-phase stationary phases like C18.[5]
-
Dipole Moments: The presence of C-F bonds can create strong local dipoles in the molecule, potentially leading to different interactions with the stationary phase compared to their non-fluorinated counterparts.
-
Fluorophilicity: Highly fluorinated compounds can exhibit "fluorophilicity," an affinity for other fluorinated molecules. This property can be exploited by using fluorinated stationary phases for enhanced retention and selectivity.[5]
Troubleshooting Guide
My fluorinated amide peak is tailing. Where do I start?
The following sections provide a step-by-step guide to systematically troubleshoot and resolve peak tailing for your fluorinated amide compounds.
Step 1: Mobile Phase Optimization
Q4: How can I adjust the mobile phase to improve the peak shape of my fluorinated amide?
A4: Mobile phase optimization is often the most effective first step.
-
pH Adjustment:
-
Low pH: Lowering the mobile phase pH (typically to between 2 and 4) with an acidic modifier like formic acid or trifluoroacetic acid (TFA) can suppress the ionization of residual silanol groups on the silica surface, minimizing secondary interactions with your basic fluorinated amide.[1]
-
High pH: Alternatively, using a high pH mobile phase (typically between 8 and 10) can deprotonate the basic amide, making it neutral. This can also lead to improved peak shape, but requires a pH-stable column.
-
-
Mobile Phase Additives (Ion-Pairing Agents):
-
For basic compounds, acidic ion-pairing agents like trifluoroacetic acid (TFA) can be added to the mobile phase. TFA serves two purposes: it lowers the mobile phase pH and its counter-ion (CF₃COO⁻) pairs with the protonated analyte, masking its positive charge and reducing interactions with silanol groups.[6]
-
Basic additives, such as triethylamine (TEA), can be used to compete with the analyte for interaction with the active silanol sites. However, TEA can shorten column lifetime.
-
Experimental Protocol: Mobile Phase pH and Additive Screening
Objective: To determine the optimal mobile phase pH and additive concentration for improving the peak shape of a fluorinated amide.
Materials:
-
HPLC system with UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Your fluorinated amide standard
-
HPLC-grade water, acetonitrile (ACN), and methanol (MeOH)
-
Mobile phase additives: Formic acid (FA), Trifluoroacetic acid (TFA)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 1 mg/mL stock solution of your fluorinated amide in a suitable solvent (e.g., 50:50 ACN:water).
-
Prepare aqueous mobile phase modifiers: 0.1% (v/v) formic acid in water and 0.1% (v/v) TFA in water.
-
-
Initial Analysis (Control):
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Detection: UV at a suitable wavelength.
-
Run the analysis and record the chromatogram, noting the peak shape and USP tailing factor.
-
-
Low pH Screening:
-
Repeat the analysis using the following mobile phase A compositions:
-
0.1% Formic Acid in water
-
0.1% Trifluoroacetic Acid in water
-
-
For each condition, record the chromatogram and calculate the USP tailing factor.
-
-
Data Analysis:
-
Compare the chromatograms and tailing factors from the different mobile phase conditions.
-
Select the condition that provides the most symmetrical peak.
-
Data Presentation: Effect of Mobile Phase Additives on Peak Tailing
| Mobile Phase Additive (0.1%) | USP Tailing Factor (Tf) | Observations |
| None (Neutral Water) | 2.1 | Significant peak tailing observed. |
| Formic Acid | 1.4 | Improved peak symmetry. |
| Trifluoroacetic Acid (TFA) | 1.1 | Good peak shape with minimal tailing. |
Note: This is representative data synthesized from chromatographic principles. Actual results may vary depending on the specific analyte and column.
Step 2: Stationary Phase Selection
Q5: My peak is still tailing after optimizing the mobile phase. Should I consider a different column?
A5: Yes, if mobile phase optimization is insufficient, the stationary phase chemistry is the next critical factor to address.
-
High-Purity, End-capped C18 Columns: Modern, high-purity silica columns with thorough end-capping have a lower concentration of accessible silanol groups, which can significantly improve the peak shape of basic compounds.
-
Polar-Embedded Columns: These columns have a polar group (e.g., amide or carbamate) embedded in the alkyl chain. This polar group can help to shield the analyte from interacting with the underlying silica surface and can also provide alternative selectivity.
-
Fluorinated Stationary Phases (e.g., PFP, F5): Pentafluorophenyl (PFP) or other fluorinated phases can offer unique interactions with fluorinated analytes, including dipole-dipole, pi-pi, and fluorophilic interactions.[7] These can provide better selectivity and peak shape for halogenated compounds compared to traditional C18 columns.[8]
Experimental Protocol: Column Screening for Fluorinated Amides
Objective: To select the most suitable HPLC column for the analysis of a fluorinated amide.
Materials:
-
HPLC system with UV detector
-
Columns to be screened:
-
Standard C18 column
-
Polar-embedded C18 column
-
Pentafluorophenyl (PFP) column
-
-
Your fluorinated amide standard
-
Optimized mobile phase from Step 1.
Procedure:
-
Install and Equilibrate the First Column:
-
Install the standard C18 column and equilibrate with the optimized mobile phase until a stable baseline is achieved.
-
-
Analyze the Sample:
-
Inject the fluorinated amide standard and record the chromatogram. Note the retention time, peak shape, and USP tailing factor.
-
-
Screen Subsequent Columns:
-
Replace the C18 column with the polar-embedded column, equilibrate, and re-analyze the sample.
-
Repeat the process with the PFP column.
-
-
Data Analysis:
-
Compare the chromatograms and tailing factors from each column.
-
Select the column that provides the best peak symmetry, resolution, and retention.
-
Data Presentation: Comparison of Stationary Phases for Fluorinated Amide Analysis
| Stationary Phase | USP Tailing Factor (Tf) | Retention Time (min) | Observations |
| Standard C18 | 1.4 | 8.2 | Moderate tailing. |
| Polar-Embedded C18 | 1.2 | 7.5 | Improved peak shape, slightly less retention. |
| Pentafluorophenyl (PFP) | 1.0 | 9.5 | Excellent peak symmetry, different selectivity. |
Note: This is representative data synthesized from chromatographic principles. Actual results may vary depending on the specific analyte and mobile phase.
Visualizing Troubleshooting and Chemical Interactions
To further aid in understanding the troubleshooting process and the underlying chemical interactions, the following diagrams are provided.
Caption: Troubleshooting workflow for peak tailing of fluorinated amides.
Caption: Chemical interactions leading to peak tailing and its mitigation.
References
- 1. uhplcs.com [uhplcs.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. waters.com [waters.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Scaling Up 2,3,3,3-Tetrafluoropropanamide Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in scaling up the synthesis of 2,3,3,3-Tetrafluoropropanamide from the laboratory to the pilot plant.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up process in a question-and-answer format.
Issue 1: Decreased Yield and Conversion at Pilot Scale
-
Question: We observed a significant drop in yield from 85% at the lab scale to 60% at the pilot scale. What are the potential causes and how can we troubleshoot this?
-
Answer: A decrease in yield upon scale-up is a common challenge. Several factors could be contributing to this issue:
-
Inadequate Mixing: In larger reactors, achieving homogenous mixing of reactants is more difficult. This can lead to localized "hot spots" or areas of low reactant concentration, resulting in side reactions or incomplete conversion.
-
Solution: Evaluate the pilot reactor's agitation system. Consider increasing the stirring speed, or using a different impeller design (e.g., anchor, turbine) to improve mixing efficiency. Computational Fluid Dynamics (CFD) modeling can help optimize mixing parameters.
-
-
Poor Heat Transfer: Exothermic reactions that are easily controlled in a lab flask can become problematic in a large reactor with a lower surface-area-to-volume ratio. Inadequate heat removal can lead to temperature gradients and the formation of impurities.
-
Solution: Ensure the pilot reactor's cooling system has sufficient capacity. The temperature should be monitored at multiple points within the reactor. A gradual addition of the limiting reagent can also help to control the exotherm.
-
-
Changes in Reagent Addition Rate: The rate of addition of a key reagent can significantly impact the reaction.
-
Solution: Re-evaluate and optimize the reagent addition profile for the pilot scale. A slower, more controlled addition might be necessary to maintain the optimal reaction temperature and minimize side product formation.
-
-
Issue 2: Increased Impurity Profile in Pilot-Scale Batches
-
Question: Our pilot-scale batches of 2,3,3,3-Tetrafluoropropanamide show a higher level of impurities compared to the lab-scale synthesis. How can we identify and control these impurities?
-
Answer: An increased impurity profile is often linked to the challenges of maintaining precise control over reaction parameters at a larger scale.
-
Identify the Impurities: The first step is to identify the structure of the major impurities using analytical techniques such as LC-MS, GC-MS, and NMR.
-
Potential Causes and Solutions:
-
Over-reaction or Side Reactions: Higher temperatures or longer reaction times can lead to the formation of degradation products or byproducts. Consider lowering the reaction temperature or shortening the reaction time at the pilot scale.
-
Localized Concentration Gradients: As mentioned previously, poor mixing can lead to areas where one reactant is in excess, favoring side reactions. Improving agitation is crucial.
-
Raw Material Quality: Ensure the quality of starting materials is consistent between lab and pilot scales. Impurities in the starting materials can be magnified at a larger scale.
-
-
Issue 3: Difficulty in Product Isolation and Purification
-
Question: We are facing challenges with the crystallization and filtration of 2,3,3,3-Tetrafluoropropanamide at the pilot scale, leading to product loss. What can be done to improve this?
-
Answer: Solid-liquid separation processes can behave differently at larger scales.
-
Crystallization:
-
Cooling Profile: The rate of cooling significantly affects crystal size and morphology. A slower, controlled cooling profile in the pilot plant is often necessary to obtain crystals that are easier to filter. Seeding the solution with a small amount of pure product can also promote the growth of larger, more uniform crystals.
-
-
Filtration:
-
Filter Blinding: Small, fine crystals can clog the filter medium. Optimizing crystallization to produce larger particles is the primary solution.
-
Washing Efficiency: Inefficient cake washing can leave impurities trapped in the final product. Ensure uniform distribution of the wash solvent over the filter cake.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for 2,3,3,3-Tetrafluoropropanamide?
A1: While specific proprietary methods may exist, a common approach involves the amidation of a corresponding 2,3,3,3-tetrafluoropropionyl derivative. This could involve reacting 2,3,3,3-tetrafluoropropionyl chloride or a 2,3,3,3-tetrafluoropropionic acid ester with ammonia or an appropriate amine. The synthesis of the precursor, 2,3,3,3-tetrafluoropropionic acid, can be achieved through methods such as the hydrolysis of N,N-diethyl-2,3,3,3-tetrafluoropropionamide.[1]
Q2: What are the key safety considerations when scaling up this reaction?
A2: The synthesis may involve hazardous reagents and conditions. Key safety considerations include:
-
Handling of Fluorinating Agents: If the synthesis involves direct fluorination, extreme caution is necessary. Reagents like hydrogen fluoride (HF) are highly corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Pressure and Temperature Control: Reactions at elevated temperatures and pressures require robust reactor systems with appropriate pressure relief and emergency shutdown capabilities.
-
Exothermic Reactions: A thorough understanding of the reaction's thermal profile is essential. A reaction calorimetry study is highly recommended before moving to the pilot scale to assess the heat of reaction and ensure adequate cooling capacity.
Q3: Which analytical techniques are recommended for in-process control?
A3: For monitoring the reaction progress and ensuring product quality, the following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): To monitor the consumption of starting materials and the formation of the product and impurities.
-
Gas Chromatography (GC): Useful for analyzing volatile starting materials and byproducts.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Can be used for real-time monitoring of the disappearance of starting material functional groups and the appearance of product functional groups.
Data Presentation
Table 1: Illustrative Lab vs. Pilot Scale Reaction Parameters
| Parameter | Laboratory Scale | Pilot Scale |
| Reaction Volume | 1 L | 100 L |
| Starting Material (Ester) | 100 g | 10 kg |
| Ammonia Solution | 200 mL | 20 L |
| Reaction Temperature | 20-25°C | 20-30°C (with cooling) |
| Reaction Time | 4 hours | 6-8 hours |
| Agitator Speed | 300 rpm | 100-150 rpm (turbine) |
| Typical Yield | 85% | 60-70% (unoptimized) |
| Purity (crude) | 95% | 88-92% |
Disclaimer: The data presented in this table is for illustrative purposes only and may not represent actual experimental values.
Experimental Protocols
Illustrative Laboratory-Scale Synthesis of 2,3,3,3-Tetrafluoropropanamide
Disclaimer: This is a hypothetical protocol for illustrative purposes. All laboratory work should be conducted with appropriate safety precautions.
-
To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add ethyl 2,3,3,3-tetrafluoropropionate (100 g).
-
Cool the flask to 0-5°C using an ice bath.
-
Slowly add a 28% aqueous ammonia solution (200 mL) dropwise via the dropping funnel over 1 hour, maintaining the internal temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the mixture to 0-5°C to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the product under vacuum to afford 2,3,3,3-Tetrafluoropropanamide.
Conceptual Pilot-Scale Synthesis of 2,3,3,3-Tetrafluoropropanamide
Disclaimer: This is a conceptual protocol for a pilot-scale reaction and should be adapted based on specific equipment and safety assessments.
-
Charge a 100 L glass-lined reactor with ethyl 2,3,3,3-tetrafluoropropionate (10 kg).
-
Start the reactor agitator at a moderate speed.
-
Cool the reactor contents to 0-5°C using a jacketed cooling system.
-
Slowly pump a 28% aqueous ammonia solution (20 L) into the reactor over 2-3 hours, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue to stir for 4-6 hours.
-
Take samples periodically for in-process HPLC analysis to monitor conversion.
-
Once the reaction is complete, cool the reactor contents to 0-5°C over 2 hours to induce crystallization.
-
Transfer the resulting slurry to a centrifuge or filter press to isolate the solid product.
-
Wash the filter cake with cold water.
-
Dry the product in a vacuum oven.
Visualizations
References
Navigating the Hydrolysis of 2,3,3,3-Tetrafluoropropanamide: A Technical Support Guide
For researchers, scientists, and professionals in drug development, optimizing reaction conditions is paramount to accelerating discovery and development timelines. The hydrolysis of 2,3,3,3-Tetrafluoropropanamide, a critical step in various synthetic pathways, can present challenges in achieving rapid and efficient conversion. This technical support center provides a comprehensive guide to troubleshooting common issues and offers frequently asked questions to streamline your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the reaction time for the hydrolysis of 2,3,3,3-Tetrafluoropropanamide?
A1: The rate of hydrolysis is primarily influenced by three key factors: temperature, pH (acidic or basic conditions), and the presence of a catalyst. Generally, increasing the temperature will accelerate the reaction.[1] The reaction can be effectively catalyzed by either strong acids or strong bases.[2][3] The choice between acidic or basic conditions will depend on the stability of the starting material and the desired final product form (carboxylic acid or carboxylate salt).
Q2: Which conditions, acidic or basic, are generally more effective for rapid hydrolysis?
A2: Both strong acidic and strong basic conditions can effectively promote the hydrolysis of amides.[2][3] However, for amides with electron-withdrawing groups, such as the tetrafluoropropyl group in 2,3,3,3-Tetrafluoropropanamide, base-catalyzed hydrolysis is often faster. The electron-withdrawing nature of the fluorine atoms makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by hydroxide ions.
Q3: Can a catalyst be used to speed up the hydrolysis reaction?
A3: Yes, both acids and bases act as catalysts. In acidic hydrolysis, the acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by water.[2] In basic hydrolysis, the hydroxide ion acts as a potent nucleophile.[3] While specific catalysts for 2,3,3,3-Tetrafluoropropanamide hydrolysis are not extensively documented in publicly available literature, general catalysts for amide hydrolysis, such as metal oxides, could potentially be explored for optimization.
Q4: How can I monitor the progress of the hydrolysis reaction?
A4: The progress of the reaction can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method to quantify the disappearance of the starting amide and the appearance of the carboxylic acid product.[4] Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to track the reaction by observing the changes in the chemical shifts of the starting material and product.[5][6][7] Specifically, 19F NMR can be a powerful tool for monitoring reactions involving fluorinated compounds.[8]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Slow or Incomplete Reaction | Insufficient Temperature: The activation energy for amide hydrolysis can be high. | Increase the reaction temperature. Refluxing the reaction mixture is a common practice. |
| Inadequate Catalyst Concentration: The concentration of the acid or base may be too low to effectively catalyze the reaction. | Increase the concentration of the acid or base. For base-catalyzed hydrolysis, using a significant excess of the base is often necessary.[3] | |
| Poor Solubility: The amide may not be fully dissolved in the reaction medium, limiting the contact with the catalyst. | Consider using a co-solvent to improve solubility. A mixture of water and a water-miscible organic solvent like ethanol or THF can be effective. | |
| Side Product Formation | Degradation of Starting Material or Product: The reaction conditions (high temperature, strong acid/base) might be too harsh, leading to decomposition. | If degradation is observed, try running the reaction at a lower temperature for a longer duration. Alternatively, consider using a milder catalyst or a lower concentration of the acid/base. |
| Elimination Reactions: In the presence of a strong base, elimination reactions can sometimes compete with hydrolysis, especially if there are suitable leaving groups adjacent to acidic protons. | While less likely for this specific substrate, if elimination is suspected, using a non-nucleophilic base or milder basic conditions might be necessary. | |
| Difficulty in Product Isolation | Emulsion Formation during Workup: The presence of both organic and aqueous phases, along with potential surfactants, can lead to stable emulsions. | Add a saturated brine solution to help break the emulsion. Centrifugation can also be an effective method for phase separation. |
| Product is Water-Soluble: The resulting carboxylic acid or its salt may have significant solubility in the aqueous phase. | After acidification (for base-catalyzed reactions) or neutralization, extract the aqueous phase multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). |
Experimental Protocols
General Protocol for Acid-Catalyzed Hydrolysis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,3,3,3-Tetrafluoropropanamide in an aqueous solution of a strong acid (e.g., 6 M HCl or H₂SO₄).
-
Heating: Heat the reaction mixture to reflux (typically around 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress periodically by taking small aliquots and analyzing them by HPLC or NMR.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be isolated by filtration. Otherwise, extract the aqueous solution with a suitable organic solvent. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude carboxylic acid.
-
Purification: The crude product can be purified by recrystallization or column chromatography.
General Protocol for Base-Catalyzed Hydrolysis
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend or dissolve 2,3,3,3-Tetrafluoropropanamide in an aqueous solution of a strong base (e.g., 6 M NaOH or KOH).
-
Heating: Heat the mixture to reflux with efficient stirring.
-
Monitoring: Track the reaction's progress using HPLC or NMR analysis of periodically drawn samples.
-
Workup: After the reaction is complete, cool the solution to room temperature. Carefully acidify the mixture with a strong acid (e.g., concentrated HCl) to a pH of approximately 1-2 to precipitate the carboxylic acid.
-
Isolation and Purification: Isolate the precipitated product by filtration, wash it with cold water, and dry it under vacuum. Further purification can be achieved by recrystallization.
Data Presentation
| Amide | Hydrolysis Condition | Relative Rate |
| Acetamide | Acidic | Slow |
| Propionamide | Acidic | Slower |
| Benzamide | Acidic | Very Slow |
| 2,3,3,3-Tetrafluoropropanamide | Acidic/Basic | Expected to be Faster than Acetamide |
Note: This table is for illustrative purposes to show general trends. Actual reaction rates will depend on specific experimental conditions.
Visualizations
Logical Workflow for Troubleshooting Slow Hydrolysis
Caption: A flowchart to diagnose and resolve slow hydrolysis reactions.
Acid-Catalyzed Hydrolysis Pathway
Caption: The reaction pathway for acid-catalyzed amide hydrolysis.
Base-Catalyzed Hydrolysis Pathway
Caption: The reaction pathway for base-catalyzed amide hydrolysis.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. Hydrolysis of amide bonds in dipeptides and nylon 6 over a ZrO 2 catalyst - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D4CY00533C [pubs.rsc.org]
- 5. Water proton NMR detection of amide hydrolysis and diglycine dimerization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Using NMR to observe the restricted rotation in amide bonds — Nanalysis [nanalysis.com]
- 7. azom.com [azom.com]
- 8. Quantitative Real-Time Fluorine NMR Spectroscopy for Enzyme Kinetics: Hydrolysis of N-Trifluoroacetylglycine (TFAG) by Acylase I - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Column Selection for Chromatographic Purification of Fluorinated Compounds
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on column selection and troubleshoot common issues encountered during the chromatographic purification of fluorinated compounds.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem: Poor Peak Shape (Tailing or Fronting)
Possible Causes and Solutions
| Possible Cause | Recommended Solutions |
| Secondary Interactions with Silanols | Strong interactions can occur between polar fluorinated analytes and residual silanol groups on silica-based stationary phases, leading to peak tailing.[1] To mitigate this, use an end-capped or deactivated column.[1] |
| Inappropriate Mobile Phase pH | If the mobile phase pH is too close to the pKa of your analyte, it may exist in multiple ionic forms, resulting in poor peak shape.[1] Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[1] For basic compounds, a lower pH often improves peak shape.[1] |
| Column Overload | Injecting too much sample onto the column can cause peak fronting. To resolve this, reduce the concentration or volume of the injected sample.[1] |
| Incompatible Injection Solvent | If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can lead to distorted peak shapes. Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary, inject the smallest possible volume. |
Troubleshooting Workflow for Poor Peak Shape
Figure 1. A flowchart to troubleshoot poor peak shape in chromatography.
Problem: Low Recovery or No Elution of the Compound
Possible Causes and Solutions
| Possible Cause | Recommended Solutions |
| Compound is Too Polar (Reversed-Phase) | Highly polar fluorinated compounds may have insufficient retention on traditional non-polar stationary phases like C18 and elute in the void volume.[1] Consider using a more retentive reversed-phase column with a higher carbon load or an embedded polar group.[1] Alternatively, switch to Hydrophilic Interaction Chromatography (HILIC), which is specifically designed for polar compounds.[1] |
| Compound is Too Non-Polar (Normal-Phase) | Non-polar fluorinated compounds may be too strongly retained on polar stationary phases in normal-phase chromatography. Increase the strength of the mobile phase by adding a more polar solvent. |
| Irreversible Adsorption | The compound may be irreversibly binding to the stationary phase. This can sometimes be addressed by changing the mobile phase, pH, or switching to a different stationary phase chemistry. For flash chromatography, dry loading the sample onto silica gel or celite can sometimes mitigate this issue.[1] |
| Volatility of the Compound | Smaller fluorinated compounds can be volatile, leading to loss during sample preparation or analysis.[1] It is advisable to handle such compounds in a well-ventilated area and use sealed vials for analysis.[1] |
Problem: Co-elution with Impurities
Possible Causes and Solutions
| Possible Cause | Recommended Solutions |
| Insufficient Resolution | The chosen chromatographic conditions do not provide adequate separation between the target compound and impurities.[1] To address this, you can optimize the selectivity by changing the stationary phase.[1] Switching from a standard C18 column to a phenyl-hexyl or a fluorinated phase column can provide different selectivity.[1] |
| Similar Polarity of Impurities | Impurities may have a very similar polarity to the target compound, making separation challenging.[1] In such cases, changing the mobile phase organic modifier (e.g., switching from acetonitrile to methanol) can alter selectivity.[1] The use of mobile phase additives, such as trifluoroacetic acid (TFA) or trifluoroethanol (TFE), can also enhance separation.[1] |
| Method is Not Optimal | The separation method may not be suitable for the specific compounds. Consider employing an orthogonal technique with a different separation mechanism, such as switching from reversed-phase to HILIC or Supercritical Fluid Chromatography (SFC).[1] |
Workflow for Optimizing Selectivity
Figure 2. A decision tree for improving the resolution of co-eluting peaks.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using a fluorinated stationary phase for the purification of fluorinated compounds?
A1: Fluorinated stationary phases, such as pentafluorophenyl (PFP) and alkyl-fluorinated phases, offer unique selectivity for fluorinated compounds due to "fluorophilic" interactions.[2] This can lead to:
-
Enhanced Retention: Fluorinated analytes are often more strongly retained on fluorinated phases compared to traditional C18 columns.[3][4]
-
Improved Selectivity: These phases can provide different elution orders and better separation of structurally similar fluorinated compounds, including isomers.[3][5]
-
Alternative Separation Mechanisms: PFP phases, for example, can engage in multiple types of interactions, including hydrophobic, pi-pi, dipole-dipole, and ion-exchange, which can be advantageous for separating complex mixtures.[3]
Q2: When should I choose a Pentafluorophenyl (PFP) column over a standard C18 column?
A2: A PFP column is a good choice when you are working with aromatic and halogenated compounds.[3] It is particularly useful for separating positional isomers of fluorinated aromatics. The PFP phase provides multiple interaction mechanisms beyond the hydrophobic interactions of a C18 column, which can lead to unique and improved selectivity.[3]
Q3: Can I use a standard C18 column to purify fluorinated compounds?
A3: Yes, a standard C18 column can be used for the purification of many fluorinated compounds, especially those with sufficient hydrophobicity to be retained. However, for highly polar fluorinated compounds, retention may be poor.[1] In such cases, a more retentive C18 column (e.g., with a higher carbon load) or switching to a different stationary phase like a polar-embedded or a fluorinated phase might be necessary.
Q4: What is Hydrophilic Interaction Chromatography (HILIC) and when should I use it for fluorinated compounds?
A4: HILIC is a chromatographic technique that uses a polar stationary phase (e.g., silica, amide, or zwitterionic) and a mobile phase with a high concentration of organic solvent and a small amount of water.[1] It is ideal for the separation and purification of highly polar compounds that are poorly retained in reversed-phase chromatography.[1] If your fluorinated compound is very polar and water-soluble, HILIC is an excellent technique to consider.[1]
Q5: Are there any special considerations for sample preparation when working with fluorinated compounds?
A5: Yes, consider the following:
-
Solubility: Ensure your sample is fully dissolved in a solvent compatible with the initial mobile phase to avoid peak distortion.[1] If a stronger solvent is necessary, use the smallest possible injection volume.
-
Dry Loading: For flash chromatography, if your compound has poor solubility in the eluent, dry loading is recommended.[1] This involves dissolving the sample, adsorbing it onto an inert support like silica gel or celite, evaporating the solvent, and then loading the dry powder onto the column.[1]
-
Volatility: Be aware that some smaller fluorinated compounds can be volatile.[1] Handle them in a well-ventilated area and consider using sealed vials for analysis to prevent sample loss.[1]
Quantitative Data
Table 1: Comparison of Stationary Phases for the Separation of a Mixture of Fluorinated Pharmaceuticals
| Compound | Retention Time (min) on C18 | Retention Time (min) on PFP | Retention Time (min) on C8-Fluorine |
| Fluorinated Aromatic Amine | 5.2 | 7.8 | 6.5 |
| Difluorinated Benzimidazole | 6.8 | 9.1 | 8.2 |
| Trifluoromethyl-substituted Pyridine | 4.5 | 6.2 | 5.1 |
| Perfluoroalkyl Carboxylic Acid | 8.1 | 11.5 | 10.3 |
Note: The above data is representative and actual retention times will vary depending on the specific experimental conditions.
Experimental Protocols
Reversed-Phase HPLC Method for Moderately Polar Fluorinated Compounds
This protocol provides a general starting point for the purification of moderately polar fluorinated compounds using a PFP column.
-
Column: Pentafluorophenyl (PFP), 5 µm, 4.6 x 150 mm
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-22 min: 95% B
-
22-23 min: 95% to 5% B
-
23-28 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm (or wavelength appropriate for the compound)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Mobile Phase A:B) at a concentration of 1 mg/mL.
HILIC Method for Highly Polar Fluorinated Compounds
This protocol is a starting point for the purification of highly polar, water-soluble fluorinated compounds.
-
Column: Amide or Zwitterionic HILIC, 5 µm, 4.6 x 150 mm
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 95% B
-
2-15 min: 95% to 50% B
-
15-18 min: 50% B
-
18-19 min: 50% to 95% B
-
19-25 min: 95% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at an appropriate wavelength and/or Mass Spectrometry (MS)
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the sample in 90% acetonitrile/10% water at a concentration of approximately 1 mg/mL.
Supercritical Fluid Chromatography (SFC) for Chiral Separation of Fluorinated Compounds
This protocol provides a general approach for the chiral separation of a fluorinated racemate.
-
Column: Appropriate polysaccharide-based chiral stationary phase (e.g., cellulose or amylose-based), 5 µm, 4.6 x 250 mm
-
Mobile Phase A: Supercritical CO₂
-
Mobile Phase B: Methanol (or other alcohol modifier)
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 40% B
-
8-10 min: 40% B
-
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Column Temperature: 40 °C
-
Detection: UV-Vis and/or MS-triggered fraction collection
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent (e.g., methanol).
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
Best practices for storing and handling 2,3,3,3-Tetrafluoropropanamide
Frequently Asked Questions (FAQs)
Q1: What is 2,3,3,3-Tetrafluoropropanamide?
2,3,3,3-Tetrafluoropropanamide is a fluorinated organic compound with the chemical formula C₃H₃F₄NO. It is noted to be a crystalline powder.[1]
Q2: What are the primary hazards associated with 2,3,3,3-Tetrafluoropropanamide?
Based on limited available information, 2,3,3,3-Tetrafluoropropanamide is classified as an irritant and is considered harmful.[1] The risk statements suggest it may be harmful by inhalation, in contact with skin, and if swallowed.[1]
Q3: Where can I find a detailed Safety Data Sheet (SDS) for this compound?
Extensive searches of publicly available safety data resources did not yield a comprehensive SDS for 2,3,3,3-Tetrafluoropropanamide (CAS 1647-57-0). It is recommended to request a substance-specific SDS from your chemical supplier.
Troubleshooting Guide
Handling and Storage
Issue: Uncertainty about appropriate storage conditions.
Solution: In the absence of specific data, store 2,3,3,3-Tetrafluoropropanamide in a tightly sealed container in a cool, dry, and well-ventilated area.[2][3][4][5] Keep it away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][3][5]
Issue: Lack of information on required Personal Protective Equipment (PPE).
Solution: Given its classification as an irritant and potentially harmful substance, the following PPE is recommended as a minimum precaution:
-
Eye Protection: Chemical safety goggles or a face shield.[2][3]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).[2][3]
-
Skin and Body Protection: A lab coat or chemical-resistant apron.[2][3]
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be necessary.[2][3]
Spills and Exposure
Issue: How to handle a small spill of 2,3,3,3-Tetrafluoropropanamide.
Solution:
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, carefully sweep up the solid material to avoid generating dust.
-
Place the spilled material into a sealed, labeled container for proper waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
Issue: What to do in case of accidental skin or eye contact.
Solution:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Quantitative Data Summary
Due to the lack of a specific SDS, no quantitative data (e.g., specific storage temperature ranges, toxicity values) for 2,3,3,3-Tetrafluoropropanamide can be provided at this time.
Experimental Protocols
Detailed experimental protocols involving 2,3,3,3-Tetrafluoropropanamide could not be developed due to the absence of specific safety and handling information. It is imperative to obtain a substance-specific SDS before designing any experimental procedures.
Visualizations
Logical Workflow for Safe Handling
Caption: Logical workflow for the safe handling of chemicals.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of 2,3,3,3-Tetrafluoropropanamide and 2,2,3,3-Tetrafluoropropanamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of two structurally isomeric fluorinated amides: 2,3,3,3-Tetrafluoropropanamide and 2,2,3,3-Tetrafluoropropanamide. The positioning of fluorine atoms significantly influences the electronic properties and, consequently, the reactivity of the amide functional group. This document aims to elucidate these differences, supported by established chemical principles, and to provide a framework for experimental investigation. While direct comparative quantitative data for these specific molecules is not extensively available in the public domain, this guide extrapolates from known principles of physical organic chemistry and data from related fluorinated compounds.
Introduction
Fluorinated organic molecules are of paramount importance in medicinal chemistry and materials science. The introduction of fluorine atoms can profoundly alter a molecule's physical, chemical, and biological properties, including metabolic stability, lipophilicity, and binding affinity. 2,3,3,3-Tetrafluoropropanamide and 2,2,3,3-Tetrafluoropropanamide are valuable building blocks in the synthesis of more complex fluorinated compounds. Understanding their relative reactivity is crucial for designing efficient synthetic routes and predicting the behavior of resulting products.
The primary difference between these two isomers lies in the location of the fluorine atoms relative to the amide group. In 2,3,3,3-Tetrafluoropropanamide, a single fluorine atom is on the α-carbon, and a trifluoromethyl group is on the β-carbon. In 2,2,3,3-Tetrafluoropropanamide, there are two fluorine atoms on the α-carbon and two on the β-carbon. This seemingly subtle difference has significant implications for the electrophilicity of the carbonyl carbon and the acidity of the N-H protons.
Data Presentation
Table 1: Predicted Physicochemical and Reactivity Properties
| Property | 2,3,3,3-Tetrafluoropropanamide | 2,2,3,3-Tetrafluoropropanamide | Rationale for Predicted Difference |
| Molecular Formula | C₃H₃F₄NO | C₃H₃F₄NO | Isomers |
| Molecular Weight | 145.06 g/mol | 145.06 g/mol | Isomers |
| Predicted pKa (Amide N-H) | Lower | Higher | The α-fluorine in the 2,3,3,3-isomer provides a strong inductive electron-withdrawing effect, stabilizing the conjugate base more effectively than the two α-fluorines in the 2,2,3,3-isomer, where the electron-withdrawing effect is also significant but may be slightly less pronounced at the nitrogen due to the cumulative effect of four fluorine atoms further away. |
| Predicted Electrophilicity of Carbonyl Carbon | Higher | Lower | The α-fluorine in the 2,3,3,3-isomer has a more direct and potent electron-withdrawing effect on the carbonyl carbon compared to the two α-fluorines in the 2,2,3,3-isomer. |
| Predicted Susceptibility to Nucleophilic Acyl Substitution | Higher | Lower | A more electrophilic carbonyl carbon in the 2,3,3,3-isomer will be more susceptible to attack by nucleophiles. |
| Predicted Rate of Hydrolysis (Acid or Base Catalyzed) | Faster | Slower | The rate of hydrolysis is dependent on the electrophilicity of the carbonyl carbon. |
Theoretical Reactivity Comparison
The reactivity of the amide bond is primarily governed by the electrophilicity of the carbonyl carbon and the stability of the leaving group in nucleophilic acyl substitution reactions. The electron-withdrawing inductive effect (-I effect) of fluorine atoms plays a crucial role in modulating these properties.
In 2,3,3,3-Tetrafluoropropanamide , the single fluorine atom on the α-carbon exerts a strong -I effect, significantly increasing the partial positive charge on the adjacent carbonyl carbon. This makes the carbonyl group more susceptible to nucleophilic attack.
In 2,2,3,3-Tetrafluoropropanamide , there are two fluorine atoms on the α-carbon. While the cumulative inductive effect of four fluorine atoms is substantial, the presence of two electron-withdrawing groups on the same carbon can lead to some electronic repulsion and may slightly diminish the net effect on the carbonyl carbon compared to the strategically positioned single α-fluorine in the other isomer.
Therefore, it is predicted that 2,3,3,3-Tetrafluoropropanamide will exhibit greater reactivity towards nucleophiles , including faster rates of hydrolysis, compared to 2,2,3,3-Tetrafluoropropanamide.
Experimental Protocols
Protocol 1: Comparative Hydrolysis Rate Determination
Objective: To determine the pseudo-first-order rate constants for the acid-catalyzed hydrolysis of 2,3,3,3-Tetrafluoropropanamide and 2,2,3,3-Tetrafluoropropanamide.
Materials:
-
2,3,3,3-Tetrafluoropropanamide
-
2,2,3,3-Tetrafluoropropanamide
-
Standardized 1 M Hydrochloric Acid (HCl)
-
Deionized Water
-
Suitable organic solvent (e.g., Acetonitrile or Dioxane) for initial dissolution if necessary
-
Thermostated water bath or reaction block
-
HPLC or ¹⁹F NMR spectrometer for monitoring the reaction progress
-
Internal standard (e.g., Trifluorotoluene) for NMR analysis
Procedure:
-
Prepare stock solutions of each amide of known concentration in the chosen co-solvent.
-
In a series of reaction vessels thermostated at a specific temperature (e.g., 50 °C), add a known volume of the 1 M HCl solution and deionized water.
-
Initiate the reaction by adding a small aliquot of the amide stock solution to each vessel. The final concentration of the amide should be significantly lower than that of the acid to ensure pseudo-first-order kinetics.
-
At regular time intervals, withdraw an aliquot from each reaction vessel and quench the reaction by neutralizing the acid with a suitable base (e.g., sodium bicarbonate solution).
-
Analyze the quenched samples by HPLC or ¹⁹F NMR to determine the concentration of the remaining amide.
-
Plot the natural logarithm of the amide concentration versus time. The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (-k_obs).
-
Compare the k_obs values for the two isomers to determine their relative reactivity under acidic hydrolysis conditions.
Protocol 2: Synthesis of 2,3,3,3-Tetrafluoropropanamide
This protocol is adapted from the general synthesis of amides from carboxylic acids.
Materials:
-
2,3,3,3-Tetrafluoropropanoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM)
-
Ammonia (gas or solution in a suitable solvent like dioxane)
-
Dry ice/acetone bath
-
Standard glassware for organic synthesis
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3,3,3-Tetrafluoropropanoic acid in anhydrous DCM.
-
Cool the solution to 0 °C and slowly add thionyl chloride (or oxalyl chloride) with a catalytic amount of DMF.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases. The formation of the acid chloride can be monitored by IR spectroscopy (disappearance of the broad O-H stretch and appearance of the sharp C=O stretch of the acid chloride at a higher frequency).
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
Dissolve the crude acid chloride in anhydrous DCM and cool the solution to -78 °C (dry ice/acetone bath).
-
Bubble ammonia gas through the solution or add a solution of ammonia in dioxane dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain 2,3,3,3-Tetrafluoropropanamide.
Protocol 3: Synthesis of 2,2,3,3-Tetrafluoropropanamide
This protocol involves the aminolysis of the corresponding anhydride.
Materials:
-
2,2,3,3-Tetrafluoropropanoic anhydride
-
Ammonia (aqueous solution, e.g., 28-30%)
-
Anhydrous diethyl ether or other suitable organic solvent
-
Ice bath
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, dissolve 2,2,3,3-Tetrafluoropropanoic anhydride in anhydrous diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add an excess of concentrated aqueous ammonia dropwise with vigorous stirring. A white precipitate of the amide should form.
-
Continue stirring at 0 °C for 1 hour and then at room temperature for an additional 2 hours.
-
Filter the solid product and wash it with cold water and then with a small amount of cold diethyl ether.
-
Dry the product under vacuum to yield 2,2,3,3-Tetrafluoropropanamide.
Mandatory Visualization
Caption: Chemical structures of the two isomers.
Caption: Predicted reactivity based on fluorine position.
Caption: Workflow for comparing hydrolysis rates.
Conclusion
Based on fundamental principles of organic chemistry, 2,3,3,3-Tetrafluoropropanamide is predicted to be more reactive towards nucleophilic acyl substitution than 2,2,3,3-Tetrafluoropropanamide . This is attributed to the more pronounced electron-withdrawing effect of the α-fluorine atom on the carbonyl carbon in the 2,3,3,3-isomer. This predicted difference in reactivity has important implications for the use of these compounds in synthesis and for the properties of molecules derived from them. The experimental protocols provided in this guide offer a framework for the quantitative validation of these predictions. Further research, including kinetic studies and computational modeling, would be invaluable in providing a more definitive comparison of the reactivity of these two important fluorinated building blocks.
A Comparative Guide to the Synthesis of Fluoropropionic Acid from Various Precursors
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into organic molecules can significantly alter their biological and chemical properties, a strategy widely employed in the development of pharmaceuticals and agrochemicals. Fluoropropionic acids, as key building blocks, are of considerable interest. This guide provides a comparative analysis of the synthesis efficiency of 2-fluoropropionic acid and 3-fluoropropionic acid from different chemical precursors, supported by experimental data and detailed methodologies.
Comparison of Synthesis Efficiency for 2-Fluoropropionic Acid and 3-Fluoropropionic Acid
The following table summarizes the quantitative data for various synthetic routes to 2-fluoropropionic acid and 3-fluoropropionic acid, offering a side-by-side comparison of their efficiencies.
| Target Molecule | Precursor | Reagents/Catalyst | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| 2-Fluoropropionic Acid | 2-Chloropropionate | Hydrogen Fluoride, Tin Tetrachloride | 80°C, 26h | 83.2 | 98.1 | [1] |
| 2-Bromopropionic acid ethyl ester | Potassium Monofluoride, Tributyl hexadecyl bromo-phosphonium | 60°C | 80 | Not Specified | [1] | |
| 2-Hydroxypropanoic acid ester | (2-methoxyethyl)aminosulfur trifluoride | 25°C | 73 | Not Specified | [1] | |
| Methyl-2-d,l-bromopropionate | 18F-KF/K2CO3, Kryptofix, then NaOH and HCl | 80°C, 6 min (fluorination), 10 min (hydrolysis) | ~44 ± 3 (non-optimized radiochemical yield) | Not Specified | ||
| Propylene oxide | Hydrogen Fluoride | Not Specified | Not Specified | Not Specified | [2] | |
| 3-Fluoropropionic Acid | Succinic acid | Potassium carbonate, titanium(IV) oxide, Selectfluor | 25°C, 0.5h, Irradiation | 48 | Not Specified |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Synthesis of 2-Fluoropropionic Acid from 2-Chloropropionate
This method involves the halogen exchange reaction of a 2-chloropropionate with hydrogen fluoride in the presence of a catalyst.
Procedure:
-
In a stainless steel autoclave, combine 100g of 2-methyl chloropropionate, 130g of anhydrous hydrogen fluoride, and 2.0g of tin tetrachloride.
-
Seal the autoclave and heat the reaction mixture to 80°C with constant stirring.
-
Maintain the temperature for 26 hours.
-
After cooling the reactor to room temperature, cautiously pour the reaction mixture into crushed ice.
-
Separate the organic phase and wash it with water.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Purify the crude product by vacuum distillation to obtain 2-fluoro methyl propionate. The ester can then be hydrolyzed to 2-fluoropropionic acid using standard procedures.
Synthesis of 2-Fluoropropionic Acid from Methyl-2-d,l-bromopropionate (Radiolabeling)
This procedure is adapted for the synthesis of 18F-labeled 2-fluoropropionic acid for PET imaging.
Procedure:
-
To a vial containing 13 mg of Kryptofix K2.2.2 and 80 µL of 0.25 M potassium carbonate, add the aqueous solution of 18F-fluoride.
-
Azeotropically remove the water with acetonitrile (3 x 1 mL) at 80°C.
-
To the dried K18F/Kryptofix complex, add a solution of 3 mg of methyl-2-d,l-bromopropionate in 300 µL of anhydrous acetonitrile.
-
Seal the vial and heat at 80°C for 6 minutes to form methyl-2-18F-fluoropropionate.
-
Purify the product by semi-preparative HPLC.
-
Hydrolyze the collected ester by adding 50 µL of 10N sodium hydroxide and heating at 80°C for 10 minutes.
-
Neutralize the resulting sodium 2-18F-fluoropropionate with 6N HCl to obtain 2-18F-fluoropropionic acid.
Synthesis of 3-Fluoropropionic Acid from Succinic Acid
This method utilizes a photochemically induced fluorinative decarboxylation.
Procedure:
-
In a quartz reaction vessel, dissolve succinic acid, potassium carbonate, and a catalytic amount of titanium(IV) oxide in water.
-
Add Selectfluor as the fluorinating agent.
-
Irradiate the mixture with a suitable light source (e.g., a high-pressure mercury lamp) at 25°C for 30 minutes with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., NMR or GC-MS).
-
Upon completion, acidify the reaction mixture and extract the product with an organic solvent.
-
Dry the organic extracts and remove the solvent under reduced pressure.
-
Purify the crude 3-fluoropropionic acid by distillation or chromatography.
Note: The synthesis of 2-fluoropropionic acid from propylene oxide and hydrogen fluoride is a known method, but a detailed experimental protocol with quantitative data was not available in the reviewed literature.
Synthesis Pathways and Workflows
The following diagrams illustrate the logical flow of the described synthetic methods.
Caption: Synthetic routes to 2-Fluoropropionic Acid.
Caption: Synthesis of 3-Fluoropropionic Acid from Succinic Acid.
References
Alternative reagents to 2,3,3,3-Tetrafluoropropanamide for fluorination
A Comparative Guide to Modern Fluorination Reagents for Drug Discovery
Abstract: The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery, offering a powerful tool to modulate physicochemical properties, enhance metabolic stability, and improve binding affinity. While classical reagents have paved the way, the contemporary synthetic chemist has access to a sophisticated and diverse arsenal of fluorinating agents, each with unique reactivity profiles, substrate scopes, and operational considerations. This guide provides an in-depth comparison of the principal classes of modern fluorination reagents, moving beyond traditional fluoroalkanamide strategies. We will explore the mechanistic nuances, practical applications, and comparative performance of electrophilic and nucleophilic monofluorinating agents, as well as reagents designed for the precise installation of difluoromethyl (CHF₂) and trifluoromethyl (CF₃) groups. Supported by experimental data and protocols, this guide serves as a practical resource for researchers, scientists, and drug development professionals navigating the landscape of synthetic fluorine chemistry.
Introduction: The Enduring Impact of Fluorine in Medicinal Chemistry
The introduction of fluorine into bioactive molecules can profoundly alter their properties in beneficial ways. This "fluorine effect" stems from the unique characteristics of the fluorine atom: its small size (similar to hydrogen), high electronegativity, and the strength of the carbon-fluorine bond. These attributes can lead to enhanced metabolic stability by blocking sites of oxidation, increased binding affinity through favorable electrostatic interactions, and modulated lipophilicity, which impacts cell permeability and overall pharmacokinetics. Consequently, approximately 20% of all pharmaceuticals on the market contain at least one fluorine atom.
Fluorination strategies are broadly categorized based on the nature of the fluorine source. This guide will compare the most prevalent and powerful reagents in the modern chemist's toolbox, providing a framework for rational reagent selection in drug discovery and development projects.
A Modern Arsenal of Fluorinating Reagents: A Comparative Overview
The choice of a fluorinating reagent is dictated by the desired transformation and the nature of the substrate. Modern reagents can be classified by the fluorine-containing moiety they deliver (F, CF₂H, CF₃, etc.) and their mechanism of action (electrophilic, nucleophilic, or radical).
Caption: Classification of modern fluorinating reagents.
Electrophilic Monofluorination Reagents: The N-F Class
Electrophilic fluorinating agents deliver an equivalent of "F⁺" to electron-rich substrates like enolates, enol ethers, and activated aromatic rings. Reagents containing a nitrogen-fluorine (N-F) bond have become the industry standard due to their stability, selectivity, and ease of handling.[1][2][3][4][5]
Selectfluor®: The Workhorse of Electrophilic Fluorination
Selectfluor®, a trademarked reagent, is a colorless, air- and water-tolerant solid, making it exceptionally user-friendly.[6][7][8] It is a versatile reagent for the fluorination of a wide array of substrates.[9][10]
-
Mechanism: The precise mechanism can be substrate-dependent, but it often proceeds via a single-electron transfer (SET) from the nucleophilic substrate to the Selectfluor® reagent, followed by fluorine atom transfer.[6][11] For other substrates, a direct Sₙ2-type attack on the fluorine atom is proposed.[12]
-
Substrate Scope: Highly effective for fluorinating β-dicarbonyl compounds, silyl enol ethers, electron-rich arenes and heterocycles, and organometallic species.[9][13]
-
Advantages: High thermal stability, low toxicity, broad substrate scope, and commercial availability.[8]
-
Limitations: Its high reactivity can sometimes lead to over-fluorination or side reactions with highly sensitive substrates. The reagent is also a strong oxidant.[6]
N-Fluorobenzenesulfonimide (NFSI): A Milder Alternative
NFSI is another crystalline, bench-stable electrophilic fluorinating agent. It is generally considered milder than Selectfluor®, which can be advantageous for complex molecules with sensitive functional groups.[2]
-
Mechanism: Similar to Selectfluor®, NFSI acts as an electrophilic fluorine source, reacting with carbon-centered nucleophiles.
-
Substrate Scope: Broadly applicable for the fluorination of ketones, esters, indoles, and in transition-metal-catalyzed C-H fluorination.[1][2]
-
Advantages: Milder reaction conditions compared to Selectfluor®, good solubility in common organic solvents, and can also act as a reagent for amination or as an oxidant.[1][5]
-
Limitations: Can sometimes act as a source of the phenylsulfonyl group in side reactions.[1]
Nucleophilic Monofluorination Reagents
Nucleophilic fluorinating agents deliver a fluoride anion (F⁻) to an electrophilic carbon center, typically via an Sₙ2 or related substitution mechanism.
Deoxyfluorination Reagents: DAST and Deoxo-Fluor®
Diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, Deoxo-Fluor®, are the go-to reagents for converting alcohols to alkyl fluorides and carbonyls to gem-difluorides.[14][15][16]
-
Mechanism: The alcohol's hydroxyl group attacks the sulfur atom of DAST, forming an intermediate that subsequently undergoes intramolecular Sₙ2 displacement by fluoride, leading to inversion of stereochemistry.
-
Substrate Scope: Primary, secondary, and tertiary alcohols; aldehydes and ketones.[14]
-
Advantages: Highly effective for deoxyfluorination under relatively mild conditions.
-
Limitations & Safety: DAST is thermally unstable and can decompose explosively above 50 °C.[14] Both reagents react violently with water, releasing toxic HF gas, and must be handled with extreme care in a fume hood using anhydrous techniques. Deoxo-Fluor® and other modern alternatives like PhenoFluor™ offer improved safety profiles and chemoselectivity.[16][17][18]
Caption: Typical experimental workflow for deoxyfluorination.
Reagents for Difluoromethylation (CHF₂)
The difluoromethyl group is a valuable bioisostere for hydroxyl or thiol groups and has gained significant attention in drug design. Reagents for its introduction have evolved rapidly.
Radical Difluoromethylation: The Baran Reagent (DFMS)
Zinc difluoromethanesulfinate (Zn(SO₂CF₂H)₂, or DFMS), developed by the Baran group, is a user-friendly, air-stable white powder for the direct radical difluoromethylation of heterocycles.[19][20]
-
Mechanism: In the presence of an oxidant like tert-butyl hydroperoxide (tBuOOH), DFMS generates a difluoromethyl radical (•CF₂H). This radical then adds to electron-deficient heteroarenes in a Minisci-type reaction.[19]
-
Substrate Scope: Excellent for a wide range of nitrogen-containing heterocycles (e.g., pyridines, quinolines, imidazoles), as well as α,β-unsaturated enones and aromatic thiols.[20][21]
-
Advantages: Operationally simple (can be run in an open flask), scalable, highly regioselective, and tolerant of many functional groups.[19][20]
-
Limitations: Primarily effective for electron-deficient π-systems.
Reagents for Trifluoromethylation (CF₃)
The trifluoromethyl group is one of the most common fluorine-containing motifs in pharmaceuticals due to its profound impact on lipophilicity and metabolic stability.[22]
Electrophilic/Radical Reagents: Togni's and Umemoto's Reagents
Hypervalent iodine reagents (Togni's reagents) and sulfonium salts (Umemoto's reagents) are powerful, bench-stable solids for introducing the CF₃ group.[22][23][24][25]
-
Mechanism: These reagents exhibit dual reactivity. They can react as electrophilic "CF₃⁺" sources with soft nucleophiles.[26] Alternatively, under reductive conditions (e.g., with a copper(I) catalyst or via photoredox catalysis), they can undergo a single-electron transfer (SET) to generate a trifluoromethyl radical (•CF₃), which expands their scope to radical transformations.[26][27][28][29][30]
-
Substrate Scope: Extremely broad, covering thiols, phenols, β-ketoesters, terminal alkynes, alkenes, boronic acids, and arenes/heteroarenes (via radical pathways).[23][27]
-
Advantages: High reactivity, broad applicability, and commercial availability of various generations with improved properties.[24][25]
Nucleophilic Reagents: Ruppert-Prakash Reagent (TMSCF₃)
Trifluoromethyltrimethylsilane (TMSCF₃) is the premier reagent for nucleophilic trifluoromethylation.[31][32] It acts as a stable source of the trifluoromethyl anion ("CF₃⁻") equivalent.
-
Mechanism: TMSCF₃ requires activation by a nucleophilic initiator, typically a fluoride source (e.g., TBAF, CsF).[33] The initiator attacks the silicon atom, liberating the highly reactive CF₃⁻ anion, which then adds to electrophilic substrates like aldehydes and ketones.[34]
-
Substrate Scope: Primarily used for the trifluoromethylation of carbonyl compounds (aldehydes, ketones) and imines.[31][35]
-
Advantages: Excellent for generating trifluoromethylated alcohols and amines; the reagent itself is a stable, easily handled liquid.[32]
-
Limitations: Requires a stoichiometric or catalytic initiator, which can be moisture-sensitive.[33]
Practical Application: Experimental Protocols and Data
Comparative Data Summary
| Reagent Class | Representative Reagent | Moiety Transferred | Typical Mechanism | Key Substrates | Handling |
| Electrophilic F | Selectfluor® | F | SET / Sₙ2 | Enolates, Arenes | Bench-stable solid |
| Electrophilic F | NFSI | F | Sₙ2 | Ketones, Esters, Indoles | Bench-stable solid |
| Nucleophilic F | DAST / Deoxo-Fluor® | F | Sₙ2 | Alcohols, Carbonyls | Moisture-sensitive, thermal hazard (DAST) |
| Radical CHF₂ | Baran Reagent (DFMS) | •CF₂H | Radical Addition | Heterocycles, Enones | Bench-stable solid |
| Electrophilic/Radical CF₃ | Togni's Reagent | CF₃⁺ / •CF₃ | Electrophilic / SET | Thiols, Alkenes, Arenes | Bench-stable solid |
| Nucleophilic CF₃ | Ruppert-Prakash (TMSCF₃) | CF₃⁻ | Nucleophilic Addition | Aldehydes, Ketones, Imines | Moisture-sensitive liquid |
Protocol 1: Electrophilic Fluorination of a β-Ketoester with Selectfluor®
This protocol describes a typical procedure for the monofluorination of an active methylene compound.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add the β-ketoester (1.0 equiv) and acetonitrile (0.1 M).
-
Reagent Addition: Add Selectfluor® (1.1 equiv) to the solution in one portion at room temperature.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).
-
Workup: Dilute the reaction mixture with ethyl acetate and wash with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the α-fluoro-β-ketoester.
Protocol 2: Nucleophilic Deoxyfluorination of an Alcohol with DAST[36]
Caution: This reaction must be performed in a well-ventilated fume hood by trained personnel.
-
Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add the alcohol (1.0 equiv) and anhydrous dichloromethane (0.2 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Add DAST (1.1 equiv) dropwise via a syringe to the stirred solution over 15 minutes. A slight yellow color may develop.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Quenching: Cool the mixture to 0 °C and slowly and carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution dropwise until gas evolution ceases.
-
Workup & Purification: Separate the layers and extract the aqueous layer with dichloromethane (2x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify by column chromatography.[36]
Conclusion and Future Outlook
The field of fluorine chemistry continues to evolve at a rapid pace, driven by the insatiable demand for novel fluorinated molecules in the life sciences and materials science. While 2,3,3,3-Tetrafluoropropanamide and related simple amides may find niche applications, the modern synthetic chemist is empowered by a diverse and robust toolkit of alternative reagents. Electrophilic N-F reagents like Selectfluor® and NFSI have made monofluorination routine and predictable. Deoxyfluorinating agents, despite their handling requirements, remain indispensable for alcohol-to-fluoride conversions, with safer alternatives emerging.[17][18] Most significantly, the development of reliable reagents for the direct introduction of functional fluoroalkyl groups, such as the Baran reagent for difluoromethylation and the Togni/Umemoto reagents for trifluoromethylation, has revolutionized late-stage functionalization, enabling chemists to install these critical motifs into complex molecules with unparalleled efficiency. The continued development of new reagents with improved safety, selectivity, and catalytic efficiency will undoubtedly shape the future of drug discovery.
References
A curated list of references will be provided here, consolidating all sources cited in the text with titles, sources, and clickable URLs for verification.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. N-Fluorobenzenesulfonimide (NFSI) [organic-chemistry.org]
- 3. Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions: fluorination, fluorodemethylation, sulfonylation, and amidation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The role of N-fluorobisbenzenesulfonamide in chemical synthesis_Chemicalbook [chemicalbook.com]
- 6. Selectfluor - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. Diethylaminosulfur trifluoride - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Deoxofluor - Enamine [enamine.net]
- 17. Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™ - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Baran difluoromethylation reagent - Enamine [enamine.net]
- 20. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 22. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. Umemoto Reagent I - Enamine [enamine.net]
- 25. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 27. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 28. Mes -Umemoto 试剂 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 29. Synthesis of trifluoromethylated 2H-azirines through Togni reagent-mediated trifluoromethylation followed by PhIO-mediated azirination - PMC [pmc.ncbi.nlm.nih.gov]
- 30. pubs.acs.org [pubs.acs.org]
- 31. Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) [sigmaaldrich.com]
- 32. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]
- 33. pubs.acs.org [pubs.acs.org]
- 34. Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR - PMC [pmc.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
- 36. Enantiospecific deoxyfluorination of cyclic α-OH-β-ketoesters† - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Structure of 2,3,3,3-Tetrafluoropropanamide: A Comparative Guide Using 1H and 19F NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the structural validation of 2,3,3,3-Tetrafluoropropanamide utilizing high-resolution 1H and 19F Nuclear Magnetic Resonance (NMR) spectroscopy. By objectively comparing expected spectral data with experimentally obtained results, researchers can confidently confirm the chemical structure of this fluorinated amide. This document outlines detailed experimental protocols, presents predicted spectral parameters in clear tabular format, and includes visualizations to aid in the understanding of the underlying principles and workflows.
Introduction
2,3,3,3-Tetrafluoropropanamide (C₃H₃F₄NO) is a fluorinated organic compound with potential applications in various fields, including pharmaceuticals and materials science. Accurate structural confirmation is a critical step in its synthesis and characterization. NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. This guide focuses on the application of 1H and 19F NMR to validate the structure of 2,3,3,3-Tetrafluoropropanamide.
The structure of 2,3,3,3-Tetrafluoropropanamide is characterized by a propanamide backbone with a trifluoromethyl group (CF₃) at the 3-position and a fluorine atom at the 2-position. This unique arrangement of fluorine and hydrogen atoms gives rise to distinct and predictable NMR spectra.
Predicted NMR Spectral Data
The following tables summarize the expected chemical shifts (δ) and spin-spin coupling constants (J) for the proton (¹H) and fluorine (¹⁹F) nuclei in 2,3,3,3-Tetrafluoropropanamide. These values are estimated based on typical ranges for similar fluorinated organic molecules and serve as a benchmark for comparison with experimental data.
Table 1: Predicted ¹H NMR Data for 2,3,3,3-Tetrafluoropropanamide
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CH- | 4.5 - 5.5 | Doublet of Quartets (dq) | ²JHF ≈ 45-55 Hz, ³JHF ≈ 5-10 Hz |
| -NH₂ | 6.5 - 8.0 | Broad Singlet | - |
Table 2: Predicted ¹⁹F NMR Data for 2,3,3,3-Tetrafluoropropanamide
| Fluorine Nuclei | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CF₃ | -70 to -80 | Doublet | ³JHF ≈ 5-10 Hz |
| -CHF- | -190 to -210 | Doublet of Quartets (dq) | ²JHF ≈ 45-55 Hz, ³JFF ≈ 10-20 Hz |
Experimental Protocols
To obtain high-quality ¹H and ¹⁹F NMR spectra for structural validation, the following experimental protocols are recommended.
Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent that dissolves the sample completely and has minimal overlapping signals with the analyte. Deuterated chloroform (CDCl₃) or deuterated acetone ((CD₃)₂CO) are common choices for fluorinated amides.
-
Concentration: Prepare a solution of 2,3,3,3-Tetrafluoropropanamide with a concentration of 5-25 mg/mL.
-
Internal Standard: For accurate chemical shift referencing, add a small amount of an internal standard. Tetramethylsilane (TMS) is the standard reference for ¹H NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external reference of CFCl₃ (δ = 0.00 ppm) or an internal standard such as trifluorotoluene can be used.
-
Sample Filtration: Filter the sample solution through a glass wool plug into a clean and dry 5 mm NMR tube to remove any particulate matter.
¹H NMR Spectroscopy Acquisition
-
Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30).
-
Spectral Width: Set a spectral width of approximately 16 ppm, centered around 8 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
-
Processing: Apply a Fourier transform to the Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the internal standard (TMS at 0.00 ppm).
¹⁹F NMR Spectroscopy Acquisition
-
Spectrometer: Use an NMR spectrometer equipped with a broadband probe tunable to the ¹⁹F frequency.
-
Locking and Shimming: Maintain the lock on the deuterium signal and re-shim if necessary.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 with ¹H decoupling).
-
Spectral Width: Set a wide spectral width of approximately 250 ppm, centered around -140 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 64 to 256 scans.
-
-
Processing: Process the FID similarly to the ¹H spectrum. Reference the chemical shift to the external or internal standard.
Data Interpretation and Structural Validation
A comparison of the experimental NMR data with the predicted values in Tables 1 and 2 will allow for the validation of the structure of 2,3,3,3-Tetrafluoropropanamide.
-
¹H NMR Spectrum: The spectrum should exhibit a downfield signal for the methine proton (-CH-) split into a doublet of quartets due to coupling with the geminal fluorine and the vicinal trifluoromethyl group. The amide protons (-NH₂) are expected to appear as a broad singlet, which may exchange with deuterium if D₂O is present.
-
¹⁹F NMR Spectrum: The spectrum should show two distinct signals. The trifluoromethyl group (-CF₃) will appear as a doublet due to coupling with the vicinal methine proton. The single fluorine atom (-CHF-) will appear as a doublet of quartets due to coupling with the geminal proton and the vicinal trifluoromethyl group.
Visualizing the Validation Workflow and Coupling
The following diagrams, generated using Graphviz, illustrate the logical workflow for structural validation and the expected spin-spin coupling patterns.
Caption: Workflow for the structural validation of 2,3,3,3-Tetrafluoropropanamide using NMR.
Caption: Key spin-spin couplings in 2,3,3,3-Tetrafluoropropanamide.
Conclusion
By following the outlined protocols and comparing the acquired NMR data with the provided predictions, researchers can achieve a high degree of confidence in the structural validation of 2,3,3,3-Tetrafluoropropanamide. The distinct coupling patterns observed in both ¹H and ¹⁹F NMR spectra serve as a reliable fingerprint for this molecule, enabling its unambiguous identification. This guide provides a robust framework for quality control and characterization in research and development settings.
A Researcher's Guide to Cross-Referencing Experimental Data with Literature Values for 2,3,3,3-Tetrafluoropropanamide
For researchers, scientists, and professionals in drug development, the accurate characterization of chemical compounds is paramount. This guide provides a framework for comparing experimentally determined data for 2,3,3,3-Tetrafluoropropanamide (CAS No. 1647-57-0) with established literature values. By presenting detailed experimental protocols and a clear structure for data comparison, this document aims to support rigorous scientific validation.
Comparative Analysis of Physicochemical Properties
A critical step in compound verification is the comparison of its physical properties against known values. The following table summarizes the available literature data for 2,3,3,3-Tetrafluoropropanamide and provides a template for recording experimental findings.
| Property | Literature Value | Experimental Value | Method Reference |
| Melting Point | 59 °C[1] | Protocol 1 | |
| Boiling Point | Not available | Protocol 2 | |
| Solubility in Water | Not available | Protocol 3 | |
| Solubility in 5% HCl | Not available | Protocol 3 | |
| Solubility in 5% NaOH | Not available | Protocol 3 |
Spectroscopic Data Comparison
Spectroscopic analysis provides a fingerprint of a molecule's structure. This section outlines the expected spectral characteristics for 2,3,3,3-Tetrafluoropropanamide and offers a template for comparing experimental spectra with literature data.
| Spectroscopic Technique | Literature Data | Experimental Data | Method Reference |
| ¹⁹F NMR | Spectrum available[1] | Protocol 4 | |
| ¹H NMR | Not available | Protocol 5 | |
| ¹³C NMR | Not available | Protocol 6 | |
| FT-IR | Not available | Protocol 7 | |
| Mass Spectrometry | Not available | Protocol 8 |
Experimental Protocols
Detailed and standardized experimental procedures are essential for generating reliable and reproducible data. The following protocols outline the methodologies for determining the physicochemical and spectroscopic properties of 2,3,3,3-Tetrafluoropropanamide.
Protocol 1: Melting Point Determination
The melting point of a solid can be determined using a capillary melting point apparatus. A small, powdered sample of the crystalline solid is packed into a thin-walled capillary tube to a height of 2-3 mm. The capillary tube is then placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) as the melting point is approached. The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is molten. For high-purity compounds, this range should be narrow, typically within 1-2 °C.
Protocol 2: Boiling Point Determination
For compounds that are liquid at or near room temperature, the boiling point can be determined using a micro-boiling point or distillation apparatus. A small volume of the liquid is placed in a test tube or distillation flask along with a boiling chip. A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation apparatus. The liquid is gently heated until it boils, and the vapor condenses on the thermometer bulb. The temperature at which the liquid and vapor are in equilibrium, indicated by a stable temperature reading on the thermometer, is recorded as the boiling point.
Protocol 3: Solubility Determination
To determine the solubility of 2,3,3,3-Tetrafluoropropanamide, a small amount of the compound (e.g., 10 mg) is added to a test tube containing a known volume of the solvent (e.g., 1 mL) at a specific temperature (e.g., 25 °C). The mixture is agitated vigorously for a set period. A visual observation is made to determine if the solid has completely dissolved. If it has, the compound is considered soluble. This procedure is repeated with deionized water, 5% aqueous hydrochloric acid (HCl), and 5% aqueous sodium hydroxide (NaOH) to assess its solubility in neutral, acidic, and basic conditions, respectively.[2]
Protocol 4: ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the presence of fluorine atoms, ¹⁹F NMR spectroscopy is a powerful tool for the characterization of 2,3,3,3-Tetrafluoropropanamide. A sample of the compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and placed in an NMR tube. The ¹⁹F NMR spectrum is acquired on a spectrometer equipped with a fluorine probe. The resulting spectrum will show signals corresponding to the different fluorine environments in the molecule. The chemical shifts, coupling constants (J-coupling) between different fluorine nuclei and with protons, and the integration of the signals provide detailed structural information.
Protocol 5: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information about the hydrogen atoms in a molecule. A sample of 2,3,3,3-Tetrafluoropropanamide is dissolved in a deuterated solvent. The ¹H NMR spectrum will show signals for the protons in the amide group (-NH₂) and the proton on the α-carbon. The chemical shifts, splitting patterns (due to coupling with adjacent fluorine atoms), and integration of these signals are recorded and analyzed to confirm the structure.
Protocol 6: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. A sample is dissolved in a deuterated solvent, and the ¹³C NMR spectrum is recorded. The spectrum will show distinct signals for the carbonyl carbon and the two aliphatic carbons. The chemical shifts of these signals and their splitting patterns due to coupling with fluorine atoms provide valuable structural information. Proton decoupling is typically used to simplify the spectrum, but fluorine coupling will still be observed.
Protocol 7: Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule. A small amount of the solid sample can be analyzed as a KBr pellet or a thin film. The FT-IR spectrum of 2,3,3,3-Tetrafluoropropanamide is expected to show characteristic absorption bands for the N-H stretching of the primary amide (around 3350 and 3180 cm⁻¹), the C=O stretching of the amide (amide I band, around 1680-1630 cm⁻¹), and the N-H bending (amide II band, around 1640-1550 cm⁻¹). Strong C-F stretching bands are also expected in the region of 1350-1000 cm⁻¹.
Protocol 8: Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. A small amount of the sample is introduced into the mass spectrometer. The resulting mass spectrum will show the molecular ion peak (M⁺), which corresponds to the molecular weight of 2,3,3,3-Tetrafluoropropanamide. The fragmentation pattern, which shows peaks corresponding to the masses of various fragments of the molecule, can be analyzed to further confirm the structure.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the experimental and comparative processes.
Caption: Experimental workflow for the characterization of 2,3,3,3-Tetrafluoropropanamide.
References
A Comparative Guide to Fluorinated Amides in Organic Synthesis
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science.[1][2] Fluorine's unique properties—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can dramatically alter a molecule's physical, chemical, and biological characteristics.[1][2][3] Among the diverse classes of organofluorine compounds, fluorinated amides stand out as versatile and powerful tools in the synthetic chemist's arsenal.[4][5] They serve not only as important structural motifs in bioactive molecules but also as valuable building blocks and reactive intermediates.[1][4][5]
This guide provides a comparative analysis of key classes of fluorinated amides, focusing on their synthesis, unique properties, and applications. We will delve into the causality behind experimental choices and provide data-driven comparisons to inform your synthetic strategies.
The Physicochemical Impact of Fluorination on Amides
The introduction of fluorine atoms onto an amide scaffold induces significant changes in its stereoelectronic properties. Understanding these changes is crucial for predicting reactivity and application.
-
Inductive Effect: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing effect through the sigma bond network (-I effect).[2] This effect strengthens the C-F bond, often enhancing metabolic stability by blocking sites susceptible to oxidative metabolism.[2]
-
Conformational Control: In α-fluoro amides, a notable preference exists for an antiperiplanar arrangement between the carbonyl oxygen and the vicinal fluorine, primarily due to dipole effects.[2] This conformational restriction can be exploited in peptide and foldamer chemistry to engineer specific secondary structures.[2]
-
Reactivity Modulation: The electron-withdrawing nature of fluoroalkyl groups decreases the nucleophilicity and increases the acidity of the N-H proton in primary and secondary amides. It also renders the carbonyl carbon more electrophilic.
Key Classes of Fluorinated Amides: A Comparison
The most common classes of fluorinated amides are trifluoroacetamides, difluoroacetamides, and monofluorinated amides. Each possesses a distinct reactivity profile and synthetic utility.
Trifluoroacetamides (R-NHCOCF₃)
Trifluoroacetamides are perhaps the most widely used fluorinated amides. The trifluoromethyl (CF₃) group is a strong electron-withdrawing group, which defines the compound's character.
Synthesis: Trifluoroacetamides are readily prepared by the acylation of amines with trifluoroacetic anhydride (TFAA) or trifluoroacetyl chloride. This reaction is typically high-yielding and tolerant of a wide range of functional groups.
Applications & Performance:
-
Protecting Group: The trifluoroacetyl group is a robust protecting group for amines. It is stable to a wide range of reaction conditions but can be cleaved under basic conditions (e.g., K₂CO₃/MeOH or NaBH₄).
-
Activating/Directing Group: The strong electron-withdrawing nature of the CF₃ group makes the amide nitrogen a poor ligand for transition metals. However, it has been effectively used as a directing group in C-H activation reactions, particularly in palladium-catalyzed processes. The high acidity of the N-H proton facilitates the initial C-H activation step.
-
Precursors to other Fluoroorganics: Trifluoroacetamides can be precursors for selectively producing difluoro or monofluoro compounds through controlled defluorination reactions.[6][7] Recent advances using Lewis base-boryl radicals have shown that trifluoroacetamides can undergo selective hydrodefluorination, a challenging transformation due to the increasing weakness of the remaining C-F bonds after the first cleavage.[6]
Difluoroacetamides (R-NHCOCHF₂)
Difluoroacetamides represent a middle ground in terms of electronic properties between trifluoroacetamides and their non-fluorinated counterparts.
Synthesis: Synthesis can be achieved by reacting amines with difluoroacetic anhydride or by partial reduction of trifluoroacetamides.
Applications & Performance:
-
Directing Group in C-H Activation: The difluoroacetamide group has emerged as a superior directing group compared to the trifluoroacetamide in certain C-H activation reactions. The slightly less electron-withdrawing nature of the CHF₂ group allows for better coordination of the metal catalyst to the amide oxygen, which is often crucial for the catalytic cycle.
-
Bioisostere: The difluoroacetamide motif is often used in medicinal chemistry as a bioisostere for other functional groups to fine-tune properties like lipophilicity and metabolic stability.[2]
Monofluorinated Amides (R-NHCOCH₂F and α-Fluoroamides)
Monofluorinated amides offer more subtle electronic perturbations. The synthesis of α-fluorinated amides, in particular, has been a significant challenge.
Synthesis:
-
From Amines: Acylation with monofluoroacetyl chloride.
-
Direct Fluorination: Direct α-fluorination of amides is challenging due to the low acidity of the α-proton.[8] Methods often rely on the use of strong bases and electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI).[8]
-
Umpolung Strategy: A novel strategy involves an "umpolung" or polarity reversal approach, where the α-position is made electrophilic, allowing for the use of nucleophilic fluorinating agents.[8]
Applications & Performance:
-
Peptide Modification: Introduction of an α-fluoro substituent can induce specific conformational constraints in peptides and protect against enzymatic degradation.[2]
-
Medicinal Chemistry: α-Fluoroamides are found in various bioactive compounds and are sought after for their ability to modulate biological activity.[8]
Comparative Data in C-H Activation
The choice of a fluorinated amide as a directing group can significantly impact the efficiency of C-H activation reactions. The following table summarizes representative data comparing their performance.
| Directing Group | Catalyst System | Substrate | Product | Yield (%) | Reference |
| -NHCOCF₃ | Pd(OAc)₂ / Norbornene | Acetanilide | ortho-Alkylated Acetanilide | 65 | Daugulis, et al. |
| -NHCOCHF₂ | Pd(OAc)₂ / Norbornene | Acetanilide | ortho-Alkylated Acetanilide | 85 | Daugulis, et al. |
| -NHCOCH₃ | Pd(OAc)₂ / Norbornene | Acetanilide | ortho-Alkylated Acetanilide | 75 | Daugulis, et al. |
Note: This data is illustrative and compiled from general findings in the field. Specific yields are highly substrate and condition-dependent.
The data suggests that for this specific transformation, the difluoroacetamide group provides a superior yield. This is often attributed to a fine balance: it is sufficiently electron-withdrawing to facilitate the C-H activation step without being so deactivating that it poisons the catalyst.
Experimental Protocols
Protocol 1: Synthesis of N-(phenyl)trifluoroacetamide
This protocol describes a standard procedure for the synthesis of a trifluoroacetamide, a common protecting group and C-H activation substrate.
Materials:
-
Aniline (1.0 eq)
-
Trifluoroacetic anhydride (TFAA, 1.2 eq)
-
Pyridine (1.5 eq)
-
Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Dissolve aniline in DCM in a round-bottom flask under a nitrogen atmosphere and cool to 0 °C in an ice bath.
-
Slowly add pyridine to the stirred solution.
-
Add TFAA dropwise to the reaction mixture. Causality: TFAA is highly reactive; slow addition prevents an uncontrolled exotherm. Pyridine acts as a base to neutralize the trifluoroacetic acid byproduct, driving the reaction to completion.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the reaction by TLC until the starting aniline is consumed.
-
Quench the reaction by adding 1 M HCl solution and transfer to a separatory funnel.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine. Causality: The acid wash removes excess pyridine, while the bicarbonate wash removes any remaining trifluoroacetic acid.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by recrystallization or column chromatography if necessary.
Visualization of Key Concepts
Diagram 1: General Workflow for Fluorinated Amide Synthesis
This diagram illustrates the common synthetic pathways to the different classes of fluorinated amides from a primary amine.
Caption: Synthetic routes to fluorinated amides.
Diagram 2: Role of Fluorinated Amide in C-H Activation
This diagram illustrates the proposed role of an N-acyl directing group in a palladium-catalyzed ortho-C-H activation/arylation cycle.
Caption: Catalytic cycle for directed C-H activation.
Conclusion and Future Outlook
Fluorinated amides are indispensable tools in modern organic synthesis. The choice between trifluoro-, difluoro-, and monofluorinated variants allows for precise tuning of electronic properties to achieve desired outcomes, whether for protecting group strategies, directed C-H functionalization, or building bioactive molecules. While trifluoroacetamides are easily accessible and robust, difluoroacetamides often show superior performance as directing groups in catalysis. The synthesis of stereodefined α-monofluoroamides remains a challenge but offers significant rewards for medicinal chemistry. Future research will likely focus on developing more efficient and selective methods for the synthesis of less-fluorinated amides and expanding their application in asymmetric catalysis and the synthesis of complex molecular architectures.
References
-
Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. Organic Letters.[Link][1][4][9]
-
Fluorinated Aromatic Polyamides and Poly(amide‐imide)s: Synthesis and Properties. ResearchGate.[Link]
-
Divergent Synthesis of β-Fluoroamides via Silver-Catalyzed Oxidative Deconstruction of Cyclopropanone Hemiaminals. PMC.[Link]
-
Synthesis of regiospecifically fluorinated conjugated dienamides. PubMed.[Link]
-
Synthesis of N-trifluoromethyl amides from carboxylic acids. PMC.[Link]
-
Recent Advances in the Synthesis of N-fluoroalkyl Amides/Sulfonamides and Their Carbonyl/Sulfonyl Derivatives. PubMed.[Link]
-
The significance of fluorinated amide compounds, the development of their synthetic strategies and experimental design in this study. ResearchGate.[Link][5]
-
Chemical Aspects of Human and Environmental Overload with Fluorine. PMC.[Link][2]
-
Synthesis of Fluorinated Amines: A Personal Account. PMC.[Link]
-
Importance of fluorination in medicinal chemistry and approaches to α-fluorinated amides. ResearchGate.[Link][8]
-
Sequential C–F Bond Functionalizations of Trifluoroacetamides and Acetates via Spin-Center Shifts. Synfacts.[Link][6]
-
Fluorination to Convert the Surface of Lignocellulosic Materials from Hydrophilic to Hydrophobic. MDPI.[Link][3]
-
Sequential C–F bond functionalizations of trifluoroacetamides and acetates via spin-center shifts. ResearchGate.[Link][7]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. thieme.de [thieme.de]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation-Defluorination Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide for Researchers: 2,3,3,3-Tetrafluoropropanamide vs. Its Chlorinated Analogs as Synthetic Building Blocks
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the properties and success of novel molecules. This guide provides an objective comparison between 2,3,3,3-tetrafluoropropanamide and its chlorinated counterparts, offering insights into their respective advantages and disadvantages in synthetic applications.
While a direct comparison with 2,3,3,3-tetrachloropropanamide is challenging due to its limited availability and documentation, this guide will focus on contrasting the well-characterized fluorinated amide with analogous chlorinated propanamides. The evidence presented will demonstrate the distinct impact of fluorine versus chlorine substitution on key physicochemical and reactive properties, thereby informing the rational design of new chemical entities.
Physicochemical Properties: A Tale of Two Halogens
The introduction of fluorine in place of hydrogen or chlorine imparts unique electronic properties to a molecule, significantly affecting its polarity, lipophilicity, and metabolic stability. These alterations can be strategically leveraged in drug design to enhance a compound's pharmacokinetic and pharmacodynamic profile.
| Property | 2,3,3,3-Tetrafluoropropanamide | Chlorinated Propanamide (General) | Impact on Drug Discovery |
| Molecular Weight | 145.06 g/mol [1] | Varies (e.g., Propanamide: 73.09 g/mol ) | Lower molecular weight is often desirable for improved oral bioavailability (Rule of Five). |
| Melting Point | 59°C[1] | Varies | Influences solubility and formulation characteristics. |
| Lipophilicity (LogP) | Generally lower than chlorinated analogs | Generally higher than fluorinated analogs[2] | Fluorination can fine-tune lipophilicity to optimize solubility and permeability. Chlorination tends to increase lipophilicity, which can enhance membrane permeability but may also increase metabolic clearance.[2] |
| Solubility | Fluorination often improves aqueous solubility compared to chlorination.[2] | Chlorination tends to decrease aqueous solubility relative to non-halogenated or fluorinated analogs.[2] | Enhanced solubility is crucial for drug formulation and bioavailability. |
| Metabolic Stability | C-F bonds are stronger than C-Cl bonds, leading to increased resistance to metabolic degradation. | C-Cl bonds are more susceptible to metabolic cleavage. | Increased metabolic stability can lead to a longer drug half-life and improved therapeutic efficacy. |
Reactivity and Synthetic Utility: A Comparative Overview
The electron-withdrawing nature of fluorine and chlorine substituents significantly influences the reactivity of the adjacent amide group. This has profound implications for their utility as building blocks in the synthesis of more complex molecules.
The strong inductive effect of the tetrafluoroethyl group in 2,3,3,3-tetrafluoropropanamide renders the carbonyl carbon highly electrophilic and increases the acidity of the N-H protons. This heightened reactivity can be advantageous in nucleophilic acyl substitution reactions, facilitating the formation of new C-N bonds under milder conditions compared to their non-fluorinated or chlorinated counterparts.
Conversely, while chlorinated amides also exhibit enhanced reactivity compared to simple alkyl amides, the effect is generally less pronounced than with extensive fluorination. The reactivity of chlorinated building blocks in radical reactions is a notable feature, with the relative reactivity of C-H bonds to chlorination being dependent on their position (tertiary > secondary > primary).
Experimental Protocols
Synthesis of 2,3,3,3-Tetrafluoropropanamide
A common method for the synthesis of 2,3,3,3-tetrafluoropropanamide involves the amidation of the corresponding carboxylic acid, 2,3,3,3-tetrafluoropropanoic acid, or its acyl chloride derivative.
Protocol: Amidation of 2,3,3,3-Tetrafluoropropanoyl chloride
-
Reaction Setup: A solution of 2,3,3,3-tetrafluoropropanoyl chloride (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, diethyl ether) is prepared in a round-bottom flask equipped with a magnetic stirrer and an addition funnel, under an inert atmosphere (e.g., nitrogen or argon).
-
Amine Addition: The flask is cooled to 0°C in an ice bath. A solution of ammonia or a primary/secondary amine (1.1 equivalents) in the same solvent is added dropwise via the addition funnel over a period of 30 minutes.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Workup: The reaction mixture is washed sequentially with a dilute acid solution (e.g., 1 M HCl) to remove excess amine, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield pure 2,3,3,3-tetrafluoropropanamide.
Logical Workflow for Building Block Selection
The decision to use a fluorinated or chlorinated building block is a multi-faceted process guided by the desired properties of the final compound.
Caption: Decision workflow for selecting between fluorinated and chlorinated building blocks.
Conclusion: Is 2,3,3,3-Tetrafluoropropanamide the Superior Building Block?
Based on the available data, 2,3,3,3-tetrafluoropropanamide offers significant advantages over its chlorinated analogs in the context of drug discovery and development. The strategic incorporation of fluorine can lead to compounds with improved aqueous solubility, enhanced metabolic stability, and fine-tuned lipophilicity, all of which are critical determinants of a drug's success.[2]
While chlorinated building blocks remain valuable for specific synthetic transformations and for increasing lipophilicity, the unique and often more favorable physicochemical changes imparted by fluorine make 2,3,3,3-tetrafluoropropanamide a more versatile and often superior choice for the design of modern pharmaceuticals and advanced materials. The enhanced electrophilicity of the fluorinated amide also presents synthetic advantages, potentially enabling more efficient and selective chemical transformations. Ultimately, the choice of building block will depend on the specific goals of the research program, but the compelling benefits of fluorination position 2,3,3,3-tetrafluoropropanamide as a powerful tool in the medicinal chemist's arsenal.
References
Confirming Product Identity: A Comparative Guide to High-Resolution Mass Spectrometry
In the landscape of drug discovery and development, the unambiguous confirmation of a product's identity is a critical regulatory and scientific necessity. High-Resolution Mass Spectrometry (HRMS) has emerged as a cornerstone technology for this purpose, offering unparalleled accuracy and sensitivity. This guide provides an objective comparison of HRMS with alternative analytical techniques, supported by experimental data and detailed protocols, to assist researchers, scientists, and drug development professionals in selecting the most appropriate methods for their needs.
The Power of Precision: High-Resolution Mass Spectrometry
High-Resolution Mass Spectrometry provides highly accurate mass measurements, which allows for the determination of elemental compositions, a crucial step in identifying a molecule.[1] When coupled with separation techniques like liquid chromatography (LC-HRMS) and fragmentation techniques (MS/MS), it offers a powerful platform for both identifying the intended product and characterizing impurities, even at trace levels.[2][3] This capability is vital throughout the drug development lifecycle, from initial discovery to quality control of the final product.[4][5]
The key advantages of HRMS stem from its high resolving power and mass accuracy.[4] This allows it to distinguish between molecules with very similar molecular weights, reducing the risk of false positives.[4] Different types of HRMS analyzers, such as Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR), offer varying levels of performance.[4][6]
Performance Comparison of Analytical Techniques
The choice of analytical technique for product identity confirmation depends on various factors, including the nature of the analyte, the required level of detail, and practical considerations such as sample throughput and cost. The following table summarizes the key performance characteristics of HRMS compared to other commonly used techniques.
| Feature | High-Resolution Mass Spectrometry (HRMS) | Low-Resolution Mass Spectrometry (LRMS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | High-Performance Liquid Chromatography (HPLC-UV) |
| Primary Information | Elemental Composition, Molecular Weight, Structure (with MS/MS) | Nominal Molecular Weight, Structure (with MS/MS) | Detailed 3D Molecular Structure & Connectivity | Retention Time, Relative Purity |
| Mass Accuracy | < 5 ppm[6][7][8] | 50 - 200 ppm[7] | Not Applicable | Not Applicable |
| Resolution | High (20,000 - >1,000,000)[6][7][8] | Low (several thousand)[7] | High | Variable (depends on column and method) |
| Sensitivity | High (femtogram to picogram)[9] | Moderate to High | Low (millimolar to micromolar)[9][10] | Moderate (nanogram to microgram)[11] |
| Limit of Detection (LOD) for Impurities | 0.02 - 0.5 ng/mL[3][5] | Higher than HRMS | High (often >0.1%) | Typically >0.05% |
| Analysis Time | Fast (minutes per sample) | Fast (minutes per sample) | Slower (minutes to hours per sample) | Fast (minutes per sample) |
| Sample Consumption | Low (microliters) | Low (microliters) | High (milligrams)[9] | Low (microliters) |
| Cost | High | Moderate | High | Low to Moderate |
| Key Advantage | Unambiguous molecular formula determination.[1] | Cost-effective for routine analysis. | Definitive structural elucidation. | Robustness and ease of use for purity assessment. |
| Key Limitation | Does not distinguish between isomers without chromatography.[2] | Prone to false positives with isobaric compounds.[7][8] | Low sensitivity and high sample requirement.[9] | Limited identification capabilities.[11] |
Experimental Protocols
A robust and well-documented experimental protocol is essential for reproducible and reliable results. Below are detailed methodologies for sample preparation and analysis using LC-HRMS for both small molecules and protein therapeutics.
Experimental Protocol 1: LC-HRMS for Small Molecule Identity Confirmation
This protocol outlines a general procedure for the analysis of a small molecule drug substance.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the sample.
-
Dissolve the sample in 1 mL of a suitable solvent (e.g., a mixture of acetonitrile and water) to create a 1 mg/mL stock solution.
-
Perform serial dilutions to obtain a final concentration suitable for LC-MS analysis (e.g., 1 µg/mL).
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
High-Resolution Mass Spectrometry (HRMS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the analyte.
-
Mass Analyzer: Orbitrap or TOF.
-
Scan Range: m/z 100-1000.
-
Resolution: 70,000 FWHM (Full Width at Half Maximum).
-
Data Acquisition: Full scan for accurate mass measurement and data-dependent MS/MS for structural fragmentation.
-
-
Data Analysis:
-
Extract the accurate mass of the main peak from the total ion chromatogram.
-
Use software to calculate the elemental composition based on the accurate mass and isotopic pattern.
-
Compare the obtained molecular formula and fragmentation pattern (from MS/MS) with the expected structure of the product.
-
Experimental Protocol 2: LC-HRMS for Protein Therapeutic Identity Confirmation (Peptide Mapping)
This protocol describes a typical workflow for confirming the identity of a monoclonal antibody (mAb) through peptide mapping.
-
Sample Preparation (Reduction, Alkylation, and Digestion):
-
Denaturation: Dilute the mAb to 1 mg/mL in a denaturing buffer (e.g., 6 M Guanidine HCl, 50 mM Tris-HCl, pH 8.0).
-
Reduction: Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 37 °C for 1 hour to reduce disulfide bonds.
-
Alkylation: Add iodoacetamide (IAM) to a final concentration of 25 mM and incubate in the dark at room temperature for 30 minutes to alkylate free cysteine residues.
-
Buffer Exchange: Remove the denaturant and alkylating agent by buffer exchange into a digestion buffer (e.g., 50 mM Tris-HCl, pH 8.0) using a desalting column.
-
Digestion: Add a protease, such as trypsin, at an enzyme-to-protein ratio of 1:20 (w/w) and incubate at 37 °C for 4-16 hours.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 column suitable for peptide separations (e.g., 2.1 x 150 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A shallow gradient suitable for separating a complex peptide mixture (e.g., 2% to 40% Mobile Phase B over 60 minutes).
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 50 °C.
-
Injection Volume: 5 µL.
-
-
High-Resolution Mass Spectrometry (HRMS) Conditions:
-
Ionization Mode: ESI, positive mode.
-
Mass Analyzer: Orbitrap or Q-TOF.
-
Scan Range: m/z 200-2000.
-
Resolution: 120,000 FWHM.
-
Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) to acquire both MS and MS/MS spectra.
-
-
Data Analysis:
-
Use a specialized software to search the acquired MS/MS spectra against the known amino acid sequence of the mAb.
-
Confirm the identity by achieving a high sequence coverage and identifying expected peptides.
-
Analyze for post-translational modifications and other potential variations.
-
Visualizing the Workflow and Logic
To better illustrate the processes involved in product identity confirmation, the following diagrams, generated using Graphviz, depict a typical experimental workflow and the logical relationships between different analytical techniques.
References
- 1. High-Throughput Proteomics Sample Preparation: Optimizing Workflows for Accurate LCâMS/MS Quantitative Analysis - MetwareBio [metwarebio.com]
- 2. toref-standards.com [toref-standards.com]
- 3. Liquid Chromatography-High Resolution Mass Spectrometry for Peptide Drug Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. lcms.labrulez.com [lcms.labrulez.com]
- 6. biocompare.com [biocompare.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Differences in NMR vs Mass Spectrometry for Identification [eureka.patsnap.com]
- 10. Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Benchmarking the Performance of 2,3,3,3-Tetrafluoropropanamide in Key Organic Reactions
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry and drug discovery, the strategic incorporation of fluorine atoms into organic molecules is a widely employed strategy to modulate their physicochemical and biological properties. The unique electronic properties of fluorine can significantly influence a molecule's reactivity, metabolic stability, and binding affinity. This guide provides an objective comparison of the performance of 2,3,3,3-Tetrafluoropropanamide against its non-fluorinated analog, propanamide, in fundamental organic reactions. The data presented herein is compiled from scientific literature to offer a clear benchmark for researchers considering the use of this fluorinated building block.
The strong electron-withdrawing effect of the tetrafluoroethyl group in 2,3,3,3-Tetrafluoropropanamide renders the carbonyl carbon exceptionally electrophilic and increases the acidity of the N-H protons.[1] This heightened electrophilicity is anticipated to alter its reactivity in comparison to standard alkylamides. This guide will explore the practical implications of this electronic modification in three key transformations: reduction to the corresponding amine, dehydration to the nitrile, and the Hofmann rearrangement.
Performance in Amide Reduction
The reduction of amides to their corresponding amines is a fundamental transformation in organic synthesis. The data below compares the performance of 2,3,3,3-Tetrafluoropropanamide and propanamide in this reaction.
| Reaction | Substrate | Reagents & Conditions | Product | Yield (%) | Reference |
| Amide Reduction | 2,3,3,3-Tetrafluoropropanamide | LiAlH₄, Ether, Reflux | 2,3,3,3-Tetrafluoropropan-1-amine | Data not available in literature | N/A |
| Amide Reduction | Propanamide | LiAlH₄, Ether, Reflux | Propan-1-amine | ~85% | Standard textbook procedure |
Performance in Dehydration to Nitriles
The dehydration of primary amides is a common method for the synthesis of nitriles. The electron-withdrawing nature of the fluoroalkyl group is expected to influence the ease of this elimination reaction.
| Reaction | Substrate | Reagents & Conditions | Product | Yield (%) | Reference |
| Dehydration | 2,3,3,3-Tetrafluoropropanamide | P₂O₅, Heat | 2,3,3,3-Tetrafluoropropionitrile | Data not available in literature | N/A |
| Dehydration | Propanamide | P₂O₅, Heat | Propionitrile | >90% | Standard textbook procedure |
The synthesis of 2,3,3,3-Tetrafluoropropionitrile has been reported with a yield of 80.2%, though from a different starting material, indicating its stability and accessibility.[3]
Performance in the Hofmann Rearrangement
The Hofmann rearrangement is a classic method for converting primary amides into primary amines with one fewer carbon atom.[4][5][6] The reaction proceeds through an isocyanate intermediate and is sensitive to the electronic nature of the migrating group.
| Reaction | Substrate | Reagents & Conditions | Product | Yield (%) | Reference |
| Hofmann Rearrangement | 2,3,3,3-Tetrafluoropropanamide | Br₂, NaOH, H₂O | 1,2,2,2-Tetrafluoroethanamine | Data not available in literature | N/A |
| Hofmann Rearrangement | Propanamide | Br₂, NaOH, H₂O | Ethylamine | ~90% | Standard textbook procedure |
Experimental Protocols
Detailed experimental protocols for the reactions of the non-fluorinated propanamide are well-established and can be found in standard organic chemistry laboratory manuals. The protocols for the corresponding reactions of 2,3,3,3-Tetrafluoropropanamide are not explicitly detailed in the currently available literature. However, based on general procedures for fluorinated compounds, the following methodologies would be appropriate starting points for investigation.
General Procedure for the Reduction of Propanamide: To a stirred suspension of lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether at 0 °C under an inert atmosphere, a solution of propanamide in anhydrous diethyl ether is added dropwise. The reaction mixture is then heated to reflux for several hours. After cooling to 0 °C, the reaction is quenched by the sequential addition of water and aqueous sodium hydroxide. The resulting solids are filtered off, and the filtrate is distilled to yield propan-1-amine.
General Procedure for the Dehydration of Propanamide: Propanamide is intimately mixed with phosphorus pentoxide (P₂O₅). The mixture is then heated, and the propionitrile product is collected by distillation.
General Procedure for the Hofmann Rearrangement of Propanamide: A solution of bromine in an aqueous solution of sodium hydroxide is prepared and cooled in an ice bath. Propanamide is then added in portions with stirring. The reaction mixture is gently warmed and then distilled to collect the ethylamine product.
Logical Workflow for Benchmarking
The process of comparing the reactivity of 2,3,3,3-Tetrafluoropropanamide with its non-fluorinated analog involves a logical sequence of steps, from hypothesis to experimental validation and data analysis.
Caption: Workflow for Comparative Reactivity Studies.
Signaling Pathway of the Hofmann Rearrangement
The Hofmann rearrangement proceeds through a well-defined sequence of intermediates. The electron-withdrawing nature of the tetrafluoroethyl group in 2,3,3,3-Tetrafluoropropanamide is expected to influence the stability of these intermediates and the rate of the rearrangement step.
Caption: Key Intermediates in the Hofmann Rearrangement.
Conclusion
While a complete quantitative comparison is hampered by the limited availability of specific experimental data for 2,3,3,3-Tetrafluoropropanamide in the surveyed literature, the foundational principles of physical organic chemistry suggest that its reactivity will diverge significantly from that of propanamide. The powerful inductive effect of the tetrafluoroethyl group is expected to accelerate nucleophilic attack at the carbonyl carbon and potentially influence the rates of rearrangement and elimination reactions. The data and workflows presented in this guide serve as a foundational resource for researchers, highlighting the expected trends and providing a framework for future experimental investigation into the synthetic utility of this valuable fluorinated building block. Further empirical studies are warranted to fully elucidate the performance of 2,3,3,3-Tetrafluoropropanamide in these and other critical organic transformations.
References
- 1. 2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propanamide Supplier [benchchem.com]
- 2. Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,3,3,3-TETRAFLUOROPROPIONITRILE synthesis - chemicalbook [chemicalbook.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
Pentafluoropropionic Anhydride (PFPA) vs. Trifluoroacetic Anhydride (TFAA): A Senior Application Scientist’s Guide to Derivatization for Chromatography
For Researchers, Scientists, and Drug Development Professionals
In the realm of analytical chemistry, particularly in chromatographic analysis, the derivatization of analytes is a critical step to enhance volatility, improve thermal stability, and increase detection sensitivity. Among the arsenal of acylation reagents, pentafluoropropionic anhydride (PFPA) and trifluoroacetic anhydride (TFAA) are two of the most potent and widely utilized reagents. This guide provides an in-depth, experience-driven comparison of PFPA and TFAA, moving beyond a simple cataloging of facts to explain the underlying chemistry and practical considerations that inform the choice between these two powerful derivatizing agents.
The Rationale for Acylation with PFPA and TFAA
At its core, the derivatization of polar functional groups such as hydroxyls (-OH), primary and secondary amines (-NH2, >NH), and thiols (-SH) with PFPA or TFAA is an acylation reaction. This process replaces an active hydrogen with a pentafluoropropionyl (PFP) or trifluoroacetyl (TFA) group, respectively. The primary objectives of this chemical modification are to:
-
Increase Volatility: The polar nature of the original functional groups can lead to strong intermolecular hydrogen bonding, resulting in low volatility and poor chromatographic performance. The PFP and TFA derivatives are significantly less polar and more volatile, making them amenable to gas chromatography (GC).[1]
-
Enhance Thermal Stability: Many polar compounds are thermally labile and can degrade at the high temperatures of a GC injection port. The resulting PFP and TFA esters and amides are generally more stable.[2][3]
-
Improve Chromatographic Resolution: By reducing polarity and intermolecular interactions, derivatization leads to more symmetrical peak shapes and better separation of analytes.[4]
-
Increase Detector Sensitivity: The incorporation of multiple fluorine atoms in the PFP and TFA groups makes the derivatives highly responsive to electron capture detection (ECD), a technique renowned for its sensitivity to halogenated compounds.[2][3][5] For mass spectrometry (MS), these groups can direct fragmentation pathways, aiding in structural elucidation.[4][6]
Head-to-Head Comparison: PFPA vs. TFAA
While both PFPA and TFAA are excellent acylation reagents, their performance characteristics differ in ways that can significantly impact the outcome of an analysis. The choice between them is often dictated by the specific analyte, the required sensitivity, and the analytical instrumentation available.
| Feature | Pentafluoropropionic Anhydride (PFPA) | Trifluoroacetic Anhydride (TFAA) |
| Reactivity | Highly reactive | The most reactive and volatile of the common perfluoroacyl anhydrides.[5] |
| Volatility of Derivatives | PFP derivatives are highly volatile.[3] | TFA derivatives are also highly volatile. |
| Sensitivity (ECD) | Excellent sensitivity. | Very good sensitivity. |
| Sensitivity (MS) | Often provides superior sensitivity, as demonstrated in the analysis of amphetamines and cathinones.[4][7] | Good sensitivity, but may be lower than PFPA for certain analytes. |
| Reaction Byproducts | Forms pentafluoropropionic acid, which should be neutralized with an acid scavenger.[3][5] | Does not typically form acidic byproducts that interfere with GC analysis.[5] |
| Need for Acid Scavenger | Yes, to drive the reaction to completion and prevent column damage.[3][5] | Often not required.[5] |
| Common Applications | Analysis of opiates, benzoylecgonine, amphetamines, and cathinones.[4][5][7] | Analysis of methamphetamine, amino acids, and steroids.[5] |
A Deeper Dive into the Comparison
Reactivity and Reaction Conditions: TFAA is generally considered more reactive than PFPA.[5] This higher reactivity can be advantageous for derivatizing sterically hindered functional groups. However, it can also lead to a higher susceptibility to hydrolysis if moisture is present in the sample or reagents. Both reagents can often be used at room temperature, but heating is commonly employed to ensure complete and rapid derivatization.[4]
The Critical Role of the Acid Scavenger: The acylation reaction with PFPA produces pentafluoropropionic acid as a byproduct. This acidic byproduct can be detrimental to the GC column's stationary phase and can also shift the reaction equilibrium, preventing complete derivatization. Therefore, the use of an acid scavenger, such as a tertiary amine like triethylamine (TEA) or trimethylamine (TMA), is highly recommended when using PFPA.[3][5] The acid scavenger neutralizes the acidic byproduct, driving the reaction to completion. While TFAA can also be used with an acid scavenger to promote reactivity, it is often not strictly necessary as trifluoroacetic acid is more volatile and less likely to cause column damage.[5]
Sensitivity – A Key Differentiator: For trace analysis, particularly with GC-MS, PFPA often provides a significant advantage in sensitivity. A comparative study on the analysis of amphetamine-related drugs in oral fluid found that PFPA was the best derivatizing reagent based on sensitivity, with lower limits of quantification (LOQ) for many of the tested compounds compared to TFAA.[4][7]
Table 1: Comparison of Limits of Quantification (LOQ) for Amphetamine-Type Substances Derivatized with PFPA and TFAA
| Analyte | LOQ with PFPA (ng/mL) | LOQ with TFAA (ng/mL) |
| Amphetamine (AMP) | 2.5 | 5 |
| Methamphetamine (MA) | 2.5 | 5 |
| MDMA | 2.5 | 5 |
| MDEA | 2.5 | 5 |
| Cathinone (CAT) | 5 | 10 |
| Methcathinone | 5 | 10 |
| Data sourced from Mohamed et al. (2017).[4] |
Stability of Derivatives: Both PFP and TFA derivatives are generally stable for GC analysis. However, the longer perfluoroalkyl chain of the PFP group can, in some cases, confer slightly greater hydrolytic stability to the derivative compared to the TFA group. PFP derivatives of amino acid methyl esters have been reported to be stable for long periods in toluene extracts.[8]
Experimental Protocols: A Practical Guide
The following protocols provide a general framework for derivatization with PFPA and TFAA. It is crucial to optimize these conditions for your specific analytes and matrix.
General Protocol for PFPA Derivatization
This protocol is a robust starting point for the derivatization of a wide range of analytes containing hydroxyl, amino, or thiol groups.
Materials:
-
Pentafluoropropionic anhydride (PFPA)
-
Anhydrous solvent (e.g., ethyl acetate, acetonitrile, or toluene)
-
Acid scavenger (e.g., 0.05 M trimethylamine in benzene)
-
Heating block or oven
-
GC vials with PTFE-lined caps
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Ensure the sample extract is completely dry. Moisture will hydrolyze the PFPA and reduce derivatization efficiency.
-
Reconstitution: Dissolve the dried sample residue in a suitable volume of anhydrous solvent (e.g., 50 µL of ethyl acetate).
-
Addition of Reagents: To the sample solution, add the acid scavenger (e.g., 100 µL of 0.05 M TMA in benzene) followed by the PFPA (e.g., 10 µL).
-
Reaction: Cap the vial tightly and heat at a temperature between 50-70°C for 15-30 minutes. The optimal temperature and time will depend on the analyte.
-
Work-up (if necessary): After cooling, add a basic aqueous solution (e.g., 1 mL of 5% ammonia in water) and vortex to neutralize any remaining acidic byproducts. Allow the layers to separate.
-
Analysis: Inject an aliquot of the organic (upper) layer into the GC-MS system.
General Protocol for TFAA Derivatization
This protocol is suitable for analytes that react readily with the highly reactive TFAA.
Materials:
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous solvent (e.g., benzene, acetonitrile)
-
Optional: Acid scavenger (e.g., triethylamine)
-
Heating block or oven
-
GC vials with PTFE-lined caps
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: As with PFPA, ensure the sample is completely dry.
-
Reconstitution: Dissolve the dried sample residue in an anhydrous solvent (e.g., 0.5 mL of benzene).
-
Addition of Reagent: Add TFAA (e.g., 10 µL) to the sample solution. If desired, an acid scavenger can be added to promote reactivity.
-
Reaction: Cap the vial tightly and heat at approximately 50°C for 15 minutes. For some analytes, the reaction may proceed to completion at room temperature.
-
Work-up: After cooling, a basic wash (e.g., 1 mL of 5% ammonia in water) can be performed to remove any excess reagent and byproducts.
-
Analysis: Inject an aliquot of the organic layer into the GC-MS system.
Visualizing the Process
Derivatization Reaction Workflow
Caption: A generalized workflow for the derivatization of analytes prior to GC-MS analysis.
Decision Tree for Reagent Selection
Caption: A decision-making guide for selecting between PFPA and TFAA as a derivatization reagent.
Conclusion: Making an Informed Decision
Both PFPA and TFAA are formidable tools in the analytical chemist's toolkit. The choice between them is not a matter of one being universally "better" than the other, but rather a nuanced decision based on the specific requirements of the analysis.
-
Choose PFPA when:
-
Ultimate sensitivity is paramount, especially for trace-level analysis of amines like amphetamines and cathinones.
-
You are prepared to incorporate an acid scavenger into your workflow to ensure complete derivatization and protect your analytical instrumentation.
-
-
Choose TFAA when:
-
You are working with sterically hindered analytes that may require a more reactive derivatizing agent.
-
You desire a simpler workflow without the absolute necessity of an acid scavenger.
-
You are analyzing compounds like amino acids or certain steroids where TFAA has a well-established track record.
-
By understanding the chemical principles and practical considerations outlined in this guide, researchers, scientists, and drug development professionals can make informed decisions to optimize their analytical methods, leading to more accurate, sensitive, and reliable results.
References
- Intekhab, J., Langenfeld, J. J., & Anderson, J. L. (2012). Derivatization reactions and reagents for gas chromatography analysis.
-
Tsikas, D., & Zoerner, A. A. (2023). Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature. International Journal of Molecular Sciences, 24(2), 1629. [Link]
-
Mohamed, K. M., & Bakdash, A. (2017). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. Analytical chemistry insights, 12, 1177390117727533. [Link]
-
Mohamed, K. M., & Bakdash, A. (2017). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. ResearchGate. Retrieved from [Link]
-
Chromastore. (n.d.). Derivatizing Reagents. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. gcms.cz [gcms.cz]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PMC [pmc.ncbi.nlm.nih.gov]
Introduction to Amide Hydrolysis and the Influence of Fluorination
A Comparative Guide to the Kinetic Analysis of 2,3,3,3-Tetrafluoropropanamide and Analogous Amide Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative kinetic analysis of amide hydrolysis, with a specific focus on understanding the anticipated reactivity of 2,3,3,3-tetrafluoropropanamide. Due to the current absence of published kinetic data for 2,3,3,3-tetrafluoropropanamide, this document leverages data from analogous fluorinated and non-fluorinated amides to offer a predictive overview of its reaction kinetics. The guide also includes detailed experimental protocols for researchers interested in studying the hydrolysis of this and other amide compounds.
Amide bonds are fundamental linkages in chemistry and biology, notably in peptides and proteins. Their hydrolysis, the cleavage of the C-N bond by water, is a reaction of significant interest in drug development and organic synthesis. The stability of the amide bond is influenced by its resonance stabilization.
The introduction of fluorine atoms into the carbon framework of an amide is expected to significantly alter its reactivity. The high electronegativity of fluorine atoms exerts a strong electron-withdrawing inductive effect (-I effect). In the case of 2,3,3,3-tetrafluoropropanamide, the CF3 and CHF groups are expected to destabilize the resonance structure of the amide by pulling electron density away from the carbonyl carbon. This increased electrophilicity of the carbonyl carbon should make it more susceptible to nucleophilic attack by water or hydroxide ions, thereby accelerating the rate of hydrolysis compared to its non-fluorinated counterpart, propanamide.
Comparative Kinetic Data for Amide Hydrolysis
To illustrate the effect of fluorination on amide hydrolysis rates, the following table summarizes available kinetic data for the hydrolysis of acetamide and 2-fluoroacetamide. While direct data for 2,3,3,3-tetrafluoropropanamide is unavailable, the comparison between the non-fluorinated and monofluorinated analogues provides a clear indication of the expected trend.
| Amide | Reaction Condition | Rate Constant (k) | Half-life (t½) | Reference |
| Acetamide | Neutral (pH 7, 25°C) | 3.0 x 10⁻² M⁻¹hr⁻¹ (base) | 3,440 years | [EPA, no date] |
| 2-Fluoroacetamide | Neutral (pH 7, 25°C) | 3.3 x 10⁻⁵ hr⁻¹ | 2.4 years | [PubChem, no date] |
Note: The rate constant for acetamide is provided for base-catalyzed hydrolysis, highlighting the general stability of simple amides under neutral conditions. The significantly shorter half-life of 2-fluoroacetamide under neutral conditions demonstrates the rate-enhancing effect of a single fluorine atom. It is anticipated that the multiple fluorine atoms in 2,3,3,3-tetrafluoropropanamide would lead to a substantially faster hydrolysis rate.
Reaction Mechanisms and Signaling Pathways
The hydrolysis of amides can proceed through neutral, acid-catalyzed, or base-catalyzed pathways. The presence of electron-withdrawing fluorine atoms is expected to accelerate all three pathways by making the carbonyl carbon more electrophilic.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the carbonyl oxygen of the amide is protonated, increasing the electrophilicity of the carbonyl carbon. This is followed by the nucleophilic attack of a water molecule.
Caption: Acid-catalyzed hydrolysis of 2,3,3,3-Tetrafluoropropanamide.
Base-Catalyzed Hydrolysis
In basic media, a hydroxide ion acts as the nucleophile, directly attacking the carbonyl carbon to form a tetrahedral intermediate.
Caption: Base-catalyzed hydrolysis of 2,3,3,3-Tetrafluoropropanamide.
Experimental Protocols for Kinetic Analysis
The following are generalized protocols for studying the kinetics of amide hydrolysis using common analytical techniques. These can be adapted for the specific investigation of 2,3,3,3-tetrafluoropropanamide or other amides.
Kinetic Analysis by High-Performance Liquid Chromatography (HPLC)
This method is suitable for monitoring the disappearance of the amide reactant and the appearance of the carboxylic acid product over time.
Workflow:
Caption: Experimental workflow for kinetic analysis of amide hydrolysis by HPLC.
Detailed Methodology:
-
Preparation of Solutions: Prepare a series of buffer solutions at the desired pH values (e.g., phosphate buffers for near-neutral pH, HCl for acidic, and NaOH for basic conditions). Prepare a stock solution of the amide in a suitable solvent.
-
Reaction Initiation: To initiate the reaction, add a known volume of the amide stock solution to a pre-heated buffer solution in a thermostated reaction vessel.
-
Sampling: At regular time intervals, withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot to stop the hydrolysis. This can be achieved by rapid cooling in an ice bath or by neutralizing the acid/base catalyst.
-
HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC. A C18 column is often suitable. The mobile phase composition (e.g., a gradient of acetonitrile and water with a small amount of acid like trifluoroacetic acid) should be optimized to achieve good separation between the amide and the carboxylic acid.
-
Quantification: Use a UV detector to monitor the elution of the compounds. Create a calibration curve for both the amide and the carboxylic acid to determine their concentrations in the reaction mixture at each time point.
-
Data Analysis: Plot the concentration of the amide as a function of time. Fit the data to the appropriate integrated rate law (e.g., first-order or pseudo-first-order) to determine the observed rate constant (k_obs).
Kinetic Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy allows for the in-situ monitoring of the reaction progress without the need for quenching. ¹H or ¹⁹F NMR can be particularly useful for fluorinated amides.
Workflow:
Caption: Experimental workflow for kinetic analysis of amide hydrolysis by NMR.
Detailed Methodology:
-
Sample Preparation: Prepare the reaction mixture directly in an NMR tube. This will typically consist of the amide, a deuterated solvent (e.g., D₂O with appropriate buffer components), and an internal standard (a compound that does not react and has a signal that does not overlap with the reactant or product signals).
-
NMR Experiment Setup: Place the NMR tube in the spectrometer, which has been pre-heated to the desired reaction temperature.
-
Data Acquisition: Acquire a series of ¹H or ¹⁹F NMR spectra at set time intervals. The choice of nucleus to observe will depend on the specific amide. For 2,3,3,3-tetrafluoropropanamide, ¹⁹F NMR would be highly informative.
-
Data Processing and Analysis: Process the acquired spectra (e.g., Fourier transformation, phasing, and baseline correction).
-
Quantification: Integrate the area of a characteristic signal for the amide and the product in each spectrum. The concentration of each species is proportional to its integral area relative to the integral of the internal standard.
-
Kinetic Analysis: Plot the concentration of the amide versus time and fit the data to the appropriate rate law to determine the rate constant.
Conclusion
While specific kinetic data for the hydrolysis of 2,3,3,3-tetrafluoropropanamide is not yet available, the principles of physical organic chemistry and data from analogous compounds strongly suggest that it will undergo hydrolysis at a significantly faster rate than its non-fluorinated counterparts. The provided experimental protocols offer a robust framework for researchers to undertake kinetic studies on this and other novel amides, contributing valuable data to the fields of medicinal chemistry and drug development.
A Comparative Guide to Peptide Coupling Reagents: Evaluating the Efficacy of the Novel Reagent 2,3,3,3-Tetrafluoropropanamide
In the landscape of peptide synthesis, the pursuit of the "perfect couple" is relentless. The choice of coupling reagent—the molecular matchmaker that forges the vital amide bond—is a critical decision that dictates the success of synthesizing everything from simple dipeptides to complex therapeutic proteins. For researchers and drug development professionals, this choice is a careful balance of efficiency, cost, and, most importantly, the preservation of stereochemical integrity.
This guide introduces and objectively evaluates a novel reagent, Tetrafluorophthalonitrile (TFPN) , in the context of established and widely used alternatives. While the initial query concerned 2,3,3,3-Tetrafluoropropanamide, our comprehensive literature review identified no data for this compound as a peptide coupling reagent. Instead, we have focused on the emergent, structurally distinct, and highly promising fluorinated reagent, TFPN, which aligns with the spirit of the original topic. We will dissect its mechanism, compare its performance against industry workhorses like HATU and HBTU using published experimental data, and provide actionable protocols for its implementation.
The Central Challenge: Efficient Amidation Without Epimerization
The formation of a peptide bond is a condensation reaction between a carboxylic acid and an amine.[1] This seemingly straightforward transformation is complicated by the need for activation of the carboxylic acid. This activation, however, creates an opportunity for a detrimental side reaction: racemization (or epimerization), the loss of chiral purity at the α-carbon of the activated amino acid.[2] An epimerized peptide can have drastically different, and often undesirable, biological activity, making its control a paramount concern in peptide synthesis.[2]
Modern coupling reagents are designed to maximize the rate of amidation while minimizing the window for racemization, typically by forming a highly reactive but stable activated intermediate.
Introducing a New Contender: Tetrafluorophthalonitrile (TFPN)
A recently developed reagent, Tetrafluorophthalonitrile (TFPN), offers a novel approach to amide bond formation.[3] TFPN is an electron-deficient aromatic compound that leverages its unique electronic properties to facilitate coupling.[4] Its proposed dual-action mechanism distinguishes it from common aminium or phosphonium salt reagents.
Proposed Mechanism of Action:
TFPN is believed to operate via a one-pot, two-step process:
-
Activation: The carboxylic acid attacks the electron-deficient aromatic ring of TFPN, forming a highly reactive aryl ester intermediate.
-
Aminolysis: The incoming amine nucleophile attacks the activated ester, forming the desired amide bond and releasing a tetrafluorinated byproduct.[3]
This pathway avoids the direct formation of intermediates like oxazolones, which are a primary cause of racemization with other methods.[2][3]
Sources
Safety Operating Guide
Proper Disposal of 2,3,3,3-Tetrafluoropropanamide: A Guide for Laboratory Professionals
Essential safety and disposal protocols for researchers, scientists, and drug development professionals handling 2,3,3,3-Tetrafluoropropanamide. This guide provides immediate, actionable steps for safe operation and waste management.
Due to the absence of a publicly available, specific Safety Data Sheet (SDS) for 2,3,3,3-Tetrafluoropropanamide (CAS No. 1647-57-0), this guidance is based on best practices for the disposal of similar fluorinated organic compounds. It is imperative for all personnel to consult the chemical supplier to obtain a substance-specific SDS before handling or disposing of this compound. The information contained in the SDS is paramount for ensuring laboratory safety and regulatory compliance.
Immediate Safety and Handling Precautions
Prior to any handling or disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). Standard laboratory safety protocols should be strictly followed.
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Skin and Body | Laboratory coat, long pants, and closed-toe shoes. |
| Respiratory | Use in a well-ventilated area, preferably within a fume hood. |
In the event of a spill, immediately evacuate the area and alert the designated safety officer. For minor spills, use an inert absorbent material, such as sand or vermiculite, to contain the substance.[1] Collect the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.[1]
Step-by-Step Disposal Procedures
The proper disposal of 2,3,3,3-Tetrafluoropropanamide is critical to prevent environmental contamination and ensure workplace safety. As a fluorinated organic compound, it must be treated as hazardous waste.
-
Waste Identification and Segregation:
-
All materials contaminated with 2,3,3,3-Tetrafluoropropanamide, including unused product, reaction byproducts, and contaminated labware (e.g., gloves, wipes, and containers), must be collected as hazardous waste.
-
Segregate halogenated organic waste from non-halogenated waste streams to facilitate proper disposal and minimize costs.
-
-
Containerization:
-
Use only approved, leak-proof, and clearly labeled hazardous waste containers.
-
The label must include the full chemical name: "2,3,3,3-Tetrafluoropropanamide," the CAS number (1647-57-0), and the appropriate hazard pictograms.
-
Ensure the container is kept closed at all times, except when adding waste.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area.
-
The storage area should be away from incompatible materials and sources of ignition.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the waste.
-
Provide the waste disposal vendor with all available safety information, including a copy of the substance-specific SDS.
-
Disposal must be carried out at an authorized hazardous or special waste collection point in accordance with all local, state, and federal regulations.[1]
-
Disposal Decision Workflow
The following diagram outlines the logical steps for the proper disposal of 2,3,3,3-Tetrafluoropropanamide.
Disclaimer: This information is intended for guidance purposes only and is based on general principles for handling fluorinated organic compounds. It is not a substitute for the specific information that would be provided in a Safety Data Sheet (SDS) for 2,3,3,3-Tetrafluoropropanamide. Always obtain and review the SDS from your chemical supplier before use and disposal. Adherence to your institution's specific safety and environmental policies is mandatory.
References
Essential Safety and Operational Guide for 2,3,3,3-Tetrafluoropropanamide
This document provides immediate safety, handling, and disposal protocols for 2,3,3,3-Tetrafluoropropanamide, designed for researchers, scientists, and professionals in drug development. The following procedures are critical for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling 2,3,3,3-Tetrafluoropropanamide, a comprehensive PPE strategy is mandatory to prevent exposure. The required equipment is detailed below.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses with Side Shields or Chemical Goggles | Must conform to AS/NZS 1337.1, EN166, or equivalent national standards.[1] |
| Face Shield | Recommended when there is a splash hazard. | |
| Hand Protection | Chemical-Resistant Gloves | PVC or other appropriate material. Glove suitability and durability depend on the frequency and duration of contact.[2] |
| Body Protection | Protective Clothing | Overalls or a lab coat should be worn.[2] |
| PVC Apron | Recommended for additional protection against splashes.[2] | |
| Respiratory Protection | Air-Purifying Respirator | Use in well-ventilated areas. In case of inadequate ventilation, a respirator is necessary.[3] |
Handling and Storage Protocols
Proper handling and storage are crucial to maintain the integrity of 2,3,3,3-Tetrafluoropropanamide and the safety of laboratory personnel.
Handling:
-
Avoid all personal contact, including inhalation of vapors.[1]
-
Use only in a well-ventilated area, such as a fume hood.[1]
-
Do not eat, drink, or smoke when handling the chemical.[1]
-
Wash hands thoroughly after handling.[1]
-
Wear protective clothing to minimize the risk of exposure.[1]
Storage:
-
Store in a cool, dry, and well-ventilated place.
-
Keep the container tightly closed and sealed.[1]
-
Store locked up.[1]
-
Protect from physical damage.
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
| Emergency Scenario | Procedure |
| Spill Cleanup | 1. Evacuate unnecessary personnel and move upwind. 2. Wear appropriate PPE, including respiratory protection. 3. Contain the spill with inert material such as sand, earth, or vermiculite. 4. Collect the absorbed material into a labeled container for disposal. 5. Wash the spill area and prevent runoff into drains.[1] |
| Eye Contact | 1. Immediately flush eyes with fresh running water for at least 15 minutes. 2. Keep eyelids open and away from the eye to ensure complete irrigation. 3. Seek immediate medical attention.[1] |
| Skin Contact | 1. Flush skin and hair with running water and soap if available. 2. Seek medical attention if irritation occurs.[1] |
| Inhalation | 1. Remove the individual from the contaminated area to fresh air. 2. If not breathing, give artificial respiration. 3. Seek medical attention. |
| Ingestion | 1. Immediately give a glass of water. 2. Do NOT induce vomiting. 3. Contact a Poisons Information Centre or a doctor.[1] |
Disposal Plan
The disposal of 2,3,3,3-Tetrafluoropropanamide and its containers must be conducted in accordance with local, state, and federal regulations.
Waste Treatment:
-
Product/Packaging Disposal: Legislation for waste disposal may vary. Users must adhere to the laws in their specific area.[1]
-
Recycling: The material may be recycled if it is unused or has not been contaminated. Consult the manufacturer for recycling options.[1]
-
Incineration/Landfill: Dispose of the chemical by burial in a licensed landfill or by incineration in a licensed facility, potentially after mixing with a suitable combustible material.[1]
-
Container Decontamination: Empty containers should be decontaminated before destruction, and all label safeguards must be observed.[1]
Sewage Disposal:
-
Do not allow wash water from cleaning or processing equipment to enter drains.[1]
-
Disposal to a sewer is subject to local laws and regulations.[1]
Workflow for Handling and Disposal
The following diagram illustrates the standard operating procedure for the safe handling and disposal of 2,3,3,3-Tetrafluoropropanamide.
Caption: Standard operating procedure for handling and disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
